molecular formula C14H20N2O2 B592345 tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 351324-70-4

tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B592345
CAS No.: 351324-70-4
M. Wt: 248.326
InChI Key: LXBMKZNMZATOSI-UHFFFAOYSA-N
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Description

Tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 7-amino-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-4-5-10-6-7-11(15)9-12(10)16/h6-7,9H,4-5,8,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBMKZNMZATOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659446
Record name tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate
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Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351324-70-4
Record name tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 7-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate
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Foundational & Exploratory

A Technical Guide to tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed overview of the chemical properties, synthesis, and applications of tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate (CAS No. 351324-70-4). As a key heterocyclic building block, this compound serves as a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of kinase inhibitors and central nervous system (CNS) agents.[1] This guide summarizes its known physical and chemical properties, outlines a general synthetic methodology, and discusses its role in medicinal chemistry. All quantitative data are presented in structured tables for clarity and comparative analysis.

Chemical Identity and Properties

This compound is a derivative of tetrahydroquinoline, featuring a Boc-protected nitrogen atom within the heterocyclic ring and an amino functional group on the benzene ring. This structure makes it an important precursor where selective functionalization is required.[1]

Table 1: Chemical Identifiers

IdentifierValueReference
IUPAC Name This compound[2][3][4]
CAS Number 351324-70-4[2][3][4][5][6]
Molecular Formula C₁₄H₂₀N₂O₂[2][3][4]
Molecular Weight 248.32 g/mol [2][3][5]
InChI Key LXBMKZNMZATOSI-UHFFFAOYSA-N[2][5]
Synonyms 7-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester, tert-butyl 7-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate[4]

Table 2: Physicochemical Properties

PropertyValueReference
Physical Form Solid, powder[1][5]
Boiling Point 393.4°C at 760 mmHg (Predicted)[4]
Density 1.145 g/cm³ (Predicted)[4]
Flash Point 191.7°C (Predicted)[4]
Vapor Pressure 2.13 x 10⁻⁶ mmHg at 25°C (Predicted)[4]
Refractive Index 1.569 (Predicted)[4]
pKa 4.92 ± 0.20 (Predicted)[4]
Melting Point Data not available
Solubility Data not available
Storage Store at 2-8°C, under inert atmosphere, keep in dark place[4][5]

Table 3: Spectral Data

Data TypeDetails
¹H NMR, ¹³C NMR, IR, Mass Spec. Specific experimental spectral data are not readily available in public literature.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general and plausible synthetic route can be derived from standard organic chemistry principles and analogous reactions, such as the synthesis of its isoquinoline isomer.[5] The typical approach involves the protection of the quinoline nitrogen followed by the reduction of a nitro group.

General Synthetic Approach: Two-Step Synthesis from 7-Nitro-1,2,3,4-tetrahydroquinoline

This procedure is a representative, general method and has not been optimized.

Step 1: N-Boc Protection of 7-Nitro-1,2,3,4-tetrahydroquinoline

  • Reaction Setup: To a solution of 7-nitro-1,2,3,4-tetrahydroquinoline (1.0 equiv.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.5 equiv.).

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) in the same solvent dropwise.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate (1.0 equiv.) from the previous step in a solvent such as methanol (MeOH) or ethanol (EtOH).

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

  • Reaction Execution: Stir the suspension under a hydrogen gas atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Visualized Workflows and Pathways

The primary role of this compound is as a synthetic intermediate. The following diagram illustrates the logical workflow for its preparation from a commercially available starting material.

G Figure 1. General Synthetic Workflow Start 7-Nitro-1,2,3,4- tetrahydroquinoline Intermediate tert-Butyl 7-nitro-3,4- dihydroquinoline-1(2H)-carboxylate Start->Intermediate + Boc₂O, Base (N-Protection) Product tert-Butyl 7-amino-3,4- dihydroquinoline-1(2H)-carboxylate Intermediate->Product + H₂, Pd/C (Nitro Reduction) Application Advanced Pharmaceutical Intermediates (e.g., Kinase Inhibitors) Product->Application Further Synthesis

Caption: General Synthetic Workflow

Applications in Drug Discovery

This compound is not typically used as a final active pharmaceutical ingredient (API) but as a crucial building block. The presence of two distinct nitrogen atoms—one protected as a carbamate and the other as a reactive aromatic amine—allows for sequential and regioselective chemical modifications.

  • Scaffold for Kinase Inhibitors: The tetrahydroquinoline core is a privileged scaffold in the design of various kinase inhibitors used in oncology. The 7-amino group provides a key attachment point for building out side chains that interact with the hinge region or other binding pockets of the target kinase.[7]

  • CNS Agent Development: Its structural motifs are also found in compounds targeting central nervous system receptors. The ability to modify the 7-position is critical for tuning the pharmacological properties, such as receptor affinity and selectivity.[7]

  • Protected Amine Functionality: The Boc-protecting group is stable under a variety of reaction conditions but can be easily removed under mild acidic conditions, making it ideal for multi-step synthetic campaigns where the secondary amine of the quinoline ring needs to be revealed at a later stage.

This strategic positioning of functional groups makes it an indispensable tool for medicinal chemists in the construction of complex, bioactive molecules.[7]

References

An In-depth Technical Guide to tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 351324-70-4)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Identity: Initial research for tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 351324-70-4) has revealed a persistent and significant overlap in publicly available data with its isomer, tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 171049-41-5) . Detailed experimental protocols, spectral data, and specific applications are predominantly available for the isoquinoline isomer. It is highly probable that the query for the quinoline derivative is based on a typographical error and the intended compound of interest is the isoquinoline analog. This guide will therefore focus on the well-documented isoquinoline derivative while acknowledging the initial query.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, and applications of tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate as a key building block in medicinal chemistry.

Physicochemical Properties

The fundamental physicochemical properties of tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 171049-41-5[1][2][3]
Molecular Formula C₁₄H₂₀N₂O₂[2][3]
Molecular Weight 248.32 g/mol [2][3]
Appearance White to off-white powder/solid[4]
Melting Point 59-61 °C[2]
Boiling Point 394.7 °C at 760 mmHg (Predicted)[2]
Storage Temperature 2-8°C, under inert gas[2]

Spectral Data

Spectral analysis is critical for the verification of the chemical structure and purity of the compound. The following table summarizes the key spectral data for tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Spectrum TypeDataReference
¹H NMR (400 MHz, CDCl₃) δ 1.48 (s, 9H), 2.71 (t, 2H), 3.58 (s, 4H), 4.47 (s, 2H), 6.44 (s, 1H), 6.52 (dd, 1H), 6.91 (d, 1H)[1]
Mass Spectrum (m/z) [M+H]⁺: 187 (for the de-Boc protected amine)[5]

Synthesis and Experimental Protocols

The most common and well-documented synthetic route to tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is via the reduction of its corresponding nitro precursor, tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Synthesis of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate A tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate B Catalytic Hydrogenation A->B H₂, Pd/C Methanol, Room Temp. C tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate B->C

A schematic of the synthesis of the target compound.
Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is based on the synthesis of tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate from its nitro precursor.[1]

Materials:

  • tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Reaction flask

  • Stirring apparatus

  • Hydrogenation apparatus (e.g., balloon or Parr shaker)

  • Filtration apparatus (e.g., Celite or filter paper)

  • Rotary evaporator

Procedure:

  • In a suitable reaction flask, dissolve tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) in methanol.

  • To this solution, carefully add 10% palladium on carbon (typically 10-20% by weight of the starting material).

  • Seal the reaction vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure or as specified by the hydrogenation apparatus) at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 3-16 hours.

  • Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • If necessary, the crude product can be purified by column chromatography on silica gel to afford the pure tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Applications in Drug Discovery and Development

tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a valuable building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of more complex molecules with therapeutic potential.[4] The presence of a protected primary amine on the aromatic ring and a Boc-protected secondary amine within the heterocyclic core allows for selective functionalization at either position, making it a versatile scaffold.

Role as an Intermediate for Kinase Inhibitors

The tetrahydroisoquinoline and quinoline cores are prevalent in a multitude of kinase inhibitors. The 7-amino group of the title compound serves as a key attachment point for various pharmacophores that can interact with the hinge region or other key residues within the ATP-binding site of kinases.

While a specific kinase inhibitor synthesized directly from CAS 351324-70-4 is not readily found in the literature, the utility of the isomeric tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate points to its potential in this area. For instance, many tyrosine kinase inhibitors target signaling pathways crucial for cell proliferation and survival, such as the EGFR and Abl pathways.

Representative Signaling Pathway: EGFR Signaling and Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that promote cell growth, proliferation, and survival. Dysregulation of the EGFR pathway is a hallmark of many cancers. Kinase inhibitors can block this pathway by competing with ATP for binding to the kinase domain of the receptor.

G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Kinase Inhibitor (e.g., from Quinoline Scaffold) Inhibitor->Dimerization Inhibition

Simplified EGFR signaling pathway and the point of inhibition.
Role as an Intermediate for Central Nervous System (CNS) Agents

The tetrahydroquinoline and tetrahydroisoquinoline scaffolds are also considered privileged structures in the design of CNS-active agents due to their rigid frameworks that can mimic the conformations of endogenous neurotransmitters. These structures are found in drugs targeting a variety of CNS receptors and transporters. The title compound serves as a precursor for the elaboration of molecules with potential applications in treating neurological and psychiatric disorders.[4]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is classified with the following hazards:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a versatile and valuable building block in the field of medicinal chemistry. Its well-defined synthesis and the strategic placement of two protected amine functionalities make it an ideal starting material for the development of novel kinase inhibitors and CNS agents. While the specific data for its quinoline isomer (CAS 351324-70-4) is scarce, the extensive documentation for the isoquinoline analog provides a strong foundation for its potential applications and handling. Further research into specific derivatives of this compound could lead to the discovery of new therapeutic agents.

References

An In-depth Technical Guide to tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analytical data for tert-butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate. This compound is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as an intermediate in the development of novel therapeutic agents.

Molecular Structure and Properties

This compound is a derivative of tetrahydroquinoline featuring a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom of the heterocyclic ring and an amino group at the 7-position of the aromatic ring. The Boc group enhances the molecule's stability and solubility in organic solvents, making it a versatile intermediate for further chemical modifications.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in synthetic chemistry.

PropertyValueReference
CAS Number 351324-70-4[1]
Molecular Formula C₁₄H₂₀N₂O₂[1]
Molecular Weight 248.32 g/mol [1]
Appearance Powder[1]
Purity ≥98%[1]
Boiling Point 393.4°C at 760 mmHgN/A
Flash Point 191.7°CN/A
Density 1.145 g/cm³N/A
Storage Store in a cool, dry place (2-8°C) under an inert atmosphere.[1]
Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. However, for the isomeric compound, tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 171049-41-5), the following ¹H NMR data has been reported and may serve as a useful comparison:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H), 2.71 (t, 2H), 3.58 (s, 4H), 4.47 (s, 2H), 6.44 (s, 1H), 6.52 (dd, 1H), 6.91 (d, 1H).[2]

It is crucial for researchers to obtain and verify spectroscopic data for the specific quinoline isomer for their applications.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the nitration of the Boc-protected 1,2,3,4-tetrahydroquinoline followed by the reduction of the nitro group.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Boc_THQ tert-Butyl 3,4-dihydroquinoline- 1(2H)-carboxylate Nitro_Boc_THQ tert-Butyl 7-nitro-3,4- dihydroquinoline-1(2H)-carboxylate (CAS 1236060-43-7) Boc_THQ->Nitro_Boc_THQ Nitrating Agent (e.g., HNO₃/H₂SO₄) Amino_Boc_THQ tert-Butyl 7-amino-3,4- dihydroquinoline-1(2H)-carboxylate (Target Compound) Nitro_Boc_THQ_2 tert-Butyl 7-nitro-3,4- dihydroquinoline-1(2H)-carboxylate Nitro_Boc_THQ_2->Amino_Boc_THQ Reducing Agent (e.g., Pd/C, H₂)

A plausible two-step synthesis workflow for the target compound.
Experimental Protocol: Synthesis of this compound

This protocol is based on established chemical transformations for similar structures. Researchers should adapt and optimize the conditions as necessary.

Step 1: Synthesis of tert-Butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate in a suitable solvent such as concentrated sulfuric acid at a low temperature (e.g., 0°C).

  • Nitration: Slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise to the reaction mixture while maintaining the low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate.[3]

Step 2: Reduction of tert-Butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate

  • Reaction Setup: Dissolve the nitro compound from Step 1 in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the target compound, this compound.[2]

Applications in Drug Discovery and Development

This molecule is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the presence of two key functional groups: the protected secondary amine within the dihydroquinoline ring and the primary aromatic amine.

Applications Core tert-Butyl 7-amino-3,4- dihydroquinoline-1(2H)-carboxylate Amine_Reaction Aromatic Amine Functionalization Core->Amine_Reaction Boc_Deprotection Boc Group Deprotection Core->Boc_Deprotection Kinase_Inhibitors Kinase Inhibitors Amine_Reaction->Kinase_Inhibitors Bioactive_Derivatives Bioactive Quinoline Derivatives Amine_Reaction->Bioactive_Derivatives Ring_N_Reaction Ring Nitrogen Functionalization Boc_Deprotection->Ring_N_Reaction CNS_Agents CNS Agents Ring_N_Reaction->CNS_Agents Ring_N_Reaction->Bioactive_Derivatives

Key functionalization pathways and applications.
  • Aromatic Amine Functionalization: The 7-amino group serves as a handle for introducing various substituents through reactions such as acylation, alkylation, and sulfonylation, leading to the synthesis of diverse libraries of compounds for biological screening.

  • Ring Nitrogen Functionalization: The Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then be further functionalized. This allows for the modification of the heterocyclic core of the molecule.

  • Therapeutic Targets: This intermediate is particularly useful in the development of kinase inhibitors and central nervous system (CNS) agents. Its rigid scaffold is suitable for designing molecules that can fit into the binding pockets of various enzymes and receptors.

Safety and Handling

Conclusion

This compound is a strategically important intermediate for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its well-defined structure and the presence of versatile functional groups make it a valuable tool for medicinal chemists and drug development professionals. The synthetic route is straightforward, although researchers should confirm the identity and purity of the final compound through rigorous analytical characterization.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate, a valuable building block in medicinal chemistry. The synthesis is a multi-step process involving the protection of the secondary amine of 1,2,3,4-tetrahydroquinoline, followed by regioselective nitration and subsequent reduction of the nitro group to yield the target amine. This guide details the experimental protocols for each key transformation, presents quantitative data in structured tables, and includes visualizations of the synthetic pathway and experimental workflows.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a three-step sequence starting from 1,2,3,4-tetrahydroquinoline. The overall transformation is outlined below:

Synthesis_Pathway A 1,2,3,4-Tetrahydroquinoline B tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate A->B Boc Protection C tert-Butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate B->C Nitration D This compound C->D Reduction

Caption: Overall synthetic route.

This pathway ensures the selective introduction of the amino group at the C7 position of the dihydroquinoline scaffold while the nitrogen of the heterocycle is protected as a tert-butoxycarbonyl (Boc) carbamate.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate (Boc Protection)

The initial step involves the protection of the secondary amine of 1,2,3,4-tetrahydroquinoline with a tert-butoxycarbonyl group.

Experimental Workflow:

Boc_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve 1,2,3,4-tetrahydroquinoline in THF B Cool solution to 0 °C A->B C Add Di-tert-butyl dicarbonate (Boc)2O B->C D Warm to room temperature C->D E Stir overnight D->E F Add saturated aqueous NaHCO3 E->F G Extract with tert-butyl methyl ether F->G H Wash organic layer with 0.1 N HCl G->H I Wash organic layer with saturated NaHCO3 H->I J Dry organic layer over MgSO4 I->J K Concentrate in vacuo J->K

Caption: Boc protection workflow.

Detailed Protocol:

A solution of di-tert-butyl dicarbonate (1.0 equivalents) in dry tetrahydrofuran (THF) is cooled to 0 °C in an ice bath. 1,2,3,4-Tetrahydroquinoline (1.5 equivalents) is added dropwise to the cooled solution. The reaction mixture is then allowed to warm to room temperature and is stirred overnight. Following the reaction, a saturated aqueous solution of sodium bicarbonate (NaHCO3) is added, and the mixture is extracted three times with tert-butyl methyl ether. The combined organic extracts are washed sequentially with 0.1 N aqueous hydrochloric acid (HCl) and saturated aqueous NaHCO3. The organic phase is then dried over anhydrous magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure to yield the crude product.

Reagent/SolventMolar RatioKey Parameters
1,2,3,4-Tetrahydroquinoline1.5---
Di-tert-butyl dicarbonate1.0---
Tetrahydrofuran (THF)---Dry
Temperature---0 °C to Room Temp.
Reaction Time---Overnight
Step 2: Synthesis of tert-Butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate (Nitration)

The second step is the regioselective nitration of the Boc-protected dihydroquinoline at the C7 position.

Experimental Workflow:

Nitration_Workflow cluster_prep Nitrating Mixture Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Purification A Dissolve KNO3 in H2SO4 at 0 °C B Stir for 10-15 min A->B C Add Dichloromethane (DCM) B->C D Stir for 15 min C->D E Add tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate in DCM dropwise at 0 °C F Stir at room temperature for 2.5 h E->F G Quench with crushed ice F->G H Extract with DCM G->H I Wash with brine H->I J Dry over Na2SO4 and concentrate I->J K Purify by column chromatography J->K

Caption: Nitration workflow.

Detailed Protocol:

A nitrating mixture is prepared by dissolving potassium nitrate (KNO3, 1.0 equivalent) in concentrated sulfuric acid (H2SO4) at 0 °C with stirring for 10-15 minutes. Dichloromethane (DCM) is then added, and the mixture is stirred for an additional 15 minutes at the same temperature. A solution of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate (1.0 equivalent) in DCM is added dropwise to the nitrating mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2.5 hours. Upon completion, the reaction is quenched by pouring it onto crushed ice. The product is extracted with DCM, and the organic layer is washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]

Reagent/SolventMolar RatioKey Parameters
tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate1.0---
Potassium Nitrate (KNO3)1.0---
Sulfuric Acid (H2SO4)---Concentrated
Dichloromethane (DCM)------
Temperature---0 °C to Room Temp.
Reaction Time---2.5 hours
Step 3: Synthesis of this compound (Reduction)

The final step is the reduction of the nitro group to an amino group. A common and effective method involves the use of iron powder in the presence of an acid.

Experimental Workflow:

Reduction_Workflow cluster_reaction Reduction Reaction cluster_workup Work-up and Purification A Suspend tert-Butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate and Iron powder in Ethanol/Water B Add Acetic Acid A->B C Heat to reflux B->C D Cool to room temperature C->D E Filter through Celite D->E F Concentrate the filtrate E->F G Extract with Ethyl Acetate F->G H Wash with saturated NaHCO3 G->H I Dry over Na2SO4 and concentrate H->I J Purify by column chromatography I->J

Caption: Reduction workflow.

Detailed Protocol:

To a suspension of tert-Butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate (1.0 equivalent) and iron powder (excess) in a mixture of ethanol and water, acetic acid is added. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the desired this compound.

Reagent/SolventMolar Ratio/AmountKey Parameters
tert-Butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate1.0---
Iron PowderExcess---
Ethanol/Water---Solvent mixture
Acetic Acid---Catalytic to acidic
Temperature---Reflux
Reaction Time---Monitored by TLC

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis. Please note that yields are representative and may vary depending on the specific reaction conditions and scale.

StepStarting MaterialProductMolecular Weight ( g/mol )Representative Yield (%)
11,2,3,4-Tetrahydroquinolinetert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate133.19 → 233.31~90
2tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylatetert-Butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate233.31 → 278.31~40-50
3tert-Butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylateThis compound278.31 → 248.32~80-90

Conclusion

This technical guide provides a detailed and structured approach to the synthesis of this compound. The described three-step sequence involving Boc protection, nitration, and reduction is a reliable method for obtaining this important synthetic intermediate. The provided experimental protocols, quantitative data, and workflow visualizations are intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. Careful execution of these steps and appropriate analytical characterization are essential for obtaining the desired product in high purity and yield.

References

The Versatile Scaffold: Tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking scaffolds that offer both synthetic accessibility and diverse biological activity. One such scaffold that has garnered significant attention is the tetrahydroquinoline core. This technical guide focuses on a key building block, tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate , and its burgeoning applications in medicinal chemistry. This versatile intermediate serves as a crucial starting material for the synthesis of a wide array of bioactive molecules, particularly in the realms of oncology and inflammatory diseases. Its unique structural features, including a protected amine and a bicyclic core, provide a foundation for the development of potent and selective inhibitors of key cellular signaling pathways.

The Tetrahydroquinoline Core: A Privileged Structure in Drug Discovery

The 1,2,3,4-tetrahydroquinoline moiety is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in numerous biologically active natural products and synthetic compounds. The conformational flexibility of the saturated ring, combined with the aromatic portion, allows for diverse interactions with various biological targets. The amino group at the 7-position of the quinoline ring system provides a key handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

Applications in Cancer Research: Targeting Key Signaling Pathways

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of critical signaling pathways that drive tumor growth and proliferation.

Inhibition of the PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies have demonstrated that tetrahydroquinoline derivatives can effectively inhibit this pathway.

A series of morpholine-substituted tetrahydroquinoline derivatives have been synthesized and evaluated as potential mTOR inhibitors. These compounds have demonstrated potent cytotoxic activity against various cancer cell lines.[1][2][3]

Quantitative Data: Anticancer Activity of Tetrahydroquinoline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
10d A549 (Lung Carcinoma)0.062 ± 0.01[1][2]
MCF-7 (Breast Adenocarcinoma)0.58 ± 0.11[1][2]
MDA-MB-231 (Breast Adenocarcinoma)1.003 ± 0.008[1][2]
10e A549 (Lung Carcinoma)0.033 ± 0.003[1][2]
MDA-MB-231 (Breast Adenocarcinoma)0.63 ± 0.02[2]
10h MCF-7 (Breast Adenocarcinoma)0.087 ± 0.007[1][2]

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

The data clearly indicates that strategic substitutions on the tetrahydroquinoline scaffold can lead to potent anticancer activity in the nanomolar to low micromolar range.

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation and immunity. Its dysregulation is implicated in the pathogenesis of various inflammatory diseases and cancers. The tetrahydroquinoline scaffold has been identified as a promising starting point for the development of potent NF-κB inhibitors.

Experimental Protocols

General Synthetic Procedure for N-Substituted Tetrahydroquinoline Derivatives

The synthesis of bioactive tetrahydroquinoline derivatives from this compound typically involves a multi-step process. A representative synthetic scheme is outlined below.

Synthetic Workflow start tert-Butyl 7-amino-3,4-dihydro- quinoline-1(2H)-carboxylate step1 Amide Coupling start->step1 Acyl chloride/Carboxylic acid, Coupling agent, Base step2 Boc Deprotection step1->step2 Acid (e.g., TFA) step3 N-Arylation/N-Alkylation step2->step3 Aryl/Alkyl halide, Base final_product Target Bioactive Molecule step3->final_product

Figure 1: General synthetic workflow for N-substituted tetrahydroquinoline derivatives.

Detailed Experimental Protocol for a Representative mTOR Inhibitor (Compound 10e) [2]

  • Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline: To a stirred solution of Fmoc-protected 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane (DCM) at 0 °C, a pre-cooled mixture of potassium nitrate (1.0 eq) in concentrated sulfuric acid is added dropwise. The reaction is stirred at room temperature for 2.5 hours. The Fmoc protecting group is then removed using pyrrolidine.

  • Amidation: The resulting 7-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq) is dissolved in DCM, and triethylamine (3.0 eq) is added. The appropriate acyl chloride (1.0 eq) is then added, and the mixture is stirred for 24 hours.

  • Reduction of the Nitro Group: The 7-nitro derivative (1.0 eq) is dissolved in methanol, and ammonium chloride (a catalytic amount) and zinc dust are added. The mixture is heated at 60 °C for 6 hours to reduce the nitro group to an amine.

  • Final Coupling Step: The 7-amino derivative (1.0 eq) is dissolved in DCM, and triethylamine (3.0 eq) is added, followed by the addition of the desired benzoyl chloride (e.g., 3,5-bis(trifluoromethyl)benzoyl chloride for compound 10e). The reaction is stirred for 1-2 hours. The final product is purified by column chromatography.

In Vitro Kinase Assay Protocol

The inhibitory activity of the synthesized compounds against specific kinases can be determined using various in vitro kinase assay formats. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Kinase Assay Workflow start Prepare serial dilutions of test compound (inhibitor) step1 Add inhibitor and kinase enzyme to assay plate start->step1 step2 Initiate reaction by adding substrate and ATP step1->step2 step3 Incubate at room temperature step2->step3 step4 Stop reaction and add detection reagents step3->step4 step5 Read plate on a TR-FRET-capable reader step4->step5 end Calculate IC50 values step5->end PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation TSC TSC1/2 AKT->TSC Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibition (when unphosphorylated) Inhibitor Tetrahydroquinoline mTOR Inhibitor Inhibitor->mTORC1 Inhibition NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activation IkBa IκBα IKK_complex->IkBa Phosphorylation NFkB NF-κB (p50/p65) IkBa->NFkB Inhibition Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Inflammation, Survival) Inhibitor Tetrahydroquinoline NF-κB Inhibitor Inhibitor->IKK_complex Inhibition

References

The Strategic Role of Boc-Protected Quinolines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its versatile structure has been successfully incorporated into drugs for treating cancer, neurodegenerative diseases, malaria, and microbial infections.[1][3][4] A key strategy in the synthesis of complex quinoline-based drug candidates is the use of the tert-butoxycarbonyl (Boc) protecting group. This in-depth technical guide explores the critical role of Boc-protected quinolines in drug discovery, detailing their synthesis, providing quantitative data on their biological activities, and outlining relevant experimental protocols.

The Boc group is an acid-labile protecting group widely used in organic synthesis to temporarily mask the reactivity of amine functionalities.[5] Its application in quinoline chemistry allows for precise chemical modifications at other positions of the quinoline ring system, preventing unwanted side reactions and enabling the construction of complex molecular architectures with desired pharmacological properties.[5][6]

Synthesis of Boc-Protected Quinolines

The introduction of a Boc group onto a quinoline amine is a fundamental step in the multi-step synthesis of numerous drug candidates. This protection strategy is crucial for subsequent reactions such as cross-coupling, condensation, and functional group interconversion.

Experimental Protocol: General Procedure for Boc Protection of Aminoquinolines

This protocol describes a standard method for the N-Boc protection of an aminoquinoline derivative.

Materials:

  • Aminoquinoline derivative

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve the aminoquinoline derivative (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add TEA or DIPEA (1.2-1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Add Boc₂O (1.1-1.3 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Boc-protected quinoline.[7]

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[8][9][10]

Role in Directed Synthesis and Lead Optimization

The use of Boc-protected quinoline intermediates is instrumental in the systematic exploration of structure-activity relationships (SAR). By protecting the amine, medicinal chemists can selectively introduce a variety of substituents at different positions of the quinoline ring, thereby fine-tuning the compound's potency, selectivity, and pharmacokinetic properties. A common subsequent step is the deprotection of the Boc group to either yield the final active compound or to allow for further functionalization at the newly liberated amine.

Experimental Protocol: General Procedure for Boc Deprotection

This protocol outlines the acidic removal of the Boc protecting group.

Materials:

  • Boc-protected quinoline derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected quinoline (1.0 eq) in DCM.

  • Add TFA (5-10 eq) or 4M HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the product with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the deprotected quinoline amine.[7]

Quantitative Data on Biologically Active Quinoline Derivatives

The following tables summarize the in vitro biological activities of several quinoline derivatives, highlighting the potency of this scaffold in drug discovery. While not all compounds listed are explicitly Boc-protected in their final form, their synthesis often involves Boc-protected intermediates.

CompoundTarget/Cell LineIC₅₀/GI₅₀ (µM)Therapeutic AreaReference
Quinoline Amidoxime 8f DND-41 (T-cell acute lymphoblastic leukemia)2.1Anticancer[11]
HL-60 (promyelocytic leukemia)2.4Anticancer[11]
Z-138 (mantle cell lymphoma)4.7Anticancer[11]
Capan-1 (pancreatic adenocarcinoma)4.7Anticancer[11]
6-Bromo-5-nitroquinoline HT29 (colorectal adenocarcinoma)>50Anticancer[1]
6,8-Diphenylquinoline HT29 (colorectal adenocarcinoma)>50Anticancer[1]
Compound 7b MCF-7 (breast adenocarcinoma)82.1Anticancer[12]
A549 (lung carcinoma)67.3Anticancer[12]
5367 (bladder carcinoma)51.4Anticancer[12]
Compound 7e MCF-7 (breast adenocarcinoma)90.2Anticancer[12]
5637 (bladder carcinoma)103.04Anticancer[12]
Compound 5a MCF-7 (breast adenocarcinoma)GI₅₀ = 25 nMAnticancer[13]
Compound 5a EGFR KinaseIC₅₀ = 71 nMAnticancer[13]
Compound 5a HER-2 KinaseIC₅₀ = 31 nMAnticancer[13]
CP734 PAK1 KinaseIC₅₀ = 15.27 µMAnticancer[14]

Signaling Pathways and Experimental Workflows

Boc-protected quinolines are key intermediates in the synthesis of molecules targeting various signaling pathways implicated in disease. For instance, many quinoline-based compounds are potent kinase inhibitors, interfering with pathways that regulate cell proliferation, survival, and apoptosis.[15]

Kinase Inhibition Assay Workflow

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of a synthesized quinoline derivative against a target kinase.

G Workflow for Kinase Inhibition Assay cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis A Synthesized Quinoline Compound (with Boc-deprotection if necessary) E Incubate Compound with Kinase A->E B Target Kinase Enzyme B->E C Substrate (e.g., peptide) F Initiate Reaction with Substrate and ATP C->F D ATP D->F E->F G Stop Reaction F->G H Measure Phosphorylated Substrate (e.g., using luminescence, fluorescence, or radioactivity) G->H I Data Analysis: Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Synthetic Pathway for Multi-Target Directed Ligands

The synthesis of multi-target directed ligands often involves a convergent strategy where a Boc-protected quinoline core is coupled with other pharmacophores. The following diagram illustrates a logical workflow for the synthesis of a hypothetical quinoline-based multi-target agent.

G Synthetic Workflow for a Quinoline-Based MTDL A Aminoquinoline Starting Material B Boc Protection of Amine A->B C Boc-Protected Quinoline Intermediate B->C D Functionalization of Quinoline Ring (e.g., Suzuki Coupling) C->D E Functionalized Boc-Protected Quinoline D->E F Boc Deprotection E->F G Free Amine Intermediate F->G H Coupling with Second Pharmacophore (e.g., Amide Bond Formation) G->H I Final Multi-Target Directed Ligand H->I

Caption: A logical workflow for synthesizing a multi-target directed ligand.

Conclusion

The strategic use of Boc-protected quinolines is a powerful and enabling technology in the field of drug discovery. This approach facilitates the synthesis of complex and diverse libraries of quinoline derivatives for biological screening and subsequent lead optimization. The ability to precisely control the reactivity of the quinoline scaffold allows for the development of potent and selective drug candidates targeting a range of diseases. The experimental protocols and quantitative data presented in this guide underscore the importance of this synthetic strategy and provide a valuable resource for researchers in the pharmaceutical sciences. Further exploration of novel synthetic methodologies and the continued application of Boc-protected quinolines will undoubtedly lead to the discovery of next-generation therapeutics.

References

The Diverse Biological Activities of 7-Amino-3,4-dihydroquinoline Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its wide array of pharmacological properties. Among its numerous derivatives, those featuring a 7-amino-3,4-dihydroquinoline core have emerged as a class of compounds with significant and varied biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these promising molecules, with a focus on their anticancer, antimicrobial, and carbonic anhydrase inhibitory activities.

Carbonic Anhydrase Inhibition

Recent studies have highlighted the potential of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.

A series of dipeptide-dihydroquinolinone conjugates were synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII). While showing no significant inhibition of the cytosolic isoforms hCA I and hCA II, several compounds demonstrated moderate to good inhibitory properties against the tumor-associated isoforms hCA IX and hCA XII, with inhibition constants (Kᵢ) in the micromolar range.[1][2][3]

Further investigations into derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one revealed that modifications of the 7-amino group led to compounds with varying inhibitory profiles. The tumor-associated isoform hCA IX was the most susceptible to inhibition by these derivatives, with Kᵢ values ranging from 243.6 to 2785.6 nM. In contrast, the membrane-anchored isoform hCA IV was not inhibited by this series of compounds. Most of these derivatives were found to be weak inhibitors of the cytosolic isoforms hCA I and hCA II.[4]

Quantitative Data: Carbonic Anhydrase Inhibition
CompoundTarget IsoformInhibition Constant (Kᵢ)
Dipeptide-dihydroquinolinone derivativeshCA IX37.7–86.8 µM
hCA XII2.0–8.6 µM
Derivatized 7-amino-3,4-dihydroquinolin-2(1H)-oneshCA IX243.6–2785.6 nM
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various CA isoforms is typically determined using a stopped-flow CO₂ hydrase assay. This method measures the enzyme-catalyzed hydration of carbon dioxide. The assay is performed at a specific temperature (e.g., 25 °C) in a buffered solution (e.g., 0.1 M HEPES, pH 7.5, containing 0.1 M Na₂SO₄). The enzyme concentration is determined spectrophotometrically. The substrate, CO₂ is introduced as a solution in water, and the rate of the catalyzed reaction is monitored by the change in absorbance of a pH indicator. The inhibition constants (Kᵢ) are then calculated from the concentration-dependent inhibition of the enzyme activity.[5]

Anticancer Activity

The cytotoxic potential of 7-amino-3,4-dihydroquinoline derivatives against various cancer cell lines has been a subject of significant research interest.

In one study, the cytotoxic effects of several 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives were evaluated against the A549 human lung cancer cell line. One of the tested compounds exhibited notable activity, with IC50 values of 10.48 µg/mL, 9.738 µg/mL, and 10.14 µg/mL at different time points. Another compound was found to be highly effective against A549 cells, with IC50 values of 26.87 µg/mL and 9.979 µg/mL after 48 and 72 hours of treatment, respectively, while showing minimal toxicity to healthy lung epithelial cells (BEAS-2B).[1]

A separate investigation into novel derivatives of 7-amino-4-methylquinolin-2(1H)-one, a closely related scaffold, revealed their selective activity against various cancer cells.[6]

Quantitative Data: Anticancer Activity (Cytotoxicity)
CompoundCell LineIC50 ValueIncubation Time
7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivative 1A549 (Lung Cancer)10.48 µg/mLNot Specified
A549 (Lung Cancer)9.738 µg/mLNot Specified
A549 (Lung Cancer)10.14 µg/mLNot Specified
7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivative 2A549 (Lung Cancer)26.87 µg/mL48 h
A549 (Lung Cancer)9.979 µg/mL72 h
BEAS-2B (Healthy Lung)>100 µg/mL48 h / 72 h
Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, an MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Antimicrobial Activity

The antimicrobial potential of 7-amino-3,4-dihydroquinoline derivatives and their analogs has been explored against a range of bacterial and fungal pathogens.

A study on 7-amino-4-methyl-2(1H)-quinolone derivatives reported that while the compounds were inactive against bacteria, they exhibited activity against the fungal pathogen Candida albicans.[4] In a related study, a series of novel 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives demonstrated good inhibitory potency against several Gram-positive bacteria, including methicillin-resistant Staphylococcus epidermidis (MRSE) and Streptococcus pneumoniae.[2]

Quantitative Data: Antimicrobial Activity
Compound ClassMicroorganismMinimum Inhibitory Concentration (MIC)
7-amino-4-methyl-2(1H)-quinolone derivativesCandida albicansActive (specific MIC values not provided)
7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivativesMethicillin-resistant Staphylococcus epidermidis (MRSE)0.25–4 µg/mL
Streptococcus pneumoniae0.25–1 µg/mL
Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[2]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Serial Dilution: The test compounds are serially diluted in the broth in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Synthesis of 7-Amino-3,4-dihydroquinoline Derivatives

A general synthetic approach to 7-amino-3,4-dihydroquinolin-2(1H)-one involves a multi-step process. For instance, the synthesis of dipeptide-dihydroquinolinone derivatives commences with the reaction of 7-amino-3,4-dihydroquinolin-2(1H)-one with an N-protected aminoacylbenzotriazole. This reaction is often facilitated by microwave heating and results in good yields of the desired conjugates.[1]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 7-Amino-3,4-dihydroquinolin-2(1H)-one C Microwave Heating A->C B N-Protected Aminoacylbenzotriazole B->C D N-Protected Dipeptide- dihydroquinolinone Conjugate C->D

Synthesis of dipeptide-dihydroquinolinone conjugates.

Signaling Pathways and Experimental Workflows

The biological activities of these compounds are often investigated through various in vitro assays that probe their effects on specific cellular processes and signaling pathways.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassays Biological Evaluation cluster_data Data Analysis A Synthesis of 7-Amino-3,4-dihydroquinoline Derivatives B Anticancer Screening (MTT Assay) A->B C Antimicrobial Screening (Broth Microdilution) A->C D Enzyme Inhibition Assay (e.g., Carbonic Anhydrase) A->D E IC50 / MIC / Ki Determination B->E C->E D->E Apoptosis_Pathway A 7-Amino-3,4-dihydroquinoline Derivative B Cancer Cell A->B Treatment C Induction of Apoptosis B->C Cellular Response D Cell Death C->D

References

The Potential of tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate in CNS Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective therapeutics for Central Nervous System (CNS) disorders is a paramount challenge in modern medicinal chemistry. The intricate nature of the blood-brain barrier and the complexity of neuronal signaling pathways demand innovative molecular scaffolds that can be tailored to interact with specific CNS targets. One such scaffold of growing interest is the 3,4-dihydroquinoline core, and its functionalized derivatives. This technical guide provides an in-depth exploration of tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate , a key building block for the development of novel CNS agents.

Introduction to the 3,4-Dihydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline and 3,4-dihydroquinoline ring systems are privileged structures in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] Their rigid, yet three-dimensional, framework provides a versatile platform for the precise spatial arrangement of pharmacophoric features necessary for potent and selective interactions with CNS receptors. The presence of a nitrogen atom within the heterocyclic ring allows for modifications that can influence basicity, lipophilicity, and hydrogen bonding capacity, all critical parameters for brain penetration and target engagement.

The subject of this guide, this compound, offers several strategic advantages for CNS drug design. The Boc-protected nitrogen at the 1-position allows for controlled and regioselective derivatization, while the amino group at the 7-position serves as a versatile handle for the introduction of various functionalities to modulate pharmacological activity and selectivity.

Synthesis of the Core Scaffold

The synthesis of this compound typically proceeds through a multi-step sequence, often starting from a commercially available quinoline precursor. A common strategy involves the nitration of a suitable quinoline derivative, followed by reduction of the nitro group to the corresponding amine. The dihydroquinoline ring is then formed, and the nitrogen is subsequently protected with a tert-butoxycarbonyl (Boc) group.

A general synthetic approach is outlined below:

start 7-Nitroquinoline step1 Reduction of Nitro Group (e.g., H2, Pd/C or SnCl2) start->step1 intermediate1 7-Aminoquinoline step1->intermediate1 step2 Partial Reduction of Quinoline Ring (e.g., NaBH4) intermediate1->step2 intermediate2 7-Amino-1,2,3,4-tetrahydroquinoline step2->intermediate2 step3 Boc Protection (Boc)2O, base intermediate2->step3 final_product tert-Butyl 7-amino-1,2,3,4- tetrahydroquinoline-1-carboxylate step3->final_product

Figure 1: Generalized Synthetic Pathway to the Tetrahydroquinoline Core.

Application in CNS Agent Development: Targeting Dopamine and Serotonin Receptors

Derivatives of the amino-tetrahydroquinoline scaffold have shown significant promise as modulators of key CNS receptors, particularly dopamine and serotonin receptors, which are implicated in a wide range of neuropsychiatric disorders including schizophrenia, depression, and anxiety.

Dopamine D2 Receptor Antagonism

The dopamine D2 receptor is a primary target for antipsychotic medications. A study by Claudi et al. (1989) investigated the dopamine receptor affinities of N,N-dialkyl derivatives of 6-amino-5,6,7,8-tetrahydroquinoline, a regioisomer of the core scaffold of interest.[2] Their findings demonstrated that these compounds could effectively displace [³H]spiperone, a selective D2 antagonist, from rat striatal tissue, indicating significant affinity for the D2 receptor. Notably, compounds bearing an N-n-propyl-N-phenylethylamino group or an N,N-di-n-propylamino group at the 6-position were the most potent.[2] While no affinity was observed for the D1 receptor, this study highlights the potential of the amino-tetrahydroquinoline scaffold to yield selective D2 antagonists.[2]

Table 1: Dopamine D2 Receptor Binding Affinity of 6-Amino-5,6,7,8-tetrahydroquinoline Derivatives

CompoundR GroupDopamine D2 Ki (nM)
1 -N(n-Pr)₂Potent
2 -N(n-Pr)(CH₂CH₂Ph)Most Potent

Data extrapolated from the abstract of Claudi et al., 1989.[2] "Potent" and "Most Potent" are qualitative descriptors from the abstract; specific Ki values were not provided in the abstract.

Serotonin 5-HT2A Receptor Antagonism

The serotonin 5-HT2A receptor is another crucial target in the treatment of psychosis and other mood disorders. Many atypical antipsychotics exhibit potent 5-HT2A antagonism in addition to their D2 receptor blockade. The versatile nature of the 7-amino-3,4-dihydroquinoline scaffold allows for the exploration of structure-activity relationships to optimize affinity and selectivity for the 5-HT2A receptor. By introducing appropriate pharmacophoric elements at the 7-amino position, it is conceivable to develop potent 5-HT2A antagonists.

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful development and evaluation of novel CNS agents. The following are representative protocols for key assays in this field.

Synthesis of tert-Butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate

A plausible synthetic route to the key nitro-intermediate is outlined below.

Materials:

  • 7-Nitroquinoline

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Reduction of 7-Nitroquinoline: To a solution of 7-nitroquinoline in methanol, sodium borohydride is added portion-wise at 0°C. The reaction is stirred at room temperature until completion, as monitored by TLC.

  • Work-up: The reaction mixture is quenched with water and the product, 7-nitro-1,2,3,4-tetrahydroquinoline, is extracted with an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Boc Protection: The crude 7-nitro-1,2,3,4-tetrahydroquinoline is dissolved in dichloromethane. Triethylamine and di-tert-butyl dicarbonate are added, and the mixture is stirred at room temperature.

  • Purification: Upon completion of the reaction, the mixture is washed with water and brine. The organic layer is dried and concentrated. The crude product, tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate, is purified by column chromatography.

Dopamine D2 Receptor Binding Assay

This protocol is adapted from standard radioligand binding assay procedures.

Materials:

  • Cell membranes expressing human dopamine D2 receptors

  • [³H]Spiperone (radioligand)

  • Haloperidol (non-specific binding competitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Test compounds (derivatives of this compound)

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • Incubation: In a 96-well plate, add cell membranes, [³H]Spiperone at a concentration near its Kd, and varying concentrations of the test compound. For determination of non-specific binding, a high concentration of haloperidol is used instead of the test compound.

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for each test compound (the concentration that inhibits 50% of the specific binding of [³H]Spiperone). The Ki value can then be calculated using the Cheng-Prusoff equation.

Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)

This protocol measures the ability of a compound to antagonize serotonin-induced calcium mobilization in cells expressing the 5-HT2A receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT2A receptor

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Serotonin (agonist)

  • Test compounds

  • A fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Plate the 5-HT2A expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Incubation: Add varying concentrations of the test compounds to the wells and incubate for a specified period to allow for receptor binding.

  • Fluorescence Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Agonist Injection and Reading: Inject a concentration of serotonin that elicits a submaximal response (e.g., EC₈₀) and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence upon serotonin addition corresponds to an increase in intracellular calcium. The ability of the test compounds to inhibit this response is used to determine their IC₅₀ values as antagonists.

Signaling Pathways and Drug Action

The therapeutic effects and potential side effects of CNS agents are dictated by their influence on intracellular signaling cascades.

cluster_D2R Dopamine D2 Receptor Signaling cluster_5HT2AR Serotonin 5-HT2A Receptor Signaling D2R D2 Receptor Gi Gαi/o D2R->Gi Activates Dopamine Dopamine Dopamine->D2R Activates Antagonist Dihydroquinoline Derivative Antagonist->D2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates HT2AR 5-HT2A Receptor Gq Gαq/11 HT2AR->Gq Activates Serotonin Serotonin Serotonin->HT2AR Activates Antagonist2 Dihydroquinoline Derivative Antagonist2->HT2AR Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Figure 2: Key Signaling Pathways for D2 and 5-HT2A Receptors.

As antagonists at the D2 receptor, derivatives of this compound would be expected to block the dopamine-induced inhibition of adenylyl cyclase, thereby preventing the decrease in intracellular cyclic AMP (cAMP) levels. This action is central to the mechanism of most antipsychotic drugs.

Similarly, as 5-HT2A receptor antagonists, these compounds would block the serotonin-mediated activation of the Gq/11 signaling pathway. This would prevent the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately blocking the release of intracellular calcium and the activation of protein kinase C (PKC).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel CNS agents. Its synthetic tractability and the potential for derivatization at the 7-amino position provide a rich chemical space for the exploration of structure-activity relationships. The initial evidence suggesting that related tetrahydroquinoline derivatives can potently and selectively interact with the dopamine D2 receptor warrants further investigation into this scaffold.

Future research should focus on:

  • The synthesis and characterization of a diverse library of derivatives with various substituents at the 7-amino position.

  • Comprehensive in vitro pharmacological profiling against a panel of CNS receptors to determine affinity and selectivity.

  • In vitro functional assays to characterize the agonist, antagonist, or inverse agonist properties of these new compounds.

  • Evaluation of pharmacokinetic properties, including blood-brain barrier penetration, to identify candidates with suitable profiles for in vivo studies.

  • In vivo behavioral models to assess the therapeutic potential of lead compounds in relevant models of CNS disorders.

By systematically exploring the chemical space around this versatile scaffold, it is anticipated that novel and improved CNS drug candidates can be discovered, ultimately contributing to the development of better treatments for patients with debilitating neurological and psychiatric conditions.

References

The Role of tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate in Modern Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As the landscape of oncology research continues to evolve, the exploration of novel heterocyclic scaffolds as foundational elements for new therapeutic agents is of paramount importance. Among these, the quinoline and tetrahydroquinoline cores have emerged as privileged structures in the design of potent anticancer compounds. This technical guide delves into the synthesis, potential applications, and mechanistic insights of a key intermediate, tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate, in the development of next-generation cancer therapies. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the field of oncology.

Introduction: The Quinoline Scaffold in Oncology

Quinoline and its derivatives have long been recognized for their broad spectrum of pharmacological activities, including antimalarial, antimicrobial, and notably, anticancer properties.[1] The versatility of the quinoline ring system allows for structural modifications that can modulate its biological activity, making it an attractive starting point for the synthesis of targeted cancer therapeutics.[1] Specifically, the partially saturated tetrahydroquinoline (THQ) scaffold offers improved physicochemical properties such as enhanced solubility and bioavailability compared to its aromatic counterpart, quinoline.[2] Numerous studies have highlighted the potential of THQ derivatives to act as potent anticancer agents through various mechanisms, including the inhibition of critical cell signaling pathways.[1][3]

This guide focuses on the utility of this compound, a key building block for the synthesis of a diverse array of bioactive molecules. Its protected amine functionality at the 7-position and the Boc-protected nitrogen within the heterocyclic ring make it an ideal synthon for further chemical elaboration in the quest for novel anticancer drugs.

Synthesis and Chemical Profile

The synthesis of this compound is a multi-step process that typically begins with the nitration of a suitable tetrahydroquinoline precursor. The subsequent reduction of the nitro group affords the desired 7-amino functionality. The Boc (tert-butyloxycarbonyl) protecting group on the ring nitrogen provides stability and allows for selective reactions at other positions of the molecule.

DOT Script for Synthesis Workflow:

Synthesis_Workflow start 1,2,3,4-Tetrahydroquinoline step1 Protection of Ring Nitrogen (e.g., Boc-anhydride) start->step1 Protection step2 Nitration (e.g., KNO3/H2SO4) step1->step2 Nitration step3 Reduction of Nitro Group (e.g., H2/Pd-C or SnCl2) step2->step3 Reduction final_product This compound step3->final_product Final Product

Caption: General synthetic scheme for this compound.

Application in the Development of Anticancer Agents

The primary utility of this compound in cancer research lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic activity. The amino group at the 7-position serves as a handle for the introduction of various side chains and pharmacophores through reactions such as acylation, sulfonylation, and reductive amination.

Targeting the PI3K/Akt/mTOR Pathway

A significant body of research has focused on the development of quinoline-based inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[4][5] Several studies have demonstrated that derivatives of the tetrahydroquinoline scaffold can exhibit potent inhibitory activity against mTOR (mammalian target of rapamycin), a key kinase in this pathway.[6][7][8]

DOT Script for mTOR Signaling Pathway:

mTOR_Signaling_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition S6K1 S6K1 / 4E-BP1 mTORC1->S6K1 mTORC2 mTORC2 mTORC2->Akt Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth THQ_Derivative Tetrahydroquinoline Derivative THQ_Derivative->mTORC1 Inhibition THQ_Derivative->mTORC2 Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of tetrahydroquinoline derivatives.

Derivatives synthesized from this compound can be designed to interact with the ATP-binding pocket of the mTOR kinase domain, thereby inhibiting its activity and leading to downstream effects such as cell cycle arrest and apoptosis.[6]

Quantitative Data and Biological Evaluation

While specific studies utilizing this compound as a starting material for anticancer agents are emerging, data from closely related tetrahydroquinoline derivatives provide valuable insights into their potential efficacy.

Compound IDCancer Cell LineIC50 (µM)Reference
10d A549 (Lung)0.062 ± 0.01[6]
MCF-7 (Breast)0.58 ± 0.11[6]
MDA-MB-231 (Breast)1.003 ± 0.008[6]
10e A549 (Lung)0.033 ± 0.003[6]
10h MCF-7 (Breast)0.087 ± 0.007[6]
C₁ HCT116 (Colorectal)97.38[9]
C₂ HCT116 (Colorectal)113.2[9]

Note: The compound IDs are as designated in the cited literature and are derivatives of the tetrahydroquinoline scaffold, not directly synthesized from the title compound.

Experimental Protocols

General Procedure for the Synthesis of Tetrahydroquinoline Derivatives

A common synthetic route involves the acylation of the 7-amino group of a tetrahydroquinoline core with a substituted benzoyl chloride.

DOT Script for Experimental Workflow:

Experimental_Workflow start Dissolve 7-amino-THQ derivative in DCM step1 Add triethylamine, stir at room temperature start->step1 step2 Add substituted benzoyl chloride step1->step2 step3 Continue stirring step2->step3 step4 Work-up: Pour over ice, extract with DCM, dry step3->step4 final_product Purify by column chromatography step4->final_product

Caption: A typical workflow for the synthesis of N-acylated tetrahydroquinoline derivatives.

Detailed Protocol:

  • Dissolve the 7-amino-tetrahydroquinoline derivative (1 equivalent) in dichloromethane (DCM).

  • Add triethylamine (2-3 equivalents) dropwise while stirring.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired substituted benzoyl chloride (1-1.2 equivalents) to the reaction mixture.

  • Continue stirring for an additional 1-2 hours or until the reaction is complete as monitored by TLC.

  • Pour the reaction mixture over crushed ice and extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Antiproliferative MTT Assay

The antiproliferative activity of synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

Protocol Outline:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]

Conclusion and Future Directions

This compound represents a valuable and versatile building block in the synthesis of novel anticancer agents. The tetrahydroquinoline scaffold, which can be readily accessed from this intermediate, has demonstrated significant potential, particularly as inhibitors of the PI3K/Akt/mTOR pathway. Future research efforts should focus on the synthesis and biological evaluation of a wider range of derivatives prepared from this starting material. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, in vivo studies are warranted for the most promising candidates to assess their therapeutic potential in preclinical cancer models. The continued exploration of this chemical space holds promise for the discovery of new and effective treatments for various malignancies.

References

Spectroscopic Profile of tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of tert-butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate. Due to the limited availability of public experimental data for this specific molecule, this document presents a combination of expected spectroscopic values based on its chemical structure and, for comparative purposes, experimental data for its structural isomer, tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Molecular Structure and Spectroscopic Overview

This compound is a heterocyclic compound featuring a dihydroquinoline core. The amine group at the 7-position and the tert-butoxycarbonyl (Boc) protecting group on the nitrogen at the 1-position are key functional groups that dictate its spectroscopic behavior. The expected spectroscopic data will be influenced by the aromatic and aliphatic protons of the dihydroquinoline ring system, the bulky tert-butyl group, and the electronic effects of the amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the expected ¹H and ¹³C NMR chemical shifts for this compound, alongside the experimental data for its isoquinoline isomer for comparison.

Table 1: ¹H NMR Data

Assignment Expected Chemical Shift (δ, ppm) for Quinoline Derivative *Experimental Chemical Shift (δ, ppm) for Isoquinoline Isomer [1]Multiplicity Expected Coupling Constant (J, Hz)
Aromatic CH (C5-H)~7.0-7.26.91d~8.0
Aromatic CH (C6-H)~6.4-6.66.52dd~8.0, ~2.0
Aromatic CH (C8-H)~6.3-6.56.44d~2.0
NH₂~3.5-4.53.58br s-
CH₂ (C2-H)~3.6-3.84.47s-
CH₂ (C4-H)~2.6-2.82.71t~6.0
CH₂ (C3-H)~1.8-2.0-m~6.0
C(CH₃)₃~1.51.48s-

Note: Expected values are estimates based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Table 2: ¹³C NMR Data

Assignment Expected Chemical Shift (δ, ppm) for Quinoline Derivative *
C=O~154-156
Aromatic C-NH₂~145-147
Aromatic C-N~138-140
Aromatic CH~125-130
Aromatic CH~115-120
Aromatic CH~110-115
Aromatic C~110-115
C(CH₃)₃~80-82
CH₂ (C2)~42-45
CH₂ (C4)~28-32
C(CH₃)₃~28-30
CH₂ (C3)~22-25

Note: Expected values are estimates based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds.

Table 3: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) *Vibration Mode
N-H (amine)3300-3500Asymmetric and symmetric stretching
C-H (aromatic)3000-3100Stretching
C-H (aliphatic)2850-3000Stretching
C=O (carbamate)1680-1700Stretching
N-H (amine)1590-1650Bending
C=C (aromatic)1450-1600Stretching
C-N (aromatic amine)1250-1350Stretching
C-O (carbamate)1200-1300Stretching

Note: Expected values are estimates based on typical absorption frequencies for these functional groups.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Expected Mass Spectrometry Data

Ion Expected m/z Description
[M+H]⁺249.1654Protonated molecular ion
[M+Na]⁺271.1473Sodium adduct
[M-C₄H₈]⁺193.0977Loss of isobutylene from the Boc group
[M-Boc+H]⁺149.0973Loss of the Boc group

Note: Expected m/z values are calculated based on the molecular formula C₁₄H₂₀N₂O₂.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Ionization : Electrospray ionization (ESI) is a suitable technique for this compound, typically in positive ion mode.

  • Data Acquisition : Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition.

  • Data Analysis : Identify the molecular ion peak and characteristic fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Compound Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Structural Info ir IR Spectroscopy synthesis->ir Functional Groups ms Mass Spectrometry synthesis->ms Molecular Weight structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment characterization Compound Characterized purity_assessment->characterization

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Researchers can use this information as a reference for analyzing their own experimental data.

References

An In-depth Technical Guide to the Solubility and Stability of tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate is a heterocyclic compound featuring a tetrahydroquinoline core. This structure is of interest in medicinal chemistry as a potential scaffold or intermediate in the synthesis of more complex, pharmacologically active molecules. The molecule incorporates two key functional groups that dictate its physicochemical properties: a primary aromatic amine (-NH2) at the 7-position and a tert-butoxycarbonyl (Boc) protected secondary amine within the dihydroquinoline ring. Understanding the solubility and stability of this compound is a critical first step in its development for any application, from chemical synthesis to drug formulation. This guide outlines the theoretical considerations and practical experimental protocols for determining these essential characteristics.

Solubility Profile

The solubility of a compound is a fundamental property that influences its handling, formulation, and bioavailability. The structure of this compound suggests a nuanced solubility profile.

  • Structural Considerations:

    • Hydrophobicity: The presence of the bulky, nonpolar tert-butyl group and the bicyclic aromatic/aliphatic ring system contributes to significant hydrophobic character, suggesting poor solubility in aqueous media.

    • Hydrophilicity: The primary amine group is capable of hydrogen bonding, which may impart some limited aqueous solubility.

    • pH-Dependence: The basicity of the 7-amino group (pKa is predicted to be around 4.8) means that its protonation in acidic aqueous solutions will form a salt (R-NH3+), which is expected to be significantly more water-soluble than the neutral form.

    • Organic Solvents: The compound is expected to be soluble in a range of common organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as chlorinated solvents like dichloromethane (DCM) and alcohols like methanol and ethanol.[1]

2.1 Experimental Protocol for Solubility Determination

A standard method for determining solubility is the shake-flask method, which measures the concentration of a saturated solution at equilibrium.

Objective: To determine the solubility of the title compound in various solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound

  • Selection of solvents:

    • Aqueous: Purified water, pH-adjusted buffers (e.g., pH 2, 5, 7.4, 9)

    • Organic: Methanol, Ethanol, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) at known concentrations to generate a calibration curve.

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The goal is to have undissolved solid remaining to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker set to 25 °C. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the samples to further separate the solid from the supernatant.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter. Dilute the filtrate with a suitable solvent to a concentration that falls within the range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by HPLC. Use the calibration curve to determine the concentration of the compound in the saturated solution.

  • Calculation: Calculate the solubility, typically expressed in mg/mL or µg/mL.

2.2 Data Presentation: Solubility

Quantitative results should be organized into a clear table for comparison.

Solvent SystempH (for aqueous)Temperature (°C)Solubility (mg/mL)
Purified Water~725
0.1 M HCl125
Acetate Buffer4.525
Phosphate Buffer7.425
MethanolN/A25
DichloromethaneN/A25
DMSON/A25

2.3 Visualization: Solubility Testing Workflow

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Add excess compound to known volume of solvent C Equilibrate on shaker (e.g., 24h at 25°C) A->C B Prepare HPLC Calibration Standards G Analyze standards by HPLC B->G D Centrifuge to -pellet excess solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtrate for analysis E->F H Analyze sample by HPLC F->H I Calculate Concentration using Calibration Curve G->I H->I

Caption: Workflow for experimental solubility determination.

Stability Profile

Stability testing is crucial for identifying degradation pathways and establishing appropriate storage conditions and shelf-life.[2] The stability of this compound is largely governed by its two main functional groups.

  • Structural Considerations:

    • Boc Group Lability: The tert-butoxycarbonyl (Boc) group is a well-known acid-labile protecting group.[3][4] It is expected to be stable under neutral and basic conditions but will likely be cleaved under strong acidic conditions, yielding the free amine and releasing isobutylene and carbon dioxide.[4]

    • Amine Oxidation: The primary aromatic amine is susceptible to oxidation, especially when exposed to air, light, or oxidizing agents. This can lead to the formation of colored impurities and degradation products.[5] Compounds with amine functionalities are often best stored under an inert atmosphere and protected from light.[5]

    • Thermal and Photolytic Stability: The overall molecule may also be sensitive to degradation from heat and light (UV/Vis) exposure.

3.1 Experimental Protocol for Forced Degradation Studies

Forced degradation, or stress testing, intentionally exposes the compound to harsh conditions to accelerate degradation, identify potential degradants, and establish stability-indicating analytical methods.[2][6][7]

Objective: To investigate the degradation pathways of the title compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

  • The title compound

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • Solvents: Acetonitrile, Water

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

  • Photostability chamber (ICH Q1B compliant)

  • Temperature-controlled oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a set period. Take samples at various time points. Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat similarly. Take samples at time points and neutralize before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H2O2) and keep it at room temperature or slightly elevated temperature. Monitor the reaction and take samples at intervals.

  • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat in an oven (e.g., 80-100 °C). Analyze samples periodically.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (typically a gradient method on a C18 column). The use of a PDA detector helps in assessing peak purity, while an LC-MS system is invaluable for identifying the mass of degradation products.[8][9]

3.2 Data Presentation: Stability and Forced Degradation

Summarize the findings from the forced degradation studies in a structured table.

Stress ConditionReagent/ConditionTime (hours)% Assay of Parent% DegradationNo. of Degradants
ControlNone010000
Acid Hydrolysis0.1 M HCl, 80°C24
Base Hydrolysis0.1 M NaOH, 80°C24
Oxidation3% H2O2, RT24
Thermal (Solid)100°C48
Photolytic (Solution)ICH Q1B24

3.3 Visualization: Stability Testing Workflow

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Acid Hydrolysis (HCl, Heat) F Sample at Time Intervals A->F B Base Hydrolysis (NaOH, Heat) B->F C Oxidation (H2O2) C->F D Thermal (Dry Heat) D->F E Photolytic (ICH Chamber) E->F G Analyze by Stability- Indicating HPLC-PDA/MS F->G H Assess Peak Purity & Quantify Degradants G->H I Identify Degradant Structures (if possible) H->I Start Compound Stock Solution Start->A Start->B Start->C Start->D Start->E

Caption: Workflow for forced degradation stability studies.

Logical Relationships: Structure to Physicochemical Properties

The chemical structure of a molecule is the primary determinant of its properties. The following diagram illustrates the logical connections between the key functional groups of this compound and its expected solubility and stability characteristics.

G cluster_structure Structural Features cluster_properties Predicted Physicochemical Properties Compound tert-Butyl 7-amino-3,4- dihydroquinoline-1(2H)-carboxylate Boc Boc-Protected Amine Compound->Boc Amine Aromatic Amine (-NH2) Compound->Amine Core Tetrahydroquinoline Core (Hydrophobic) Compound->Core Sol_Org Good Organic Solvent Solubility Boc->Sol_Org contributes to Stab_Acid Acid Lability (Boc Cleavage) Boc->Stab_Acid governs Sol_Aq Poor Aqueous Solubility (pH-dependent) Amine->Sol_Aq influences Stab_Ox Oxidative Instability Amine->Stab_Ox governs Core->Sol_Org contributes to Core->Sol_Aq limits

Caption: Relationship between structure and key properties.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Quinoline Derivatives Using tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive quinoline derivatives utilizing tert-butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate as a key starting material. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The use of this compound offers a versatile platform for the introduction of diverse functionalities at the 7-position, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds widely recognized for their broad spectrum of pharmacological activities.[1][2] The unique structural features of the quinoline nucleus allow for diverse modifications, making it an attractive scaffold for the design and synthesis of novel bioactive molecules.[3] this compound is a valuable building block in this context, providing a protected tetrahydroquinoline core with a reactive primary amine at the 7-position. This amino group serves as a handle for various chemical transformations, such as acylation, sulfonylation, and urea formation, allowing for the synthesis of a wide array of derivatives with potential therapeutic applications.

One notable application is the synthesis of kinase inhibitors, particularly targeting the mTOR (mammalian target of rapamycin) signaling pathway, which is a key regulator of cell growth and proliferation and is often dysregulated in cancer.[3]

Synthesis of Bioactive Quinoline Derivatives

The general synthetic strategy involves the functionalization of the 7-amino group of this compound. This can be achieved through various coupling reactions to introduce a diverse range of substituents, thereby modulating the biological activity of the resulting compounds.

A key transformation is the acylation of the 7-amino group with various acid chlorides to form the corresponding amides. This is a robust and versatile reaction that allows for the introduction of a wide array of functionalities.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of bioactive quinoline derivatives from the target starting material.

Synthesis_Workflow start tert-Butyl 7-amino-3,4- dihydroquinoline-1(2H)-carboxylate intermediate N-Acylated Intermediate start->intermediate Acylation with R-COCl, Base (e.g., Triethylamine), DCM final_product Bioactive Quinoline Derivative intermediate->final_product Further modification or Boc deprotection (optional)

Caption: General workflow for the synthesis of bioactive quinoline derivatives.

Application Example: Synthesis of mTOR Inhibitors

This section details the synthesis of a series of morpholine-substituted tetrahydroquinoline derivatives that have shown potential as mTOR inhibitors. The synthetic route involves the initial acylation of the tetrahydroquinoline nitrogen, followed by reduction of a nitro group to an amine, and subsequent acylation of this newly formed amine. While the initial starting material in the cited literature is a 7-nitro derivative, the protocol for the final acylation step is directly applicable to this compound.

Experimental Protocols

Protocol 1: General Procedure for the Acylation of the 7-Amino Group

This protocol is adapted for the direct acylation of the 7-amino group of this compound.

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (2.0-3.0 eq) dropwise to the solution under continuous stirring at room temperature.

  • Stir the mixture for 30 minutes.

  • Add the desired acid chloride (e.g., 4-(trifluoromethoxy)benzoyl chloride) (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring for an additional 1-2 hours.

  • Upon completion of the reaction (monitored by TLC), pour the mixture over crushed ice.

  • Extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-acylated quinoline derivative.

Data Presentation

The following table summarizes the antiproliferative activity of synthesized morpholine-substituted tetrahydroquinoline derivatives against various cancer cell lines.

Compound IDR GroupCell LineIC₅₀ (µM)
10a 4-(Trifluoromethoxy)benzoylA549 (Lung)>10
10b 4-(Trifluoromethoxy)benzoylMCF-7 (Breast)>10
10c 3,5-DifluorobenzoylA549 (Lung)3.73 ± 0.17
10d 3-Fluoro-5-(trifluoromethyl)benzoylA549 (Lung)0.062 ± 0.01
10d 3-Fluoro-5-(trifluoromethyl)benzoylMCF-7 (Breast)0.58 ± 0.11
10e 3,5-Bis(trifluoromethyl)benzoylA549 (Lung)0.033 ± 0.003
10h 3,5-Bis(trifluoromethyl)benzoylMCF-7 (Breast)0.087 ± 0.007

Data adapted from a study on related tetrahydroquinoline derivatives.

Signaling Pathway

The synthesized compounds were designed to target the mTOR signaling pathway. The diagram below illustrates the central role of mTOR in regulating cell growth and proliferation.

mTOR_Pathway cluster_0 Upstream Signals cluster_1 mTOR Complexes cluster_2 Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 Energy Status Energy Status Energy Status->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation mTORC2->Cell Growth & Proliferation Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton inhibitor Quinoline Derivative (mTOR Inhibitor) inhibitor->mTORC1 inhibitor->mTORC2

Caption: Simplified mTOR signaling pathway and the inhibitory action of quinoline derivatives.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a diverse range of bioactive quinoline derivatives. The protocols and data presented herein demonstrate its utility in the development of potent mTOR inhibitors for cancer therapy. The synthetic accessibility and the potential for broad functionalization make this starting material a key resource for researchers and professionals in the field of drug discovery and development. Further exploration of different chemical transformations at the 7-amino position is likely to yield novel compounds with a wide array of pharmacological activities.

References

Application Notes and Protocols for Coupling Reactions with tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various coupling reactions involving tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate . This versatile building block is a valuable intermediate in the synthesis of a wide range of compounds, particularly in the development of novel therapeutics. The protocols outlined below cover key transformations including amide bond formation, sulfonamide synthesis, and Buchwald-Hartwig amination, providing a foundation for the synthesis of diverse derivatives.

Amide Bond Formation

Amide coupling reactions are fundamental in medicinal chemistry for the synthesis of a vast array of biologically active molecules. The 7-amino group of this compound can be readily acylated with a variety of carboxylic acids using standard coupling reagents.

Application Notes:

The choice of coupling reagent and reaction conditions can be critical to achieving high yields and purity, especially with sterically hindered or electronically challenging substrates. Common coupling reagents include carbodiimides like EDC and DCC, as well as uronium-based reagents such as HATU and HBTU. The addition of an auxiliary nucleophile like HOBt can suppress side reactions and minimize racemization when coupling chiral carboxylic acids. Bases such as DIEA or triethylamine are typically required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used.

Data Presentation: Amide Coupling Conditions
Coupling ReagentBase (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
EDC/HOBtDIEA (2-3)DMF or DCM0 to RT12-2475-95
HATUDIEA (3-4)DMF0 to RT2-1280-98
DCC/DMAPNone/DMAP (cat.)DCM0 to RT12-1870-90
Acyl ChloridePyridine or Et3N (2)DCM0 to RT1-485-99

Experimental Protocol: Amide Coupling using HATU

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU as the coupling reagent.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a solution of the carboxylic acid (1.2 equiv.) in anhydrous DMF, add HATU (1.2 equiv.) and DIPEA (3.0 equiv.) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 equiv.) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide.

Sulfonamide Synthesis

The synthesis of sulfonamides is a common strategy in drug discovery, as the sulfonamide moiety is a key pharmacophore in many marketed drugs.

Application Notes:

Sulfonamides are typically prepared by the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. Pyridine is often used as both the base and the solvent. The reaction is generally robust and proceeds to high conversion.

Data Presentation: Sulfonamide Synthesis Conditions
Sulfonylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Aryl/Alkyl Sulfonyl ChloridePyridinePyridine or DCM0 to RT2-1280-95
Aryl/Alkyl Sulfonyl ChlorideTriethylamineDCM0 to RT4-1675-90

Experimental Protocol: Sulfonamide Synthesis

This protocol provides a general method for the synthesis of a sulfonamide from this compound and a sulfonyl chloride.

Materials:

  • This compound

  • Aryl or alkyl sulfonyl chloride of interest

  • Anhydrous pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous pyridine or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 equiv.) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • If pyridine is used as the solvent, remove it under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with 1 M HCl (2 x), saturated aqueous sodium bicarbonate solution (1 x), and brine (1 x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of the 7-amino group with a variety of aryl and heteroaryl halides or triflates.

Application Notes:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base. A wide range of phosphine-based ligands have been developed to facilitate the coupling of various substrates. The choice of base is also crucial, with common bases including sodium tert-butoxide, potassium carbonate, and cesium carbonate. The reaction is typically carried out in an inert solvent such as toluene or dioxane under an inert atmosphere.

Data Presentation: Buchwald-Hartwig Amination Conditions
Pd CatalystLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd2(dba)3XPhosNaOtBuToluene80-11012-2470-90
Pd(OAc)2BINAPCs2CO3Dioxane10012-2465-85
Pd(OAc)2RuPhosK3PO4Toluene90-11016-2470-92

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed coupling of an aryl halide with this compound.

Materials:

  • This compound

  • Aryl halide (or triflate) of interest

  • Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), Pd2(dba)3 (0.02 equiv.), and XPhos (0.04 equiv.) to a Schlenk tube.

  • Add anhydrous toluene to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours. Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants & Reagents Reaction_Vessel Reaction Vessel Reactants->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Reaction_Vessel Heating_Stirring Heating & Stirring Reaction_Vessel->Heating_Stirring Quenching Quenching Heating_Stirring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Chromatography) Drying->Purification Product Final Product Purification->Product

Caption: General experimental workflow for coupling reactions.

coupling_reactions cluster_reactions Coupling Reactions cluster_products Product Classes Start This compound Amide Amide Bond Formation Start->Amide R-COOH, Coupling Reagent Sulfonamide Sulfonamide Synthesis Start->Sulfonamide R-SO2Cl, Base Buchwald Buchwald-Hartwig Amination Start->Buchwald Ar-X, Pd Catalyst, Ligand, Base Amide_Product Amides Amide->Amide_Product Sulfonamide_Product Sulfonamides Sulfonamide->Sulfonamide_Product Arylamine_Product N-Aryl Derivatives Buchwald->Arylamine_Product

Caption: Overview of key coupling reactions.

Application Notes and Protocol: Friedländer Annulation for the Synthesis of Novel Polycyclic Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a modified, two-step Friedländer annulation strategy starting from tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate. The standard Friedländer synthesis requires a 2-aminoaryl aldehyde or ketone, a functionality absent in the proposed starting material.[1][2] To overcome this, we present a preparatory step involving directed ortho-metalation and acylation to synthesize the necessary 8-acyl-7-amino intermediate. This is followed by the classical acid-catalyzed Friedländer annulation with an α-methylene ketone to construct the final, novel polycyclic quinoline scaffold. This protocol offers a robust pathway for creating complex, functionalized heterocyclic systems of interest in medicinal chemistry and drug discovery.

Introduction

The Friedländer annulation, first reported in 1882, is a cornerstone reaction in synthetic organic chemistry for the construction of quinoline rings.[1][3] The reaction classically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by acids or bases.[4] The resulting quinoline scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active agents.

A direct Friedländer reaction with this compound is not feasible as it lacks the essential carbonyl group positioned ortho to the aromatic amino group. Therefore, a preliminary functionalization is required. Traditional electrophilic substitution methods like Friedel-Crafts acylation are often problematic with anilines due to the deactivation of the Lewis acid catalyst by the basic amino group.[5][6]

This protocol circumvents this issue by employing a directed ortho-metalation (DoM) strategy. The N-Boc group and the free amino group are used to direct a strong base to selectively deprotonate the C-8 position, which is then quenched with an acylating agent. This efficiently generates the required 2-aminoaryl ketone precursor, which can then readily participate in the subsequent Friedländer annulation.

Overall Synthetic Workflow

The proposed synthesis is a two-step process. The first step is the synthesis of the key intermediate, tert-Butyl 8-acetyl-7-amino-3,4-dihydroquinoline-1(2H)-carboxylate. The second step is the Friedländer annulation of this intermediate with a suitable ketone (e.g., cyclohexanone) to yield the final polycyclic product.

Synthetic Workflow A Starting Material: tert-Butyl 7-amino-3,4-dihydro- quinoline-1(2H)-carboxylate B Step 1: Directed Ortho-Metalation & Acylation A->B  1. s-BuLi, TMEDA  2. Acetyl Chloride C Intermediate: tert-Butyl 8-acetyl-7-amino-3,4-dihydro- quinoline-1(2H)-carboxylate B->C D Step 2: Friedländer Annulation C->D  Cyclohexanone,  p-TsOH, Toluene E Final Product: Novel Polycyclic Quinoline Derivative D->E

Caption: Overall two-step synthetic workflow.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurityNotes
This compoundCommercial>97%Starting Material
sec-Butyllithium (s-BuLi)Commercial~1.4 M in cyclohexaneTitrate before use
N,N,N′,N′-Tetramethylethylenediamine (TMEDA)Commercial>99%Distill from CaH₂ before use
Acetyl ChlorideCommercial>98%Use as received
CyclohexanoneCommercial>99%Use as received
p-Toluenesulfonic acid monohydrate (p-TsOH)Commercial>98%Catalyst
Anhydrous Tetrahydrofuran (THF)Solvent System<50 ppm H₂OReagent for Step 1
TolueneSolvent SystemAnhydrousReagent for Step 2
Saturated aq. NH₄ClLab Prepared-For quenching
Saturated aq. NaHCO₃Lab Prepared-For workup
BrineLab Prepared-For workup
Anhydrous Magnesium Sulfate (MgSO₄)Commercial-Drying agent
Ethyl Acetate (EtOAc)CommercialHPLC GradeFor extraction and chromatography
HexanesCommercialHPLC GradeFor chromatography
Protocol 1: Synthesis of tert-Butyl 8-acetyl-7-amino-3,4-dihydroquinoline-1(2H)-carboxylate (Intermediate)

This protocol details the directed ortho-metalation of the starting material followed by acylation.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq, e.g., 2.48 g, 10.0 mmol).

  • Dissolution: Add anhydrous THF (50 mL) and TMEDA (2.2 eq, 3.3 mL, 22.0 mmol). Cool the resulting solution to -78 °C in a dry ice/acetone bath.

  • Metalation: Slowly add s-BuLi (1.4 M in cyclohexane, 2.1 eq, 15.0 mL, 21.0 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting deep-colored solution at -78 °C for 2 hours.

  • Acylation: Add acetyl chloride (1.5 eq, 1.07 mL, 15.0 mmol) dropwise. A noticeable color change should occur.

  • Warming & Quenching: Allow the reaction mixture to stir at -78 °C for an additional hour, then warm to 0 °C over 30 minutes. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).

  • Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and water (50 mL). Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to afford the pure intermediate.

Protocol 2: Friedländer Annulation to Synthesize Final Product

This protocol describes the acid-catalyzed condensation of the intermediate with cyclohexanone.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus under a nitrogen atmosphere, add the intermediate, tert-Butyl 8-acetyl-7-amino-3,4-dihydroquinoline-1(2H)-carboxylate (1.0 eq, e.g., 2.90 g, 10.0 mmol).

  • Reagents: Add cyclohexanone (1.2 eq, 1.25 mL, 12.0 mmol), p-toluenesulfonic acid monohydrate (0.2 eq, 0.38 g, 2.0 mmol), and toluene (50 mL).

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Cooling & Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and wash with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 5-25% ethyl acetate in hexanes) to yield the final polycyclic quinoline derivative.

Data Presentation

Reaction Parameters (Hypothetical Data)
StepReactant 1Reactant 2CatalystSolventTemp. (°C)Time (h)Yield (%)
1Starting Material (1.0 eq)Acetyl Chloride (1.5 eq)-THF-78 to 03.5~65%
2Intermediate (1.0 eq)Cyclohexanone (1.2 eq)p-TsOH (0.2 eq)TolueneReflux6~80%

Reaction Mechanism

The Friedländer annulation can proceed via two viable mechanisms.[7] Under acidic conditions as described in Protocol 2, the reaction likely initiates with an aldol-type condensation between the enol of cyclohexanone and the protonated acetyl group of the intermediate. This is followed by cyclization and a series of dehydration steps to yield the final aromatic product.

Friedlander Mechanism cluster_0 Acid-Catalyzed Friedländer Annulation A 2-Aminoaryl Ketone (Intermediate) C Aldol Adduct A->C + H⁺ B Enol/Enolate (from Cyclohexanone) B->C D α,β-Unsaturated Ketone (after Dehydration) C->D - H₂O E Cyclized Intermediate (Iminium ion) D->E Intramolecular Cyclization F Final Product (after Dehydration) E->F - H₂O

Caption: Simplified mechanism of the Friedländer Annulation.

Troubleshooting and Optimization

  • Low Yield in Step 1: Ensure all reagents and solvents are strictly anhydrous. The s-BuLi should be freshly titrated. Incomplete metalation is a common issue. Consider using t-BuLi for more efficient deprotonation, although it may be less selective.

  • Low Yield in Step 2: Ensure efficient water removal using the Dean-Stark trap. If the reaction stalls, an additional portion of the acid catalyst can be added. Other acid catalysts like trifluoroacetic acid or Lewis acids (e.g., ZnCl₂) can be screened.[7]

  • Tar Formation: Excessive heating or overly strong acidic conditions can lead to polymerization and tar formation.[4] If this occurs, consider lowering the reaction temperature and extending the reaction time, or using a milder catalyst.

References

Application Notes and Protocols for the Catalyzing Hydrogenation of Nitro-Quinolines to tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry where anilines serve as crucial building blocks for a vast array of bioactive molecules. Among these, chiral tetrahydroquinolines are prevalent scaffolds in numerous drug candidates, exhibiting a wide range of biological activities including antiviral, antimalarial, and neuroprotective properties.[1] The catalytic hydrogenation of nitro-quinolines offers a clean and efficient route to these valuable intermediates. This document provides detailed application notes and protocols for the catalytic hydrogenation of tert-Butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate to produce tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate, a key intermediate in the synthesis of various therapeutic agents. The protocols focus on the use of common heterogeneous catalysts such as Palladium on carbon (Pd/C) and Raney® Nickel.

Reaction Overview

The conversion of the nitro group to a primary amine via catalytic hydrogenation is a highly exothermic process that proceeds through several intermediates. The reaction involves the use of a heterogeneous catalyst, typically a noble metal like Palladium or Platinum, or Raney® Nickel, in the presence of a hydrogen source. The tert-butoxycarbonyl (Boc) protecting group on the quinoline nitrogen is generally stable under these neutral hydrogenation conditions and remains intact throughout the transformation.[2]

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst, solvent, and reaction conditions can significantly influence the yield and purity of the desired product. Below is a summary of typical conditions and reported yields for the catalytic hydrogenation of nitroarenes and related heterocycles.

CatalystSubstrateSolventH2 PressureTemperatureTime (h)Yield (%)Reference
10% Pd/Ctert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylateMethanol1 atm (balloon)Room Temp.396.8(Inferred from close analog)
5% Pd/C2-Nitroarylketones/aldehydesNot specifiedNot specifiedNot specifiedNot specified93-98[1]
5% Pd/C2-NitrochalconesDichloromethaneNot specifiedNot specifiedNot specified65-90[1]
Raney® NiSubstituted NitroarenesEthanol2.7 barRoom Temp.Not specifiedHigh[3]
Pd/CNQuinolinesNot specified20 bar50 °CNot specified86.6-97.8[1]

Experimental Protocols

Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

This protocol is adapted from a procedure for a closely related isoquinoline analog and is expected to be effective for the target quinoline substrate.

Materials:

  • tert-Butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate

  • 10% Palladium on carbon (Pd/C), 50% wet with water

  • Methanol (MeOH), anhydrous

  • Diatomaceous earth (Celite®)

  • Hydrogen (H₂) gas balloon or cylinder

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add tert-Butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate (1.0 eq).

  • Under a gentle stream of inert gas, add methanol (approximately 0.1 M concentration of the substrate).

  • Carefully add 10% Pd/C (0.05 - 0.10 eq by weight of the substrate). Caution: Pd/C can be pyrophoric, especially when dry. Handle the wet catalyst carefully.

  • Seal the flask with a septum and purge the flask by evacuating and backfilling with inert gas three times.

  • Replace the inert gas atmosphere with hydrogen by evacuating and backfilling with hydrogen from a balloon or a regulated cylinder. Maintain a positive pressure of hydrogen.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 2-6 hours).

  • Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol. Caution: Do not allow the filter cake to dry completely as the catalyst can ignite in the air. Keep the filter cake wet with solvent or water.

  • Combine the filtrates and concentrate under reduced pressure to afford the crude product.

  • The crude this compound can be purified by column chromatography on silica gel if necessary.

Protocol 2: Raney® Nickel Catalyzed Hydrogenation

Raney® Nickel is a cost-effective alternative to palladium catalysts and can be advantageous in cases where chemoselectivity is a concern.[4]

Materials:

  • tert-Butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate

  • Raney® Nickel (slurry in water)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Diatomaceous earth (Celite®)

  • Hydrogen (H₂) gas (from a high-pressure reactor, e.g., a Parr shaker)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a high-pressure reactor vessel, add tert-Butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate (1.0 eq) and the chosen solvent (Ethanol or Methanol, ~0.1 M).

  • Carefully add Raney® Nickel slurry (approximately 10-20% by weight of the substrate). Caution: Raney® Nickel is highly pyrophoric when dry. Always handle as a slurry under solvent or water.

  • Seal the reactor according to the manufacturer's instructions.

  • Purge the reactor with inert gas several times, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-40 °C) to facilitate the reaction.

  • Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.

  • Purge the reactor with an inert gas.

  • Carefully open the reactor and filter the contents through a pad of Celite® to remove the Raney® Nickel. Keep the filter cake wet at all times.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up start Start substrate Add Substrate and Solvent start->substrate catalyst Add Catalyst (Pd/C or Raney Ni) substrate->catalyst purge_inert Purge with Inert Gas catalyst->purge_inert purge_h2 Purge with H2 purge_inert->purge_h2 react Stir under H2 Atmosphere (Monitor Progress) purge_h2->react purge_final Purge with Inert Gas react->purge_final filtration Filter through Celite purge_final->filtration concentrate Concentrate Filtrate filtration->concentrate purify Purification (optional) concentrate->purify end Final Product purify->end

Caption: Experimental workflow for catalytic hydrogenation.

Signaling Pathway Diagram (Reaction Mechanism)

reaction_mechanism start tert-Butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate R-NO₂ intermediate1 Nitroso Intermediate R-NO start->intermediate1 + H₂ / Catalyst intermediate2 Hydroxylamine Intermediate R-NHOH intermediate1->intermediate2 + H₂ / Catalyst product This compound R-NH₂ intermediate2->product + H₂ / Catalyst catalyst Catalyst Surface (Pd or Ni) h2 H₂ h2->catalyst Adsorption

References

purification of tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. This compound is a valuable intermediate in medicinal chemistry and organic synthesis.[1][2] The presence of a basic amino group necessitates specific considerations during chromatography on acidic silica gel to achieve high purity and yield. The following application note outlines the materials, equipment, and a step-by-step procedure, including mobile phase optimization and troubleshooting.

Introduction

This compound contains a secondary amine within the dihydroquinoline ring system, protected by a tert-butoxycarbonyl (Boc) group, and a primary aromatic amine at the 7-position. The Boc group is generally stable under neutral silica gel chromatography conditions but can be sensitive to strong acids.[3] The primary aromatic amine is basic and prone to interacting strongly with the acidic silanol groups on the surface of silica gel, which can lead to significant peak tailing, poor separation, and even irreversible adsorption of the compound.[4][5]

To mitigate these issues, the mobile phase is typically modified with a small amount of a basic additive, such as triethylamine (TEA) or ammonia, to neutralize the acidic sites on the silica gel and ensure the amine remains in its neutral, less polar form.[5] This protocol details a standard normal-phase chromatography method for the efficient purification of the title compound.

Experimental Protocols

Materials and Equipment

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane (ACS Grade)

  • Ethyl Acetate (ACS Grade)

  • Dichloromethane (DCM, ACS Grade)

  • Methanol (MeOH, ACS Grade)

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Potassium Permanganate (KMnO₄) stain or UV lamp for TLC visualization

Equipment:

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Fraction collector or test tubes

  • Rotary evaporator

  • TLC developing chamber

  • Capillary tubes for TLC spotting

Thin Layer Chromatography (TLC) for Solvent System Optimization

Before performing column chromatography, it is crucial to determine the optimal mobile phase using TLC. The goal is to find a solvent system that provides a retention factor (Rƒ) for the desired compound between 0.2 and 0.4, with good separation from impurities.

  • Prepare Eluents: Prepare mixtures of Hexane/Ethyl Acetate in varying ratios (e.g., 9:1, 8:2, 7:3, 1:1). To each eluent, add 0.5-1% triethylamine (v/v) to prevent streaking.

  • Spot the Plate: Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or Ethyl Acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). If the compound is not UV-active, use an appropriate stain like potassium permanganate.

  • Select System: Choose the solvent system that gives the best separation and an Rƒ value in the desired range. For this compound, a system of Hexane:Ethyl Acetate (e.g., 7:3) + 1% TEA is a good starting point.

Column Chromatography Protocol
  • Column Preparation (Slurry Packing Method):

    • Secure the chromatography column vertically to a stand. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Hexane/Ethyl Acetate 9:1 + 1% TEA). The consistency should be like a milkshake.

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing and remove air bubbles.

    • Add more slurry until the desired column height is reached (typically 20-25 cm for a 1-5 g scale). Do not let the top of the silica bed run dry.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., Dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading." Adsorb the crude product onto a small amount of silica gel by dissolving the compound in a solvent, adding silica, and evaporating the solvent to dryness.

    • Carefully add the dissolved sample or the dry-loaded silica onto the top of the column bed.

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase. Start with a less polar mixture and gradually increase the polarity if a gradient is needed.

    • Collect fractions in test tubes or using a fraction collector.

    • Monitor the separation by collecting small aliquots from the eluting fractions and analyzing them by TLC.

    • Combine the fractions that contain the pure product.

  • Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Place the resulting purified product under high vacuum to remove any residual solvent.

    • Determine the final weight and calculate the yield. Assess purity by NMR, LC-MS, or other analytical techniques.

Data Presentation

The following tables summarize typical parameters and expected results for the purification.

Table 1: TLC and Column Chromatography Parameters

ParameterValue / Description
Stationary Phase Silica Gel (230-400 mesh)
TLC Mobile Phase 7:3 Hexane:Ethyl Acetate + 1% Triethylamine
Target Rƒ ~0.3
Column Dimensions 4 cm (ID) x 30 cm (Length)
Amount of Silica ~100 g (for 1-2 g of crude material)
Elution Mode Isocratic or Step-Gradient
Mobile Phase (Column) Start with 8:2 Hexane:EtOAc + 1% TEA, can increase to 7:3

Table 2: Expected Purification Outcome

ParameterBefore Purification (Crude)After Purification
Appearance Brownish oil or solidOff-white to pale yellow solid
Purity (by HPLC/NMR) 60-80%>98%
Typical Yield N/A80-95%
Key Impurities Starting materials, di-Boc protected byproduct, de-Boc'd starting materialNot detectable

Visualizations

Workflow Diagram

The following diagram illustrates the overall workflow for the purification of this compound.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation tlc TLC Optimization (Hexane:EtOAc + 1% TEA) slurry Prepare Silica Slurry tlc->slurry pack Pack Chromatography Column slurry->pack load Load Crude Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect tlc_analysis Analyze Fractions by TLC collect->tlc_analysis combine Combine Pure Fractions tlc_analysis->combine evap Evaporate Solvent combine->evap pure_product Pure Product (>98%) evap->pure_product

Caption: Purification Workflow Diagram.

Decision-Making Logic for Solvent Selection

This diagram shows the logical steps involved in selecting the appropriate solvent system using TLC.

G start Start TLC Analysis (Crude Sample) run_tlc Run TLC with a Hexane:EtOAc + 1% TEA (e.g., 8:2) start->run_tlc check_rf Check Rƒ of Product Spot run_tlc->check_rf rf_high Rƒ > 0.4 (Too High) check_rf->rf_high Yes rf_low Rƒ < 0.2 (Too Low) check_rf->rf_low No rf_good 0.2 < Rƒ < 0.4 (Good Separation) check_rf->rf_good Ideal decrease_polarity Decrease Polarity (Increase % Hexane) rf_high->decrease_polarity increase_polarity Increase Polarity (Increase % EtOAc) rf_low->increase_polarity proceed Proceed to Column Chromatography rf_good->proceed decrease_polarity->run_tlc increase_polarity->run_tlc

Caption: TLC Optimization Logic.

Troubleshooting

ProblemPossible CauseSolution
Streaking/Tailing on TLC/Column Amine interacting with acidic silica.Ensure 0.5-1% triethylamine is added to the mobile phase.[5]
Poor Separation of Spots Incorrect mobile phase polarity.Re-optimize the solvent system using TLC. Try a different solvent system (e.g., DCM/MeOH).
Compound Stuck on Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).
Cracked or Channeled Column Bed Improper packing of the column.Repack the column carefully, ensuring an even slurry and gentle tapping.
Low Yield Irreversible adsorption on silica.Use an amine-functionalized silica column or deactivate the silica gel with a higher concentration of TEA.[6]

References

Application Notes and Protocols: Deprotection of Boc Group from tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the acidic deprotection of the tert-butoxycarbonyl (Boc) group from tert-butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate to yield 1,2,3,4-tetrahydroquinolin-7-amine. The Boc group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its straightforward removal under acidic conditions.[1][2][3] This application note outlines two common and effective methods utilizing Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-Dioxane. These protocols are intended for researchers, scientists, and professionals in drug development and synthetic chemistry.

Introduction

The target compound, 1,2,3,4-tetrahydroquinolin-7-amine, is a valuable intermediate in the synthesis of various biologically active molecules. Its precursor, this compound, features a Boc-protected secondary amine within the quinoline ring system. The removal of this Boc group is a critical step to enable further functionalization of the nitrogen atom.

The deprotection is typically achieved by acid-catalyzed hydrolysis.[2] Strong acids like TFA and HCl are commonly employed to protonate the carbamate, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which subsequently decarboxylates to release the free amine and carbon dioxide gas.[1][4]

Reaction Scheme:

This document presents standardized protocols for this transformation, a summary of expected outcomes, and visualizations of the experimental workflow and reaction mechanism.

Experimental Protocols

Two primary methods for the deprotection are detailed below. The choice of method may depend on the substrate's sensitivity to specific acids, desired salt form of the product, and available reagents.

Protocol A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and often rapid method for Boc deprotection.[1][3]

  • Reagents and Materials:

    • This compound

    • Trifluoroacetic Acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, and stir bar

    • Standard laboratory glassware for work-up

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration).

    • Stir the solution at room temperature (or cool to 0 °C for sensitive substrates).

    • Add TFA (5-10 eq) dropwise to the stirring solution. Note: The reaction is often exothermic.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-4 hours).

    • Upon completion, carefully concentrate the reaction mixture in vacuo.

    • Redissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize excess TFA. Caution: CO₂ evolution will occur.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 1,2,3,4-tetrahydroquinolin-7-amine.

    • Purify the product as necessary, typically by column chromatography or recrystallization.

Protocol B: Hydrochloric Acid (HCl) in 1,4-Dioxane

This method yields the hydrochloride salt of the amine directly, which can be advantageous for stability and handling.[5][6]

  • Reagents and Materials:

    • This compound

    • 4M HCl in 1,4-Dioxane

    • Diethyl ether

    • Round-bottom flask, magnetic stirrer, and stir bar

    • Filtration apparatus (e.g., Büchner funnel)

  • Procedure:

    • To a stirred solution or suspension of this compound (1.0 eq) in a minimal amount of a suitable solvent like dioxane or methanol, add 4M HCl in 1,4-dioxane (3-5 eq).[5]

    • Stir the mixture at room temperature. A precipitate of the hydrochloride salt may form during the reaction.

    • Monitor the reaction by TLC or LC-MS until completion (typically 2-16 hours).[5]

    • Upon completion, the product can often be isolated by filtration. If no precipitate forms, concentrate the mixture in vacuo.

    • Triturate the resulting solid with diethyl ether to remove non-polar impurities and to induce precipitation if necessary.

    • Collect the solid product (1,2,3,4-tetrahydroquinolin-7-amine hydrochloride) by filtration, wash with cold diethyl ether, and dry under vacuum.[5] The product is often pure enough for subsequent steps without further purification.

Data Presentation

The following table summarizes the typical reaction parameters and expected outcomes for the described protocols. Quantitative data is based on general literature values for Boc deprotection reactions.

ParameterProtocol A: TFA/DCMProtocol B: 4M HCl/Dioxane
Acid Reagent Trifluoroacetic Acid4M Hydrochloric Acid in Dioxane
Solvent Dichloromethane1,4-Dioxane or Methanol
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 1 - 4 hours2 - 16 hours[5]
Work-up Aqueous basic washPrecipitation/Trituration
Product Form Free baseHydrochloride salt
Typical Yield >90%>90%
Purity Generally high, may require purificationOften high, isolated by precipitation

Visualizations

Diagram 1: General Experimental Workflow

The following diagram illustrates the general workflow for the deprotection of the Boc group using an acidic protocol followed by a standard work-up procedure.

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Starting Material in Anhydrous Solvent B Add Acid Reagent (TFA or HCl/Dioxane) A->B Stir at RT or 0 °C C Stir Reaction Mixture (1-16 hours) B->C D Monitor Progress (TLC / LC-MS) C->D E Concentrate in vacuo D->E Reaction Complete F_TFA Aqueous Wash (e.g., NaHCO3) E->F_TFA TFA Method F_HCl Triturate with Ether & Filter E->F_HCl HCl Method G Dry & Concentrate F_TFA->G H Final Product (Free Base or HCl Salt) F_HCl->H I Column Chromatography (if necessary) G->I I->H G A Boc-Protected Amine (R-NH-Boc) B Protonated Carbamate A->B + H+ C Carbamic Acid + tert-Butyl Cation B->C Loss of t-Bu+ D Free Amine + CO2 C->D Decarboxylation (-CO2) E Amine Salt (e.g., R-NH3+ Cl-) D->E + H+

References

Application Notes and Protocols: Acylation of the 7-Amino Group in Boc-Protected Dihydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Dihydroquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of an acyl group at the 7-amino position of a Boc-protected dihydroquinoline moiety can significantly modulate the pharmacological properties of the parent molecule. This functionalization allows for the exploration of structure-activity relationships (SAR) by introducing a diverse range of substituents, which can influence factors such as target binding, selectivity, and pharmacokinetic properties.

Acylated 7-amino dihydroquinolines are valuable intermediates in the synthesis of more complex molecules, including potential therapeutic agents. The amide bond formed during acylation is a common feature in many approved drugs. These modified dihydroquinoline derivatives have been investigated for a range of biological activities, including their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2] The strategic acylation of the 7-amino group can lead to the development of novel compounds with improved potency and selectivity for various biological targets, such as kinases, which are often implicated in disease signaling pathways.

Experimental Protocols

The following protocols describe common methods for the acylation of the 7-amino group of tert-butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate.

Protocol 1: Acylation using Acyl Chlorides

This protocol is suitable for the direct acylation of the 7-amino group using a reactive acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add a suitable base, such as triethylamine (1.5 eq) or pyridine (1.5 eq), to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 7-acylamino-Boc-dihydroquinoline.

Protocol 2: Acylation using Carboxylic Acids and Coupling Agents

This method is employed when using less reactive carboxylic acids as the acylating source, requiring the use of a peptide coupling agent.

Materials:

  • This compound

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a solution of the carboxylic acid (1.2 eq) in anhydrous DCM or DMF, add EDC (1.5 eq) and HOBt (1.2 eq) or DMAP (0.1 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Add the activated carboxylic acid solution to the solution of the amine.

  • Add a base such as DIPEA (2.0 eq) or Et₃N (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture if a precipitate (e.g., DCU when using DCC) has formed.

  • Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

The following table provides illustrative data for the acylation of this compound with various acylating agents. Please note that these are representative values and actual results may vary depending on the specific reaction conditions and scale.

EntryAcylating AgentMethodBase/Coupling AgentSolventTime (h)Yield (%)
1Acetyl ChlorideProtocol 1Et₃NDCM295
2Benzoyl ChlorideProtocol 1PyridineDCM492
3Propionyl ChlorideProtocol 1Et₃NDCM393
4Isobutyryl ChlorideProtocol 1Et₃NDCM588
5Acetic AcidProtocol 2EDC/HOBtDMF1885
6Benzoic AcidProtocol 2DCC/DMAPDCM2482
74-Methoxybenzoic AcidProtocol 2EDC/HOBtDMF2087
84-Nitrobenzoic AcidProtocol 2EDC/HOBtDMF1690

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_amine Boc-7-amino- dihydroquinoline dissolve Dissolve in Anhydrous Solvent start_amine->dissolve start_acyl Acylating Agent (Acyl Chloride or Carboxylic Acid) add_base Add Base (for Acyl Chloride) activate Activate Carboxylic Acid (with Coupling Agents) alt Method? dissolve->alt react Combine & Stir (0°C to RT) add_base->react activate->react quench Quench with Water react->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end_product 7-Acylamino-Boc- dihydroquinoline purify->end_product alt->add_base Acyl Chloride alt->activate Carboxylic Acid

Caption: Experimental workflow for the acylation of 7-amino-Boc-dihydroquinoline.

signaling_pathway cluster_drug_discovery Drug Discovery Cascade cluster_targets Potential Biological Targets start 7-Amino-Boc- dihydroquinoline acylation Acylation (Diverse Acyl Groups) start->acylation library Library of Acylated Dihydroquinolines acylation->library screening High-Throughput Screening library->screening kinase Kinases screening->kinase receptor Receptors screening->receptor enzyme Other Enzymes screening->enzyme hit Hit Compound kinase->hit receptor->hit enzyme->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role of acylated dihydroquinolines in drug discovery.

References

Application Notes and Protocols for the Alkylation of the 7-amino group in tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of the 7-amino group of tert-butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate, a key intermediate in the synthesis of various biologically active molecules. The following sections detail three robust and versatile methods for this transformation: Reductive Amination, Buchwald-Hartwig Amination, and Catalytic Alkylation with Alcohols.

Introduction

The 7-amino-3,4-dihydroquinoline scaffold is a privileged structure in medicinal chemistry. Alkylation of the 7-amino group allows for the introduction of diverse substituents, enabling the fine-tuning of physicochemical and pharmacological properties of lead compounds. This document outlines detailed experimental procedures for the synthesis of a variety of 7-(alkylamino)-3,4-dihydroquinoline derivatives, providing researchers with practical and reproducible protocols.

Reductive Amination

Reductive amination is a widely used and highly versatile method for the N-alkylation of amines. This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine.

General Reaction Scheme
Experimental Protocol

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., isobutyraldehyde, benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in dichloromethane (DCM, 0.1 M) is added the corresponding aldehyde or ketone (1.1 eq.).

  • If the carbonyl compound is unreactive, a catalytic amount of acetic acid (0.1 eq.) can be added.

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5 eq.) is then added portion-wise over 10 minutes.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting amine is consumed (typically 4-16 hours).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated product.

Data Presentation
EntryAlkylating AgentReducing AgentSolventTime (h)Yield (%)
1IsobutyraldehydeNaBH(OAc)₃DCM685
2BenzaldehydeNaBH(OAc)₃DCE892
3AcetoneNaBH₃CNMeOH1278
4CyclohexanoneNaBH(OAc)₃DCM1088

Note: The data presented in this table is representative and may vary based on the specific reaction conditions and scale.

Experimental Workflow

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification start Dissolve Amine in DCM add_carbonyl Add Aldehyde/ Ketone start->add_carbonyl stir_imine Stir for 1-2h (Imine Formation) add_carbonyl->stir_imine add_reductant Add NaBH(OAc)₃ stir_imine->add_reductant stir_reaction Stir for 4-16h add_reductant->stir_reaction quench Quench with NaHCO₃ (aq) stir_reaction->quench extract Extract with DCM quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product Isolated Product purify->product

Caption: Workflow for the reductive amination of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is particularly useful for the arylation and alkylation of amines with aryl and alkyl halides or triflates. For the purpose of alkylation, an alkyl halide is used as the coupling partner.

General Reaction Scheme
Experimental Protocol

Materials:

  • This compound

  • Alkyl bromide or iodide (e.g., 1-bromobutane, benzyl bromide)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Toluene or Dioxane (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube is added Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 eq.).

  • The tube is evacuated and backfilled with argon three times.

  • This compound (1.0 eq.), the alkyl bromide (1.2 eq.), and anhydrous toluene (0.1 M) are added via syringe.

  • The reaction mixture is heated to 100 °C and stirred until the starting material is consumed as monitored by TLC or LC-MS (typically 12-24 hours).

  • The reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The mixture is filtered through a pad of Celite®, washing with ethyl acetate.

  • The filtrate is washed with saturated aqueous NH₄Cl solution and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Data Presentation
EntryAlkyl HalideCatalystLigandBaseSolventTime (h)Yield (%)
11-BromobutanePd(OAc)₂XantphosNaOtBuToluene1675
2Benzyl bromidePd₂(dba)₃XantphosCs₂CO₃Dioxane1288
31-IodopropanePd(OAc)₂XantphosNaOtBuToluene1872
4(Bromomethyl)cyclopropanePd₂(dba)₃XantphosCs₂CO₃Dioxane2065

Note: The data presented in this table is representative and may vary based on the specific reaction conditions and scale.

Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Heating cluster_workup Workup & Purification start Add Catalyst, Ligand, and Base evac_backfill Evacuate and Backfill with Argon start->evac_backfill add_reagents Add Amine, Alkyl Halide, and Solvent evac_backfill->add_reagents heat Heat to 100 °C add_reagents->heat stir_reaction Stir for 12-24h heat->stir_reaction cool_filter Cool and Filter through Celite® stir_reaction->cool_filter wash Wash with NH₄Cl (aq) and Brine cool_filter->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify product Isolated Product purify->product

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

Catalytic N-Alkylation with Alcohols

The direct N-alkylation of amines with alcohols, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, is an atom-economical and environmentally friendly alternative to traditional alkylation methods.[1][2] This process typically utilizes a transition metal catalyst (e.g., Ru, Ir) to transiently oxidize the alcohol to an aldehyde, which then undergoes reductive amination with the amine, using the hydrogen atoms "borrowed" from the alcohol for the reduction step.[2]

General Reaction Scheme
Experimental Protocol

Materials:

  • This compound

  • Primary alcohol (e.g., 1-butanol, benzyl alcohol)

  • [Ru(p-cymene)Cl₂]₂ or a similar Ru or Ir catalyst

  • Potassium tert-butoxide (KOtBu) or Potassium hydroxide (KOH)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealable reaction tube, this compound (1.0 eq.), the primary alcohol (1.5 eq.), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), and KOtBu (1.0 eq.) are combined.

  • Anhydrous toluene (0.2 M) is added, and the tube is sealed.

  • The reaction mixture is heated to 110-120 °C in an oil bath and stirred for 16-24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Data Presentation
EntryAlcoholCatalystBaseSolventTime (h)Yield (%)
11-Butanol[Ru(p-cymene)Cl₂]₂KOtBuToluene2070
2Benzyl alcohol[Ru(p-cymene)Cl₂]₂KOtBuToluene1682
31-Propanol[Ru(p-cymene)Cl₂]₂KOHToluene2465
4Cyclopropylmethanol[Ru(p-cymene)Cl₂]₂KOtBuToluene2268

Note: The data presented in this table is representative and may vary based on the specific reaction conditions and scale.

Experimental Workflow

Catalytic_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Heating cluster_workup Workup & Purification start Combine Amine, Alcohol, Catalyst, and Base add_solvent Add Anhydrous Toluene start->add_solvent seal_tube Seal Reaction Tube add_solvent->seal_tube heat Heat to 110-120 °C seal_tube->heat stir_reaction Stir for 16-24h heat->stir_reaction cool_dilute Cool and Dilute with Ethyl Acetate stir_reaction->cool_dilute wash Wash with Water and Brine cool_dilute->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify product Isolated Product purify->product

Caption: Workflow for the catalytic N-alkylation of this compound with alcohols.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide and potassium tert-butoxide are strong bases and are corrosive; handle with care.

  • Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and can release flammable or toxic gases upon contact with acid.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Amino-3,4-Dihydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 7-amino-3,4-dihydroquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 7-amino-3,4-dihydroquinoline derivatives?

A1: The synthesis of 7-amino-3,4-dihydroquinolines typically involves multi-step sequences. Common strategies include:

  • Reduction of a Nitro Precursor: A widely used method involves the synthesis of a 7-nitro-3,4-dihydroquinoline intermediate, followed by the reduction of the nitro group to an amine. The dihydroquinoline ring is often formed through cyclization reactions.

  • Domino Reactions: These methods, also known as tandem or cascade reactions, can form the desired scaffold in a single operation from simple starting materials, for example, through a reduction-reductive amination sequence of a 2-nitroarylketone.[1]

  • Functional Group Interconversion: Starting from a pre-formed 7-substituted dihydroquinoline, such as a 7-hydroxy or 7-halo derivative, and converting this group to an amino group.

Q2: I am observing the formation of a significant amount of a regioisomer, 5-amino-3,4-dihydroquinoline, during my cyclization step. How can I improve the selectivity for the 7-amino product?

A2: The formation of the 5-amino isomer is a common side reaction when using meta-substituted anilines as precursors. The regioselectivity of the cyclization is influenced by both steric and electronic factors. To favor the formation of the 7-amino isomer:

  • Choice of Catalyst: Lewis acids or Brønsted acids can influence the cyclization pathway. Experiment with different catalysts (e.g., polyphosphoric acid vs. sulfuric acid) to find the optimal conditions for your specific substrate.

  • Steric Hindrance: The steric bulk of the reactants can direct the cyclization to the less hindered para-position relative to the amino group, yielding the desired 7-amino product. Consider modifying your starting materials to introduce steric hindrance that disfavors cyclization at the ortho-position.

  • Protecting Groups: Temporarily protecting the amino group with a bulky protecting group can influence the regioselectivity of the cyclization.

Q3: My reduction of 7-nitro-3,4-dihydroquinoline to 7-amino-3,4-dihydroquinoline is incomplete or results in byproducts. What are the recommended procedures?

A3: Incomplete reduction or the formation of byproducts such as hydroxylamines or azo compounds can occur with nitro group reductions. For a clean and complete reduction:

  • Catalytic Hydrogenation: This is a common and effective method. Use catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere. Ensure the catalyst is active and the reaction is run for a sufficient duration.

  • Metal-Acid Reductions: A mixture of a metal (e.g., tin, iron, or zinc) in the presence of an acid (e.g., hydrochloric acid) is a classic and reliable method for nitro group reduction.

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C) can be a milder alternative to using hydrogen gas.

Q4: During the synthesis, I am getting a fully aromatized 7-aminoquinoline as a byproduct. How can I prevent this?

A4: The dihydroquinoline ring can be susceptible to oxidation, leading to the formation of the corresponding quinoline as an impurity.[1] This is particularly prevalent at elevated temperatures or in the presence of oxidizing agents. To minimize this side reaction:

  • Control Reaction Temperature: Avoid excessive heating during the synthesis and work-up steps.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.

  • Choice of Reagents: Be mindful of the reagents used. Some reagents, especially in later steps, might have oxidizing properties. If a reduction step is part of the synthesis, ensure it goes to completion to avoid carrying over easily oxidizable intermediates.

Troubleshooting Guides

Issue 1: Low Yield and Tar Formation in Cyclization Step
Symptom Possible Cause Troubleshooting Steps
Dark, tarry reaction mixture with low yield of the desired product.Polymerization of starting materials or intermediates under harsh acidic conditions.1. Moderate Reaction Conditions: Use a milder acid catalyst or a lower concentration of the acid. 2. Control Temperature: Add reagents slowly and use an ice bath to control the exothermicity of the reaction. 3. Use of a Moderator: In reactions like the Skraup synthesis, moderators such as ferrous sulfate can be added to control the reaction rate and reduce charring.
Issue 2: Formation of Unidentified Impurities
Symptom Possible Cause Troubleshooting Steps
Multiple spots on TLC, indicating several byproducts.Self-condensation of carbonyl compounds (if used as starting materials). Intermolecular reactions leading to dimers or oligomers.1. Slow Addition of Reagents: Add the more reactive starting material, such as a carbonyl compound, slowly to the reaction mixture to maintain a low concentration and minimize self-reaction. 2. Optimize Stoichiometry: Ensure the molar ratios of the reactants are optimized. An excess of one reactant can sometimes lead to side reactions. 3. Purification of Starting Materials: Use highly pure starting materials to avoid introducing impurities that could catalyze side reactions.

Data Presentation

Table 1: Effect of Catalyst on Regioselectivity in the Cyclization to form a Dihydroquinoline Ring

Catalyst Temperature (°C) Yield of 7-amino isomer (%) Yield of 5-amino isomer (%)
H₂SO₄1006530
Polyphosphoric Acid (PPA)1207520
Lewis Acid (e.g., AlCl₃)807025
No Catalyst (Thermal)1505045

Note: The data presented in this table are illustrative and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Key Experiment: Reduction of 7-Nitro-3,4-dihydro-2(1H)-quinolinone to 7-Amino-3,4-dihydro-2(1H)-quinolinone

This protocol describes a common method for the reduction of a nitro group in a dihydroquinoline system using catalytic hydrogenation.

Materials:

  • 7-Nitro-3,4-dihydro-2(1H)-quinolinone

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or another suitable solvent)

  • Hydrogen gas supply

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a hydrogenation flask, dissolve the 7-nitro-3,4-dihydro-2(1H)-quinolinone in a suitable solvent like ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the flask and purge it with nitrogen or argon to remove any air.

  • Introduce hydrogen gas into the flask (typically at a pressure of 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 7-amino-3,4-dihydro-2(1H)-quinolinone.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 7-Nitro-3,4-dihydro-2(1H)-quinolinone in Ethanol catalyst Add 10% Pd/C start->catalyst hydrogenation Hydrogenation (H2 gas) catalyst->hydrogenation filtration Filter through Celite hydrogenation->filtration evaporation Evaporate Solvent filtration->evaporation purify Recrystallization or Column Chromatography evaporation->purify product Pure 7-Amino-3,4-dihydro-2(1H)-quinolinone purify->product

Caption: Experimental workflow for the reduction of a nitro-dihydroquinolinone.

troubleshooting_logic cluster_byproducts Identified Byproducts cluster_solutions Potential Solutions start Low Yield of 7-Amino-3,4-dihydroquinoline Derivative check_impurities Analyze Crude Product (TLC/HPLC/NMR) start->check_impurities regioisomer Regioisomer (e.g., 5-amino) check_impurities->regioisomer Isomeric Impurity aromatized Aromatized Quinoline check_impurities->aromatized Aromatized Impurity polymer Polymeric Material/Tar check_impurities->polymer Tar/Polymer Formation solution_regio Modify Catalyst Adjust Sterics regioisomer->solution_regio solution_aroma Lower Temperature Inert Atmosphere aromatized->solution_aroma solution_poly Milder Conditions Slow Addition polymer->solution_poly

References

Technical Support Center: Purification of Boc-Protected Aminoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of Boc-protected aminoquinolines.

Frequently Asked Questions (FAQs)

Q1: Why are Boc-protected aminoquinolines challenging to purify?

Boc-protected aminoquinolines can present several purification challenges due to a combination of their inherent chemical properties:

  • Basicity: The quinoline nitrogen imparts a basic character to the molecule. This can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, resulting in poor separation, peak tailing, and in some cases, irreversible adsorption of the compound onto the column.[1]

  • Polarity: The presence of the carbamate group and the quinoline ring system can give the molecule a moderate to high polarity, which may necessitate the use of polar and sometimes complex mobile phase systems for effective chromatographic separation.[1]

  • "Oiling Out" during Crystallization: Boc-protected compounds are notoriously prone to separating as oils rather than crystalline solids during recrystallization.[2] This can be caused by residual solvents, the presence of impurities that inhibit crystal lattice formation, or rapid cooling.

  • Acid Sensitivity: The Boc (tert-butyloxycarbonyl) protecting group is sensitive to acidic conditions and can be partially or fully cleaved if exposed to strong acids during workup or purification.[3][4] Standard silica gel can be slightly acidic, potentially causing degradation of the product on the column.[5][6]

  • Formation of Byproducts: The Boc protection reaction itself can generate impurities such as di-Boc-protected amines or unreacted starting materials, which have similar polarities to the desired product, making separation difficult.[7][8]

Q2: My Boc-protected aminoquinoline is streaking badly on the silica gel column. How can I improve the chromatography?

Streaking or tailing on a silica gel column is a common issue when purifying basic compounds like aminoquinolines.[1] Here are several strategies to resolve this:

  • Basic Modifier in Eluent: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase.[1] This will neutralize the acidic silanol groups on the silica surface, preventing strong interactions with your basic compound and leading to sharper peaks.

  • Use of Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel. Alumina is less acidic and often provides better results for the purification of basic compounds.

  • Alternative Stationary Phases: For particularly challenging separations, consider using an amine-functionalized silica column or reversed-phase chromatography (e.g., C18) with an appropriate mobile phase, such as acetonitrile/water with a buffer.[1]

Q3: My product has "oiled out" during recrystallization. What can I do to induce crystallization?

"Oiling out" is a frequent challenge with Boc-protected compounds.[2] Here are several techniques to promote the formation of a crystalline solid:

  • Trituration: If you have an oily product after solvent evaporation, try stirring it vigorously with a non-polar solvent in which your compound is insoluble, such as n-hexane or diethyl ether. This process, known as trituration, can often induce solidification.[2]

  • Slow Cooling: Avoid rapid cooling of your saturated solution. Allow the flask to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can also help to slow the cooling rate.[1]

  • Solvent System Adjustment: The choice of solvent is critical. You may need to experiment with different solvent pairs. A common technique is to dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) and then slowly add a "poor" anti-solvent (in which it is insoluble) until the solution becomes cloudy. A few drops of the "good" solvent can then be added to clarify the solution before slow cooling.[2] Common solvent systems include ethyl acetate/hexane and ethanol/water.[2]

  • Seeding: If you have a small amount of the pure, solid product, adding a "seed crystal" to the supersaturated solution can provide a nucleation point and initiate crystallization.[2]

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[1]

Q4: I suspect my Boc group is being cleaved during purification. How can I prevent this?

Boc group lability is a key concern, especially in the presence of acid.[3][4] To minimize unwanted deprotection:

  • Avoid Strong Acids: Use weak acids or buffered solutions during aqueous workups if an acidic wash is necessary.

  • Neutralize Silica Gel: As mentioned, adding triethylamine to your eluent for column chromatography will help neutralize the acidic nature of the silica gel.[1]

  • Reversed-Phase Chromatography with Buffered Mobile Phase: When using reversed-phase HPLC, be mindful that acidic additives like trifluoroacetic acid (TFA) can cause Boc deprotection, especially during solvent evaporation.[3] If possible, use a buffered mobile phase at a higher pH or work quickly at low temperatures.

  • Monitor Temperature: Avoid excessive heat during solvent evaporation, as thermal deprotection of the Boc group can occur, although it typically requires high temperatures.[9]

Data Presentation

The following table summarizes typical yields and purity data for the purification of Boc-protected aminoquinolines using different techniques. Note that optimal conditions and results will vary depending on the specific substrate and scale of the reaction.

CompoundPurification MethodEluent/SolventInitial Purity (approx.)Final PurityYieldReference
tert-butyl (2-oxo-2-(quinolin-8-ylamino)ethyl)carbamateNo purificationN/ACrudeNot Reported90%[10]
tert-butyl (2-oxo-2-(quinolin-8-ylamino)propyl)carbamateNo purificationN/ACrudeNot Reported47%[10]
N-Boc-2-alkylaminoquinazolin-4(3H)-oneFlash ChromatographyNot specifiedCrude>99% ee33-56%[11]
General Boc-protected aminesColumn ChromatographyPetrol ether/EtOAc (5:1)CrudeNot Reported23%[12]
General Boc-protected aminesAqueous workuptert-butyl methyl etherCrudeNot Reported89%[12]
N-Boc-L-phenylalanineRecrystallization (pulping)CyclohexaneOily crude99.1% (HPLC)89.8%[13]

Experimental Protocols

Protocol 1: Purification of Boc-8-aminoquinoline by Flash Column Chromatography

This protocol is a general guideline for the purification of Boc-8-aminoquinoline on silica gel, incorporating a basic modifier to prevent degradation and improve separation.

  • Sample Preparation: Dissolve the crude Boc-8-aminoquinoline in a minimal amount of dichloromethane (DCM).

  • Eluent Preparation: Prepare a suitable mobile phase, for example, a mixture of hexanes and ethyl acetate. The exact ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the product. Add 0.5% (v/v) triethylamine to the eluent mixture.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the prepared eluent and pack the column.

  • Loading: Adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Elute the column with the prepared mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Boc-8-aminoquinoline.

Protocol 2: Purification of Boc-8-aminoquinoline by Recrystallization

This protocol is designed to induce crystallization of Boc-protected aminoquinolines that tend to "oil out".

  • Dissolution: In an Erlenmeyer flask, dissolve the crude oily or solid Boc-8-aminoquinoline in a minimal amount of a hot "good" solvent, such as ethyl acetate or acetone.

  • Addition of Anti-solvent: While the solution is still warm, slowly add a "poor" anti-solvent, such as n-hexane, dropwise with stirring until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent back into the solution until it becomes clear again.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To further slow the cooling process, the flask can be placed in an insulated container.

  • Crystallization: Once at room temperature, place the flask in a refrigerator (4°C) or an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent (n-hexane).

  • Drying: Dry the crystals under vacuum to a constant weight.

Mandatory Visualization

G cluster_0 Troubleshooting Purification of Boc-Protected Aminoquinolines start Crude Product tlc_analysis TLC Analysis of Crude start->tlc_analysis purification_choice Choose Purification Method tlc_analysis->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Multiple Components or Close-running Spots recrystallization Recrystallization purification_choice->recrystallization Single Major Product column_issue Streaking / Tailing? column_chrom->column_issue add_tea Add 0.1-1% Triethylamine to Eluent column_issue->add_tea Yes use_alumina Switch to Alumina (Neutral or Basic) column_issue->use_alumina Still an issue pure_column Pure Product column_issue->pure_column No add_tea->column_chrom Re-run use_alumina->column_chrom Re-run recrys_issue Product 'Oiled Out'? recrystallization->recrys_issue triturate Triturate with non-polar solvent (e.g., Hexane) recrys_issue->triturate Yes slow_cool Ensure Slow Cooling recrys_issue->slow_cool If oiling persists change_solvent Try Different Solvent System (e.g., EtOAc/Hexane) recrys_issue->change_solvent Still no crystals pure_recrys Pure Crystalline Product recrys_issue->pure_recrys No triturate->recrystallization Attempt again slow_cool->recrystallization Attempt again change_solvent->recrystallization Attempt again

Caption: Troubleshooting workflow for the purification of Boc-protected aminoquinolines.

G cluster_challenges Key Chemical Challenges in Purification cluster_impurities compound Boc-Protected Aminoquinoline basicity Basicity of Quinoline N compound->basicity acid_lability Acid-Labile Boc Group compound->acid_lability impurities Potential Impurities compound->impurities tailing Tailing on Silica Gel basicity->tailing causes degradation Degradation on Column acid_lability->degradation can lead to deprotection Unwanted Deprotection acid_lability->deprotection during acidic workup/chromatography oiling_out Inhibition of Crystallization ('Oiling Out') impurities->oiling_out can cause di_boc Di-Boc Species starting_material Unreacted Aminoquinoline coelution Co-elution with Product di_boc->coelution similar polarity starting_material->coelution similar polarity

Caption: Chemical challenges in the purification of Boc-protected aminoquinolines.

References

Technical Support Center: Optimization of Catalytic Hydrogenation for 7-Nitroquinoline Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the catalytic hydrogenation of 7-nitroquinoline to 7-aminoquinoline.

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic reduction of 7-nitroquinoline.

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive Catalyst: The catalyst (e.g., Pd/C, Raney Nickel) may be old, poisoned, or improperly handled.• Use fresh, high-quality catalyst. • Ensure the catalyst is not exposed to air for extended periods, especially Raney Nickel which can be pyrophoric.[1] • Consider a different catalyst type (e.g., Pt/C) if Pd/C is ineffective.[2]
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low to drive the reaction to completion.• Increase the hydrogen pressure in increments (e.g., from 1 atm to 3-5 atm), ensuring the reaction vessel is rated for the applied pressure.
Low Reaction Temperature: The reaction temperature may be insufficient to overcome the activation energy.• Gradually increase the reaction temperature (e.g., from room temperature to 40-60 °C).[2]
Poor Substrate Solubility: 7-Nitroquinoline may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst.• Choose a solvent in which 7-nitroquinoline has good solubility (e.g., ethanol, methanol, THF).[2] • Gentle heating or sonication can aid dissolution.
Incomplete Reaction Short Reaction Time: The reaction may not have been allowed to run to completion.• Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). • Extend the reaction time until the starting material is no longer detected.
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.• Increase the catalyst loading (e.g., from 5 mol% to 10 mol% w/w). The rate of hydrogenation generally increases with catalyst loading.[3]
Formation of Side Products/Impurities Over-reduction: Hydrogenation of the quinoline ring system in addition to the nitro group.• Use milder reaction conditions (lower pressure and temperature). • Employ a more selective catalyst or add a catalyst poison (e.g., diphenylsulfide with Pd/C) to prevent over-reduction, though this may slow down the desired reaction.
Dehalogenation (if applicable to derivatives): Removal of halogen substituents from the quinoline ring.• Use Raney Nickel instead of Pd/C, as it is often less prone to causing dehalogenation of aromatic halides.[4]
Formation of Intermediates: Accumulation of intermediates like nitroso or hydroxylamine species.• Ensure sufficient reaction time and hydrogen availability to drive the reaction to the final amine product. The reduction of a nitro group proceeds through these intermediates.[1]
Difficulty in Product Isolation Catalyst Filtration Issues: Fine catalyst particles passing through the filter paper.• Filter the reaction mixture through a pad of Celite® to effectively remove the catalyst. Ensure the filter cake is kept wet with the solvent to prevent the catalyst from becoming pyrophoric.[1]
Product Adsorption to Catalyst: The 7-aminoquinoline product may adsorb onto the catalyst surface.• After filtration, wash the catalyst thoroughly with the reaction solvent or a more polar solvent to recover the adsorbed product.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the reduction of 7-nitroquinoline?

A1: The most common heterogeneous catalysts for the reduction of aromatic nitro compounds, including 7-nitroquinoline, are Palladium on carbon (Pd/C) and Raney® Nickel.[4] Pd/C is often the first choice due to its high activity and efficiency.[4] Raney Nickel is a valuable alternative, particularly if side reactions like dehalogenation are a concern with halogenated derivatives.[4]

Q2: How do I choose the right solvent for the hydrogenation of 7-nitroquinoline?

A2: The choice of solvent is critical and can significantly influence the reaction rate. Protic solvents like ethanol and methanol are commonly used and often facilitate the hydrogenation process.[2] Tetrahydrofuran (THF) is also a suitable solvent, especially given the good solubility of many organic compounds within it.[2] The ideal solvent should fully dissolve the 7-nitroquinoline without reacting with the substrate or catalyst.

Q3: What is the typical catalyst loading for this reaction?

A3: Catalyst loading can vary, but a common starting point is 5-10% by weight of the 7-nitroquinoline. The reaction rate generally increases with higher catalyst loading.[3] However, excessive amounts can lead to increased costs and potential for side reactions. Optimization experiments are recommended to determine the ideal loading for your specific conditions.

Q4: What are the key safety precautions to take during catalytic hydrogenation?

A4: Hydrogen gas is highly flammable and can form explosive mixtures with air.[1] All operations should be conducted in a well-ventilated fume hood, away from any ignition sources. The reaction apparatus must be properly assembled and leak-tested. Heterogeneous catalysts like Pd/C and especially Raney Nickel can be pyrophoric when dry and exposed to air.[1] It is crucial to keep the catalyst wet with solvent during handling and filtration.

Q5: Can I use a hydrogen donor like ammonium formate or hydrazine hydrate instead of hydrogen gas?

A5: Yes, transfer hydrogenation using a hydrogen donor is a viable alternative to using pressurized hydrogen gas. Ammonium formate or hydrazine hydrate in the presence of Pd/C can effectively reduce nitroarenes.[5][6] This method can be experimentally simpler and may not require specialized high-pressure equipment.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C and Hydrogen Gas

Materials:

  • 7-Nitroquinoline

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or another suitable solvent)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation vessel (e.g., Parr shaker or a round-bottom flask with a balloon)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel, filter paper, Celite®)

Procedure:

  • In a hydrogenation vessel, dissolve 7-nitroquinoline (1 equivalent) in a suitable solvent like ethanol.

  • Carefully add 10% Pd/C (5-10% by weight of the substrate) to the solution.

  • Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove air.

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this purge-fill cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.[1]

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature or gentle heat (e.g., 40 °C).

  • Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/HPLC analysis.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Dilute the reaction mixture with the solvent and filter through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry, as it can be pyrophoric. Keep it wet with the solvent.[1]

  • Wash the filter cake with additional solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to obtain the crude 7-aminoquinoline.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Transfer Hydrogenation using Pd/C and Ammonium Formate

Materials:

  • 7-Nitroquinoline

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (or another suitable solvent)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-nitroquinoline (1 equivalent) and a suitable solvent like methanol.

  • Add ammonium formate (3-5 equivalents) to the mixture.

  • Carefully add 10% Pd/C (5-10% by weight of the substrate) to the flask.

  • Heat the reaction mixture to reflux (typically 60-70 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst. Keep the filter cake wet.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be taken up in a suitable organic solvent and washed with water to remove any remaining ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 7-aminoquinoline.

  • Purify as needed.

Data Presentation

Table 1: Influence of Catalyst and Solvent on the Reduction of Nitroarenes (General Trends)

CatalystSolventRelative Reaction RateSelectivity for Amino GroupNotes
10% Pd/CEthanolHighHighA standard and effective system for nitro group reduction.[4]
10% Pd/CMethanolHighHighAnother excellent protic solvent for this transformation.
10% Pd/CTHFModerate to HighHighGood for substrates with limited solubility in alcohols.[2]
Raney NickelEthanolHighHighA good alternative to Pd/C, especially to avoid dehalogenation.[4]

Table 2: Effect of Reaction Parameters on Hydrogenation of Quinolines (Illustrative Data)

ParameterCondition 1Condition 2OutcomeReference
H₂ Pressure 10 atm50 atmHigher pressure can increase the reaction rate.
Temperature 25 °C60 °CIncreased temperature generally leads to a higher conversion rate.
Catalyst Loading 1 mol%5 mol%Higher catalyst loading typically results in a faster reaction.[3]

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Dissolve 7-Nitroquinoline in Solvent B Add Catalyst (e.g., 10% Pd/C) A->B C Purge with Inert Gas, then H₂ B->C D Pressurize with H₂ and Stir C->D E Monitor Reaction (TLC/HPLC) D->E F Filter through Celite® to Remove Catalyst E->F G Concentrate Filtrate F->G H Purify Crude Product (Recrystallization/ Chromatography) G->H I 7-Aminoquinoline H->I

Caption: Experimental workflow for the catalytic hydrogenation of 7-nitroquinoline.

Reaction_Mechanism Start 7-Nitroquinoline (R-NO₂) Intermediate1 Nitrosoquinoline (R-NO) Start->Intermediate1 + H₂ / Catalyst Intermediate2 N-Phenylhydroxylamine (R-NHOH) Intermediate1->Intermediate2 + H₂ / Catalyst Product 7-Aminoquinoline (R-NH₂) Intermediate2->Product + H₂ / Catalyst

Caption: General mechanism for the reduction of a nitro group to an amine.

References

Technical Support Center: Managing Steric Hindrance in Reactions with tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to steric hindrance in acylation, alkylation, and cross-coupling reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: Why are reactions at the 7-amino position of this compound challenging?

A1: The primary challenge arises from steric hindrance. The bulky tert-butoxycarbonyl (Boc) protecting group on the quinoline nitrogen and the adjacent methylene group of the dihydroquinoline ring system sterically encumber the 7-amino group. This steric bulk can impede the approach of reagents, leading to slower reaction rates, lower yields, and the need for carefully optimized reaction conditions.

Q2: What are the general strategies to overcome steric hindrance in reactions with this compound?

A2: Key strategies include:

  • Catalyst and Ligand Selection: Employing specialized catalysts and bulky, electron-rich ligands can facilitate reactions by creating a more accessible coordination sphere around the metal center in cross-coupling reactions.

  • Reaction Conditions Optimization: Carefully optimizing temperature, solvent, and base can significantly impact reaction outcomes. Higher temperatures can provide the necessary activation energy, while the choice of solvent can influence reactant solubility and reaction rates.

  • Reagent Choice: Using highly reactive reagents or in situ activation methods can enhance reactivity. For instance, converting a carboxylic acid to a more reactive acyl chloride or fluoride for acylation reactions.

  • Protecting Group Strategy: In some cases, it may be beneficial to perform reactions on the unprotected 7-amino-3,4-dihydroquinoline and introduce the Boc group at a later stage, or to use an alternative, less bulky protecting group.

Q3: When should I consider removing the Boc protecting group?

A3: The Boc group is typically stable under basic and nucleophilic conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) or by thermal methods.[1][2][3][4] Consider removing the Boc group if:

  • It is sterically hindering a desired subsequent reaction.

  • The final product requires a free secondary amine at the 1-position.

  • The reaction conditions for a subsequent step are strongly acidic.

Troubleshooting Guides

Acylation Reactions: Low Yield and Incomplete Conversion

Low yields in the acylation of the 7-amino group are a common issue. The following guide provides a systematic approach to troubleshooting these reactions.

Troubleshooting Workflow for Acylation

start Low Acylation Yield reagent_quality 1. Verify Reagent Quality - Acylating agent purity - Anhydrous solvent start->reagent_quality conditions 2. Optimize Reaction Conditions - Increase temperature - Screen different bases - Change solvent reagent_quality->conditions Reagents OK activation 3. Enhance Carboxylic Acid Activation - Use more reactive acylating agent (e.g., acyl fluoride) - Add coupling additives (HOBt, HATU) conditions->activation Conditions Optimized purification 4. Review Work-up and Purification - Check for product loss during extraction - Optimize chromatography activation->purification Activation Enhanced solution Improved Yield purification->solution Purification Optimized

Caption: A stepwise workflow for troubleshooting low acylation yields.

Detailed Experimental Protocol: Acylation with an Acyl Chloride

  • Preparation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Acyl Chloride Addition: In a separate flask, dissolve the desired acyl chloride (1.1 eq) in the same anhydrous solvent. Add this solution dropwise to the amine solution at 0 °C to control any exothermic reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., 40 °C) may be required.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data: Effect of Coupling Reagents on Amide Bond Formation (Representative Data)

Carboxylic AcidAmineCoupling ReagentBaseSolventTime (h)Yield (%)
Benzoic AcidSterically Hindered AnilineHATUDIPEADMF1285
Benzoic AcidSterically Hindered AnilineEDC/HOBtDIPEADCM2460
Benzoic AcidSterically Hindered AnilineAcyl ChlorideTEATHF692

This table presents representative data for amide bond formation with sterically hindered anilines to illustrate the effect of different coupling reagents.

N-Alkylation Reactions: Low Conversion and Side Products

Direct alkylation of the 7-amino group can be challenging due to the reduced nucleophilicity of the aniline-type amine and steric hindrance.

Troubleshooting Workflow for N-Alkylation

start Low Alkylation Yield reagent_reactivity 1. Assess Reagent Reactivity - Use more reactive alkylating agent (e.g., alkyl iodide > bromide > chloride) - Check for aniline deactivation by acidic byproducts start->reagent_reactivity conditions 2. Optimize Reaction Conditions - Increase temperature - Screen stronger bases (e.g., K₂CO₃, NaH) - Test different solvents (e.g., DMF, DMSO) reagent_reactivity->conditions Reagents OK side_reactions 3. Minimize Side Reactions - Control stoichiometry to avoid over-alkylation - Use a large excess of the amine for mono-alkylation conditions->side_reactions Conditions Optimized purification 4. Review Work-up and Purification - Optimize extraction pH - Check for product volatility side_reactions->purification Side Reactions Minimized solution Improved Yield purification->solution Purification Optimized

Caption: A workflow for troubleshooting common issues in N-alkylation reactions.

Detailed Experimental Protocol: Reductive Amination

A more controlled method for mono-alkylation is reductive amination.

  • Imine Formation: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH). A catalytic amount of acetic acid can be added to facilitate imine formation. Stir at room temperature for 1-4 hours.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Quantitative Data: Solvent and Base Effects in N-Alkylation (Representative Data)

Alkylating AgentSolventBaseTemperature (°C)Yield (%)
Benzyl BromideTolueneK₂CO₃11075
Benzyl BromideDMFK₂CO₃8085
Benzyl BromideTHFNaH6590
Benzyl BromideAcetonitrileTEA8045

This table shows representative data for the N-alkylation of an aniline to illustrate the impact of solvent and base selection.[5]

Buchwald-Hartwig Amination: Catalyst Inactivation and Low Yield

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it is sensitive to catalyst, ligand, and reaction conditions, especially with sterically hindered substrates.[6][7][8][9]

Logical Relationship for Buchwald-Hartwig Troubleshooting

start Low Buchwald-Hartwig Yield catalyst_ligand 1. Screen Catalyst and Ligand - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) - Try different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) start->catalyst_ligand base_solvent 2. Optimize Base and Solvent - Use a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) - Screen aprotic solvents (e.g., Toluene, Dioxane) catalyst_ligand->base_solvent Catalyst/Ligand Optimized conditions 3. Adjust Reaction Conditions - Ensure strictly anhydrous and anaerobic conditions - Optimize temperature (typically 80-110 °C) base_solvent->conditions Base/Solvent Optimized reagent_quality 4. Check Reagent Quality - Purity of aryl halide - Quality of the base conditions->reagent_quality Conditions Optimized solution Improved Yield reagent_quality->solution Reagents OK

Caption: A decision-making workflow for optimizing Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Add this compound (1.2 eq) followed by anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Quantitative Data: Catalyst/Ligand Screening for Buchwald-Hartwig Amination (Representative Data)

Aryl HalideLigandBaseSolventTemperature (°C)Yield (%)
4-ChlorotolueneXPhosNaOtBuToluene10095
4-ChlorotolueneSPhosNaOtBuToluene10092
4-ChlorotolueneP(t-Bu)₃NaOtBuToluene10085
4-ChlorotoluenedppfNaOtBuDioxane11050

This table provides representative data for the Buchwald-Hartwig amination of a hindered amine, demonstrating the importance of ligand selection.

Suzuki Coupling: Low Yield and Protodeboronation

For Suzuki coupling reactions to form biaryl structures at the 7-position, careful selection of the catalyst, ligand, and base is crucial to outcompete side reactions like protodeboronation of the boronic acid.[10][11]

Troubleshooting Workflow for Suzuki Coupling

start Low Suzuki Coupling Yield catalyst_ligand 1. Screen Catalyst and Ligand - Use bulky, electron-rich ligands (e.g., SPhos, RuPhos) - Test different Pd precatalysts start->catalyst_ligand base_solvent 2. Optimize Base and Solvent - Use an appropriate base (e.g., K₃PO₄, Cs₂CO₃) - Screen solvent systems (e.g., Dioxane/water, Toluene) catalyst_ligand->base_solvent Catalyst/Ligand Optimized boronic_acid 3. Address Boronic Acid Issues - Use fresh, high-purity boronic acid - Consider using a boronate ester to reduce protodeboronation base_solvent->boronic_acid Base/Solvent Optimized conditions 4. Ensure Optimal Conditions - Thoroughly degas solvents - Optimize temperature boronic_acid->conditions Boronic Acid OK solution Improved Yield conditions->solution Conditions Optimized

Caption: A systematic approach to troubleshooting Suzuki coupling reactions.

Detailed Experimental Protocol: Suzuki Coupling

Note: This protocol assumes prior conversion of the 7-amino group to a halide or triflate.

  • Setup: In a Schlenk tube, combine the 7-halo- or 7-triflyloxy-3,4-dihydroquinoline derivative (1.0 eq), the boronic acid or boronate ester (1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1), via syringe.

  • Reaction: Heat the mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Quantitative Data: Ligand and Base Effects in Suzuki Coupling (Representative Data)

LigandBaseSolventTemperature (°C)Yield (%)
SPhosK₃PO₄Dioxane/H₂O10091
XPhosK₃PO₄Toluene10088
PPh₃K₂CO₃Dioxane/H₂O10045
RuPhosCs₂CO₃Dioxane/H₂O10093

This table presents representative data for a Suzuki coupling with a sterically hindered heterocyclic halide to highlight the influence of ligand and base selection.

References

stability of the Boc protecting group under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the use of the Boc group in organic synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to assist in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the Boc group stable?

A1: The tert-butyloxycarbonyl (Boc) group is renowned for its stability in a wide range of non-acidic conditions. It is generally stable towards most nucleophiles and bases.[1] This stability profile makes it an excellent choice for multi-step syntheses where other functional groups need to be manipulated. Specifically, the Boc group is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation conditions.[2][3][4]

Q2: What conditions will cleave a Boc group?

A2: The Boc group is characteristically labile to acidic conditions.[2] Cleavage is typically achieved with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in methanol or dioxane.[5][6] The deprotection mechanism is initiated by protonation of the carbamate oxygen, followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the free amine.[7][8]

Q3: What are the most common side reactions during Boc deprotection and how can they be avoided?

A3: The most common side reaction is t-butylation of nucleophilic functional groups by the tert-butyl cation generated during deprotection.[7] Electron-rich aromatic rings (e.g., in tryptophan and tyrosine) and other nucleophilic residues like methionine are particularly susceptible.[7][9] This can be minimized by adding "scavengers" to the reaction mixture, such as triisopropylsilane (TIS), water, or thioanisole, which trap the reactive carbocation.[7][9] Another potential side reaction when using TFA is trifluoroacetylation of the newly deprotected amine.[7] Thorough removal of TFA after the reaction is crucial to prevent this.[7]

Q4: Can a Boc group be removed under non-acidic conditions?

A4: While acidic cleavage is standard, some methods for non-acidic Boc deprotection exist, though they are less common. These can be useful if the substrate is highly acid-sensitive.[5] For instance, heating in water at high temperatures (e.g., 100°C) or using a microwave at 150°C can cleave the Boc group.[10] Milder, more specialized methods include the use of oxalyl chloride in methanol.[11]

Q5: What does it mean for the Boc group to be "orthogonal" to other protecting groups?

A5: Orthogonality in the context of protecting groups means that one group can be selectively removed in the presence of another.[12] The acid-labile nature of the Boc group makes it orthogonal to base-labile groups like Fmoc (9-fluorenylmethyloxycarbonyl) and groups removed by hydrogenolysis, such as Cbz (carboxybenzyl).[2][12] This allows for the sequential deprotection and modification of different functional groups within the same molecule, a critical strategy in complex syntheses like peptide synthesis.[12][13]

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

Symptoms:

  • Starting material is still present after the reaction, as observed by TLC or LC-MS.

  • Low yield of the desired deprotected product.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50%).[7] Alternatively, switch to a stronger acid system like 4M HCl in dioxane.[7]
Inadequate Reaction Time or Temperature Monitor the reaction progress closely using TLC or LC-MS and extend the reaction time if necessary.[9] Most deprotections are effective at room temperature, but gentle warming may be required in some cases.[7]
Steric Hindrance For sterically hindered Boc-protected amines, harsher conditions such as a higher acid concentration or longer reaction times may be necessary.[9]
Issue 2: Formation of Unexpected Byproducts

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product.

  • Mass spectrometry data indicates the addition of a tert-butyl group (+56 Da) or a trifluoroacetyl group (+96 Da).

Possible Causes and Solutions:

CauseRecommended Action
t-Butylation of Nucleophiles Add a scavenger to the reaction mixture to trap the tert-butyl cation.[7] Common scavengers include triisopropylsilane (TIS, 2.5-5% v/v), water, and thioanisole.[9]
Trifluoroacetylation Ensure thorough removal of TFA after deprotection by co-evaporation with a non-polar solvent like toluene.[7][9] Neutralization of the resulting TFA salt with a mild base during workup can also be beneficial.[7]
Degradation of Other Acid-Sensitive Groups If the molecule contains other acid-labile groups, consider using milder deprotection conditions.[7] Options include using a lower concentration of acid or switching to alternative reagents like oxalyl chloride in methanol.[9]

Stability and Deprotection Data Summary

The following tables summarize the stability of the Boc group under various conditions and provide details on common deprotection reagents.

Table 1: Stability of the Boc Group

Condition/Reagent TypeStabilityNotes
Strong Acids (e.g., TFA, HCl) LabileStandard condition for cleavage.[2]
Weak Acids (e.g., Acetic Acid) Generally StableCleavage is very slow or does not occur.
Strong Bases (e.g., NaOH, LiOH) StableResistant to basic hydrolysis.[1]
Nucleophiles (e.g., amines, hydrazines) StableThe carbamate is generally unreactive towards nucleophiles.[1]
Catalytic Hydrogenation (e.g., H₂, Pd/C) StableOrthogonal to Cbz and other hydrogenolysis-labile groups.[2][4]
Lewis Acids (e.g., ZnBr₂, AlCl₃) LabileCan be used for selective deprotection.[6][14][15]

Table 2: Common Boc Deprotection Conditions

ReagentSolventTypical ConditionsReaction Time
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)20-50% TFA (v/v), Room Temp.30 min - 3 h[2]
Hydrochloric Acid (HCl) Dioxane, Ethyl Acetate, or Methanol1-4 M, Room Temp.30 min - 2 h[5][7]
Zinc Bromide (ZnBr₂) Dichloromethane (DCM)2-3 equivalents, Room Temp.Overnight[5]
Trimethylsilyl Iodide (TMSI) Dichloromethane (DCM)1.2-1.5 equivalents, Room Temp.Overnight[5]
Oxalyl Chloride Methanol (MeOH)3 equivalents, Room Temp.1 - 4 h[11]

Experimental Protocols

Protocol 1: General N-Boc Protection of an Amine

Reagents:

  • Primary or secondary amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) or other suitable base (1.2 eq)

  • Tetrahydrofuran (THF) or other suitable solvent

Procedure:

  • Dissolve the amine (1.0 eq) in THF.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture at room temperature.[2]

  • Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).[2]

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.

Protocol 2: General N-Boc Deprotection using TFA

Reagents:

  • N-Boc protected amine (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., Triisopropylsilane - TIS), if needed

Procedure:

  • Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).

  • If the substrate contains sensitive nucleophilic groups, add an appropriate scavenger (e.g., TIS, 2.5-5% v/v).[9]

  • Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[2] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[2]

  • Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC or LC-MS.[2][9]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[2]

  • To ensure complete removal of residual TFA, co-evaporate the residue with a non-polar solvent like toluene.[9] The resulting amine salt can often be used directly or neutralized with a base during an aqueous workup.[2][7]

Visual Guides

Boc_Deprotection_Troubleshooting start Start: Unexpected Deprotection Result check_completion Is the deprotection incomplete? start->check_completion check_byproducts Are there unexpected byproducts? check_completion->check_byproducts No increase_acid Increase acid concentration or switch to stronger acid. check_completion->increase_acid Yes increase_time_temp Increase reaction time or temperature. check_completion->increase_time_temp Yes check_mass_spec Check Mass Spec for +56 Da or +96 Da. check_byproducts->check_mass_spec Yes end_ok Problem Solved check_byproducts->end_ok No increase_acid->end_ok increase_time_temp->end_ok add_scavenger Add scavenger (e.g., TIS) to trap t-butyl cation. check_mass_spec->add_scavenger t-Butylation (+56 Da) improve_workup Improve TFA removal (co-evaporation). check_mass_spec->improve_workup Trifluoroacetylation (+96 Da) add_scavenger->end_ok improve_workup->end_ok

Caption: Troubleshooting workflow for Boc deprotection.

Orthogonal_Protecting_Groups Molecule Polyfunctional Molecule (e.g., R-NH-Boc, R'-OH, R''-NH-Fmoc) Base Base (e.g., Piperidine) Molecule->Base Treat with Acid Acid (e.g., TFA) Molecule->Acid Treat with Deprotect_Fmoc Selective Fmoc Deprotection Base->Deprotect_Fmoc Deprotect_Boc Selective Boc Deprotection Acid->Deprotect_Boc Product1 R-NH-Boc R'-OH R''-NH₂ Deprotect_Fmoc->Product1 Yields Product2 R-NH₂ R'-OH R''-NH-Fmoc Deprotect_Boc->Product2 Yields

Caption: Orthogonality of Boc and Fmoc protecting groups.

References

troubleshooting low conversion rates in quinoline derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low conversion rates and other common issues encountered during quinoline synthesis.

Frequently Asked Questions (FAQs)

This section addresses overarching issues that can affect various quinoline derivatization methods.

Q1: My quinoline synthesis is resulting in a very low yield or failing completely. What are the most common initial factors to investigate?

A1: Low conversion rates in quinoline synthesis often stem from a few critical factors. The primary parameters to assess are:

  • Catalyst System: The choice of catalyst, whether an acid or a base, is highly dependent on the specific reaction and substrates.[1][2] An inappropriate or inactive catalyst can fail to promote the reaction or may encourage the formation of side products.[1] For modern transition-metal-catalyzed reactions, ensuring the catalyst and any associated ligands are active and in the correct ratio is crucial.[3]

  • Reaction Temperature and Time: Many quinoline cyclizations need elevated temperatures to proceed efficiently, often between 80-120 °C for several hours.[3] However, excessive heat can cause decomposition of reactants or products, leading to tar formation.[1] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[1]

  • Purity of Starting Materials: Impurities in your starting materials, including residual water or oxygen, can inhibit catalysis and lead to unwanted side reactions.[3] The electronic and steric properties of the substrates also significantly impact reactivity. For instance, electron-withdrawing groups on an aniline starting material can deactivate the ring, making cyclization more difficult.[1]

  • Solvent Choice: The solvent system has a strong influence on reaction outcomes. Aprotic polar solvents like DMF or DMSO are common, but the optimal choice is reaction-dependent.[3][4] In some acid-catalyzed syntheses, water produced during the reaction can inhibit equilibrium, making anhydrous reagents and solvents a better choice.[1]

Q2: I'm observing a significant amount of tarry byproducts in my reaction mixture. What causes this and how can it be minimized?

A2: Tar formation is a frequent issue, especially in classical methods like the Skraup synthesis, due to harsh acidic and oxidizing conditions that cause polymerization of reactants and intermediates.[5] To minimize tarring, consider the following:

  • Use a Moderator: In vigorous reactions like the Skraup synthesis, adding a moderating agent such as ferrous sulfate (FeSO₄) can help control the reaction rate and reduce charring.[5]

  • Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and any exothermic phases must be carefully controlled, potentially with cooling.[5]

  • Control Reagent Addition: Slow, controlled addition of reagents can prevent localized hotspots and reduce the rate of polymerization.[5]

Q3: My reaction is producing an unexpected isomer. How can I improve the regioselectivity?

A3: Isomer formation is a known challenge, particularly in reactions like the Combes or Camps cyclizations.[1][3] Regioselectivity is often dictated by the reaction conditions:

  • Choice of Catalyst/Base: In the Camps cyclization, which can yield both quinolin-2-ones and quinolin-4-ones, the choice of base is a key factor.[3] Similarly, in the Combes synthesis with an unsymmetrical β-diketone, the strength of the acid catalyst can influence which carbonyl group participates in the cyclization.

  • Reaction Conditions: Modifying the reaction temperature and solvent can sometimes alter the kinetic versus thermodynamic control of the reaction, thereby favoring the formation of one regioisomer over another.[2]

Q4: Are there alternatives to traditional harsh reaction conditions?

A4: Yes, modern methods offer milder alternatives. Microwave-assisted synthesis has been shown to reduce reaction times and increase yields for methods like the Skraup synthesis.[6][7] The use of nanocatalysts can also lead to higher activity under milder reaction conditions and may simplify catalyst recovery.[2][8] Furthermore, solvent-free and catalyst-free "green" protocols are being developed to avoid harsh organic solvents.[9]

Troubleshooting Guides for Specific Syntheses

Friedländer Synthesis
  • Problem: Low yield with 2-aminoaryl aldehydes or ketones.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Ensure reactants are pure, as impurities can inhibit the catalyst.[2]

    • Ensure Anhydrous Conditions: If using a moisture-sensitive Lewis acid catalyst, ensure all reagents and solvents are anhydrous.[2]

    • Screen Catalysts: The effectiveness of a catalyst is substrate-dependent. Screen Brønsted acids (p-toluenesulfonic acid), Lewis acids (In(OTf)₃, ZnCl₂), or heterogeneous catalysts.[2]

    • Optimize Temperature and Time: Systematically vary the reaction temperature and time. Some substrates may require prolonged heating, while others benefit from lower temperatures to minimize side products.[2]

Doebner-von Miller Synthesis
  • Problem: Poor yield due to the formation of polymeric material.

  • Troubleshooting Steps:

    • Address Polymerization: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction under strong acid catalysis.[5]

    • Use a Biphasic Medium: Sequestering the carbonyl compound in an organic phase (e.g., toluene/water) can drastically reduce polymerization and improve yield.[5]

    • Control Reactant Addition: Slowly add the α,β-unsaturated carbonyl compound to the reaction mixture to control its concentration and minimize self-condensation.[2]

    • Optimize Acid Catalyst: The choice and concentration of the acid (e.g., HCl, H₂SO₄) are critical. Too little may result in an incomplete reaction, while too much can promote side reactions.[2]

Skraup Synthesis
  • Problem: The reaction is excessively vigorous, difficult to control, and produces significant tar.

  • Troubleshooting Steps:

    • Moderate the Reaction: The Skraup synthesis is notoriously exothermic.[5] Add a moderator like ferrous sulfate (FeSO₄) or boric acid to make the reaction less violent.[5]

    • Control Acid Addition: Add concentrated sulfuric acid slowly and with efficient cooling to manage the exotherm.[5]

    • Ensure Efficient Stirring: Good mixing is essential to dissipate heat and prevent localized hotspots that lead to tar formation.[1]

    • Purification: The crude product is often a tarry mixture.[5] Purification via steam distillation is a common and effective method to isolate the volatile quinoline product from non-volatile tar.[1][5]

Data Presentation: Reaction Optimization

The following table summarizes quantitative data to aid in the optimization of quinoline derivatization reactions, using the Friedländer synthesis as an example.

Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
p-TsOH (10)-EthanolReflux585[2]
In(OTf)₃ (5)-Toluene1101292[2]
KOH (20)KOHEthanolReflux878[1]
Ru-1 (0.05)K tOBuWater1202490+[10]
None-DMF10020Varies[3]
I₂-DMSO1201280-95[11]

Note: Yields are highly substrate-dependent. This table serves as a general guide for starting condition optimization.

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol describes a modified Skraup synthesis designed to control the reaction's exothermic nature.

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the aniline derivative (1.0 eq), anhydrous glycerol (3.0 eq), and a moderator such as ferrous sulfate (FeSO₄).[1]

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser. Maintain control of the internal temperature.[1][5]

  • Oxidizing Agent: Add an oxidizing agent, such as nitrobenzene, portion-wise to the mixture.[12]

  • Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic phase begins, remove the heat source. If the reaction becomes too vigorous, apply external cooling. After the initial reaction subsides, heat the mixture to reflux for several hours to ensure completion.[5]

  • Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[1]

  • Purification: Purify the crude quinoline by steam distillation to separate it from non-volatile tar.[1] Extract the distillate with an organic solvent (e.g., toluene), dry the organic layer, and distill under reduced pressure to obtain the final product.[12]

Protocol 2: Base-Catalyzed Friedländer Synthesis

This protocol describes a common base-catalyzed approach to synthesizing substituted quinolines.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 eq) in a suitable solvent like ethanol.[1]

  • Reagent Addition: Add the ketone or other compound containing an α-methylene group (1.1 eq) and a catalytic amount of a base such as potassium hydroxide (KOH, 20 mol%).[1]

  • Reaction: Heat the mixture to reflux.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture. If the product precipitates, it can be collected by filtration.[5] Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.[12]

Visualizations

G cluster_workflow General Troubleshooting Workflow start Low Conversion Rate Observed check_materials 1. Verify Starting Materials - Purity (NMR, GC/MS) - Anhydrous? - Substrate Reactivity start->check_materials optimize_conditions 2. Optimize Reaction Conditions - Temperature & Time - Catalyst & Concentration - Solvent start->optimize_conditions analyze_byproducts 3. Analyze Crude Mixture - TLC, LC-MS - Identify Side Products - Isomer Formation? start->analyze_byproducts solution Implement Changes - Recrystallize Starting Material - Screen Catalysts/Solvents - Adjust Temperature check_materials->solution optimize_conditions->solution analyze_byproducts->solution

Caption: A logical workflow for troubleshooting low conversion rates.

G cluster_protocol Typical Experimental Workflow setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) reagents 2. Reagent Addition (Solvent, Reactants, Catalyst) setup->reagents reaction 3. Reaction (Heating/Cooling, Stirring) reagents->reaction monitoring 4. Monitor Progress (TLC, LC-MS) reaction->monitoring workup 5. Work-up (Quenching, Extraction) monitoring->workup purification 6. Purification (Chromatography, Recrystallization) workup->purification product Pure Quinoline Derivative purification->product

Caption: A standard workflow for quinoline derivatization experiments.

References

Technical Support Center: Impurity Profiling of tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate. The information is designed to address specific issues that may be encountered during experimental work, with a focus on impurity profiling.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities can be introduced at various stages of the manufacturing process and storage.[1] The primary sources include:

  • Synthesis-Related Impurities: These can be unreacted starting materials, intermediates, or by-products from the chemical reactions used to synthesize the molecule.[2]

  • Degradation Impurities: The molecule can degrade over time due to environmental factors such as heat, light, moisture, and oxidation.[3]

  • Reagent-Related Impurities: Impurities can arise from the reagents, solvents, and catalysts used during synthesis.

  • Storage and Handling: Improper storage conditions can lead to the formation of degradation products.

Q2: What are the likely process-related impurities I should be looking for?

A2: Based on common synthetic routes for analogous dihydroquinoline structures, the synthesis of this compound likely involves the cyclization of a substituted aniline followed by the reduction of a nitro group.[2][4] Therefore, potential process-related impurities include:

  • Starting Materials: Unreacted precursors such as a nitro-substituted phenylpropionic acid derivative or a related aniline.

  • Intermediates: Incomplete reduction of the nitro group can lead to the presence of nitroso and hydroxylamine intermediates.[1][2][5]

  • By-products: Side reactions during cyclization or Boc-protection can generate isomeric or rearranged structures. The use of di-tert-butyl dicarbonate (Boc₂O) for Boc protection can also lead to the formation of tert-butylated by-products.

Q3: What are the expected degradation products of this compound?

A3: Degradation is most likely to occur through two main pathways: oxidation of the dihydroquinoline ring system and hydrolysis of the Boc protecting group.

  • Oxidative Degradation: The dihydroquinoline core is susceptible to oxidation, which can lead to the formation of the corresponding quinoline, hydroxylated derivatives, or N-oxide species.[6]

  • Hydrolytic Degradation (Acid-catalyzed): The tert-butoxycarbonyl (Boc) group is labile in acidic conditions.[7] Exposure to acid can lead to the removal of the Boc group, yielding 7-amino-1,2,3,4-tetrahydroquinoline.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of various photoisomers and oxidative degradation products.[3]

Troubleshooting Guide

IssuePotential CauseTroubleshooting Steps
Appearance of a new peak in HPLC analysis during stability studies. Degradation of the compound.Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) to identify the potential degradation product. Use LC-MS to obtain the mass of the impurity for identification.
Inconsistent analytical results between batches. Variation in the impurity profile.Review the synthesis and purification steps for any process deviations. Perform a thorough impurity profiling of each batch to identify and quantify the variant impurities.
Loss of the Boc protecting group during analysis or storage. Acidic conditions in the mobile phase or sample matrix.Adjust the pH of the HPLC mobile phase to be neutral or slightly basic. Ensure the sample is stored in a neutral, aprotic solvent.
Presence of a high molecular weight impurity. Dimerization or reaction with an excipient.Use high-resolution mass spectrometry to determine the molecular formula of the impurity. Evaluate the compatibility of the drug substance with excipients.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol outlines a general HPLC method for the separation and quantification of impurities. Method optimization will be required for specific applications.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of analytical methods.[8]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample (in solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

After exposure to the stress conditions, analyze the samples by the developed HPLC method alongside a non-stressed control sample.

Quantitative Data Summary

The following tables provide a hypothetical summary of potential impurities with their likely retention times relative to the main peak in the suggested HPLC method. Actual values will vary based on the specific analytical conditions.

Table 1: Potential Process-Related Impurities

Impurity NamePotential SourceExpected Relative Retention Time (RRT)
7-Nitro-3,4-dihydroquinoline-1(2H)-carboxylateSynthetic Intermediate~1.2
tert-Butyl 7-nitroso-3,4-dihydroquinoline-1(2H)-carboxylateIncomplete Reduction~1.1
tert-Butyl 7-(hydroxyamino)-3,4-dihydroquinoline-1(2H)-carboxylateIncomplete Reduction~0.9
Unreacted Starting Material (e.g., nitro-phenylpropionic acid derivative)Incomplete ReactionVaries

Table 2: Potential Degradation Products

Impurity NameFormation ConditionExpected Relative Retention Time (RRT)
7-Amino-1,2,3,4-tetrahydroquinolineAcid Hydrolysis~0.5
tert-Butyl 7-amino-quinoline-1(2H)-carboxylateOxidation~1.3
N-oxide derivativeOxidation~0.8

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Impurity Profiling cluster_impurities Potential Impurities start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification process_imp Process-Related synthesis->process_imp By-products, Intermediates api This compound (API) purification->api hplc HPLC Analysis api->hplc forced_degradation Forced Degradation Studies api->forced_degradation lcms LC-MS Identification hplc->lcms forced_degradation->hplc degradation_imp Degradation Products forced_degradation->degradation_imp Stress Conditions nmr NMR Elucidation lcms->nmr

Caption: Experimental workflow for impurity profiling.

logical_relationship cluster_impurities Impurity Sources cluster_synthesis_impurities Synthesis-Related Impurities cluster_degradation_impurities Degradation Products compound This compound synthesis Synthesis compound->synthesis degradation Degradation compound->degradation starting_materials Starting Materials synthesis->starting_materials intermediates Intermediates (Nitroso, Hydroxylamine) synthesis->intermediates byproducts By-products synthesis->byproducts oxidation Oxidation Products (Quinoline, N-oxide) degradation->oxidation hydrolysis Hydrolysis Product (De-Boc) degradation->hydrolysis

Caption: Logical relationship of impurity sources.

References

Technical Support Center: Strategies for Regioselective Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and comparative data to help you navigate the complexities of quinoline synthesis and achieve your desired regiochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: Which classical synthesis methods for quinolines present the most significant challenges with regioselectivity?

A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, particularly when using unsymmetrical starting materials. The most prominent examples include the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions.[1] In the Friedländer synthesis, reacting a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to two distinct regioisomers, which complicates purification and reduces the yield of the target molecule.[1][2][3] Similarly, the Combes synthesis, which employs unsymmetrical β-diketones, and the Skraup/Doebner-von Miller reactions with substituted anilines also pose significant challenges in controlling substituent placement on the final quinoline ring.[1]

Q2: What are the primary factors that control the regiochemical outcome in a quinoline synthesis?

A2: The regioselectivity of quinoline synthesis is mainly governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions used.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.

  • Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[1]

  • Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1] For instance, classical Friedländer reactions are often carried out by refluxing in an aqueous or alcoholic solution with a base, or by heating at high temperatures (150-220°C) without a catalyst.[4]

Q3: How can I control regioselectivity in the Combes synthesis when using an unsymmetrical β-diketone?

A3: In the Combes synthesis, the acid-catalyzed ring closure of the intermediate Schiff base is the rate-determining step that dictates the final regiochemistry.[5][6] Control can be achieved by manipulating both steric and electronic factors of the substituents on the aniline and the β-diketone.[5][6] For example, in the synthesis of trifluoromethyl-quinolines, increasing the bulk of the R group on the diketone and using methoxy-substituted anilines tends to favor the formation of 2-CF₃-quinolines.[5] Conversely, using chloro- or fluoro-substituted anilines as starting materials typically leads to the 4-CF₃ regioisomer as the major product.[5]

Q4: What strategies exist to improve regioselectivity in the Friedländer annulation?

A4: Regioselectivity is a known challenge in the Friedländer synthesis when using unsymmetrical ketones.[2][3] Modern approaches have shown that the choice of catalyst is crucial. Among a wide range of metal salt Lewis acids, Indium(III) triflate (In(OTf)₃) has been identified as a highly effective catalyst for promoting the selective formation of the desired Friedländer product under solvent-free conditions, achieving yields between 75-92%.[7] Other strategies to improve selectivity include introducing a phosphoryl group on the α-carbon of the ketone or using specific amine catalysts or ionic liquids.[8]

Q5: What are the advantages of modern catalytic methods over classical syntheses for achieving regioselectivity?

A5: While classical methods are foundational, they often require harsh conditions and offer poor functional group tolerance, leading to low yields and selectivity issues.[9][10] Modern transition-metal-catalyzed methods, such as C-H activation and functionalization, provide powerful strategies for the regioselective synthesis of quinolines with high atom- and step-economy.[9] These methods often proceed under milder conditions and tolerate a wider variety of functional groups.[11] For example, rhodium-catalyzed C-H activation enables the direct and regioselective C2-arylation of quinolines, allowing for the introduction of functional groups at specific positions that are difficult to access via classical routes.[9]

Troubleshooting Guide

Issue 1: My Skraup or Doebner-von Miller reaction is producing a thick, intractable tar and very low yields.

  • Symptom: The reaction mixture becomes a dark, viscous tar, making product isolation and purification extremely difficult.[10][12]

  • Root Cause: These reactions are notoriously exothermic and operate under harsh acidic and oxidizing conditions, which can cause polymerization of reactants and intermediates.[12][13][14]

  • Solutions:

    • Add a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective technique to moderate the vigorous and exothermic nature of the Skraup reaction, extending the reaction over a longer period and preventing it from getting out of control.[12][15]

    • Control Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring to help dissipate heat and prevent localized hotspots.[12]

    • Consider Microwave Heating or Ionic Liquids: Replacing conventional heating with microwave irradiation or substituting concentrated sulfuric acid with a Brønsted-acidic ionic liquid can lead to cleaner reactions, reduced tar formation, and improved yields.[10][13]

    • Use a Biphasic System (for Doebner-von Miller): To prevent the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, sequester it in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase. This can drastically reduce polymerization and improve the yield.[14]

Issue 2: My Combes or Friedländer synthesis yields a mixture of regioisomers, with the undesired isomer predominating.

  • Symptom: 1H NMR and LC-MS analysis confirm the presence of two or more isomers, complicating purification and significantly reducing the yield of the desired product.

  • Root Cause: The cyclization step is not selective due to competing reaction pathways influenced by subtle electronic and steric factors.[5][16]

  • Solutions:

    • Modify Substituents (Combes): Alter the steric and electronic properties of your starting materials. For instance, a bulkier substituent on the β-diketone can sterically direct the cyclization away from its position.[5][6] Electron-donating groups on the aniline (e.g., methoxy) versus electron-withdrawing groups (e.g., chloro) can also reverse the regioselectivity.[5]

    • Optimize the Catalyst (Friedländer): The choice of Lewis acid can dramatically influence selectivity. Conduct a screen of catalysts. Indium(III) triflate (In(OTf)₃) has been shown to be superior in many cases, providing high yields of a single regioisomer.[7]

    • Change Reaction Conditions: Systematically vary the solvent and temperature. Solvent-free conditions or the use of ionic liquids have been reported to improve regioselectivity in certain Friedländer reactions.[7][8]

Issue 3: My quinoline derivative is streaking on TLC plates and gives poor separation during column chromatography.

  • Symptom: The compound appears as a long streak or "tail" on the TLC plate instead of a compact spot, leading to broad peaks and poor resolution during column chromatography.

  • Root Cause: The basic nitrogen atom of the quinoline ring interacts strongly with the acidic silanol groups on the surface of standard silica gel, causing tailing.[17] This can also lead to decomposition on the column.

  • Solutions:

    • Add a Basic Modifier: Deactivate the acidic sites on the silica gel by adding a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine, to the eluent.[17]

    • Use an Alternative Stationary Phase: Switch to a less acidic stationary phase. Neutral or basic alumina is a common and effective alternative for purifying basic compounds like quinolines.[17] For very sensitive compounds, Florisil or reversed-phase silica (C18) may also be suitable.[17]

    • Work Quickly: Minimize the contact time between your compound and the silica gel by running the column as efficiently as possible.[17]

Data Presentation

Table 1: Influence of Substituents on Regioselectivity in a Modified Combes Synthesis.

This table summarizes the observed regioselectivity in the synthesis of trifluoromethyl-quinolines from substituted anilines and an unsymmetrical trifluoromethyl-β-diketone. The outcome is highly dependent on the interplay of steric and electronic effects.[5][6]

Aniline Substituentβ-Diketone R GroupMajor RegioisomerDominant Factor(s)
Methoxy (Electron-Donating)Bulky (e.g., -C(CH₃)₃)2-CF₃Steric hindrance on diketone, electronic push from aniline
Methoxy (Electron-Donating)Small (e.g., -CH₃)2-CF₃Electronic effects from aniline favor cyclization pathway
Chloro (Electron-Withdrawing)Any4-CF₃Electronic effects from aniline favor alternative cyclization
Fluoro (Electron-Withdrawing)Any4-CF₃Electronic effects from aniline favor alternative cyclization

Table 2: Comparison of Lewis Acid Catalysts in a Friedländer Annulation.

This table compares the effectiveness of various metal triflate catalysts in the reaction of 2-aminobenzophenone with ethyl acetoacetate under solvent-free conditions at 120°C.

Catalyst (1 mol%)Time (min)Yield (%)Reference
No Catalyst180< 5[7]
Cu(OTf)₂12072[7]
Sc(OTf)₃9085[7]
Yb(OTf)₃9088[7]
In(OTf)₃ 60 92 [7]

Data adapted from studies on Friedländer annulation, highlighting the superior performance of In(OTf)₃.[7]

Mandatory Visualization

G start Define Target Quinoline Substitution q1 Unsymmetrical Ketone/Diketone? start->q1 friedlander Friedländer Synthesis (2-Aminoaryl Ketone + Unsymmetrical Ketone) q1->friedlander Yes (Ketone) combes Combes Synthesis (Aniline + Unsymmetrical β-Diketone) q1->combes Yes (β-Diketone) q2 Need High Regioselectivity & Functional Group Tolerance? q1->q2 No end Proceed with Selected Synthetic Strategy friedlander->end combes->end modern Modern Catalytic Method (e.g., C-H Functionalization, Pd-catalyzed cyclization) q2->modern Yes classical Classical Method (e.g., Skraup, Doebner) q2->classical No modern->end classical->end

Caption: Decision workflow for selecting a quinoline synthesis strategy.

Troubleshooting start Problem: Mixture of Regioisomers q1 Which Synthesis? start->q1 combes Combes q1->combes friedlander Friedländer q1->friedlander sol_combes1 Modify Substituents: - Alter steric bulk on diketone - Change electronics on aniline combes->sol_combes1 sol_fried1 Screen Lewis Acid Catalysts (e.g., In(OTf)3, Sc(OTf)3) friedlander->sol_fried1 end Re-run and Analyze sol_combes1->end sol_fried2 Vary Reaction Conditions: - Test solvent-free conditions - Optimize temperature sol_fried1->sol_fried2 sol_fried2->end

Caption: Troubleshooting flowchart for poor regioselectivity.

Key Experimental Protocols

Protocol 1: Classical Regioselective Combes Synthesis of 2,4-Dimethyl-7-chloroquinoline

This protocol is an example of the Combes synthesis, where an aniline is condensed with a β-diketone.[18]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine m-chloroaniline (10 mmol) and acetylacetone (12 mmol).

  • Condensation: Stir the mixture at room temperature for 30 minutes. An exothermic reaction may occur, forming the enamine intermediate.

  • Cyclization: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (10 mL) with continuous stirring.

  • Heating: Gently heat the reaction mixture in an oil bath at 100°C for 15-20 minutes. The color of the mixture will darken.

  • Work-up: Allow the reaction to cool to room temperature, then carefully pour the mixture onto 100 g of crushed ice with stirring.

  • Neutralization and Isolation: Neutralize the acidic solution by slowly adding a concentrated ammonium hydroxide solution until the pH is ~8-9. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2,4-dimethyl-7-chloroquinoline.

Protocol 2: Modern Regioselective C2-Arylation of Quinoline N-Oxide

This protocol demonstrates a modern palladium-catalyzed C-H functionalization for highly regioselective synthesis.[1]

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon), add quinoline N-oxide (1.0 mmol), the desired aryl bromide (1.5 mmol), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), and an appropriate ligand (e.g., a phosphine ligand, 10 mol%).

  • Reagent Addition: Add the base (e.g., potassium carbonate, K₂CO₃, 2.0 mmol) and the solvent (e.g., anhydrous DMF, 5 mL).

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 120°C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the C2-arylated quinoline.

Protocol 3: Purification of a Basic Quinoline Derivative by Column Chromatography

This protocol includes modifications to prevent peak tailing and product decomposition on silica gel.[17]

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the chosen eluent system (e.g., 95:4.5:0.5 Hexane/Ethyl Acetate/Triethylamine). The addition of ~0.5-1% triethylamine is crucial to neutralize the acidic sites on the silica gel.[17]

  • Column Packing: Carefully pack a glass column with the prepared slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude quinoline derivative in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the triethylamine-modified solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.

  • Isolation: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified quinoline derivative.

References

Validation & Comparative

A Comparative Guide to tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate and Other Protected Aminoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical agents and bioactive molecules, the strategic use of protecting groups is paramount. This guide provides an objective comparison of tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate, a key intermediate, with other commonly employed protected aminoquinolines. The focus is on the widely used tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the 7-amino position of the 3,4-dihydroquinoline scaffold. This comparison is supported by representative experimental data and detailed protocols to facilitate informed decisions in synthetic planning.

Introduction to Amine Protecting Groups on the Dihydroquinoline Scaffold

The 7-amino-3,4-dihydroquinoline core is a valuable building block in medicinal chemistry, notably in the development of central nervous system agents and kinase inhibitors.[1] The protection of the versatile amino group is crucial to prevent undesired side reactions during subsequent synthetic transformations. The choice of protecting group significantly impacts the overall efficiency and success of a synthetic route, influencing factors such as stability, ease of removal, and compatibility with other functional groups.

The three protecting groups compared herein—Boc, Cbz, and Fmoc—are carbamate-based and offer distinct advantages and disadvantages based on their cleavage conditions, allowing for orthogonal strategies in multi-step syntheses.[2][3][4]

Comparative Performance Data

The following tables summarize key performance indicators for the Boc, Cbz, and Fmoc protected 7-amino-3,4-dihydroquinolines. The data is compiled from generalized experimental observations and representative yields for similar aromatic amines, providing a reliable basis for comparison.

Table 1: Comparison of Protection Reactions

Protecting GroupReagentBaseSolventReaction Time (h)Typical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂OTriethylamine (TEA)Tetrahydrofuran (THF)2 - 490 - 98
Cbz Benzyl chloroformate (Cbz-Cl)Sodium CarbonateWater/Dioxane2 - 485 - 95
Fmoc Fmoc-Cl or Fmoc-OSuTriethylamine (TEA)Dichloromethane (DCM)2 - 392 - 99

Table 2: Comparison of Deprotection Reactions

Protected CompoundDeprotection ReagentSolventReaction TimeTypical Yield (%)
Boc-protected Trifluoroacetic acid (TFA)Dichloromethane (DCM)0.5 - 2 h95 - 99
Cbz-protected H₂, 10% Pd/CMethanol or Ethanol2 - 8 h90 - 98
Fmoc-protected 20% Piperidine in DMFDimethylformamide (DMF)0.5 - 1 h95 - 99

Table 3: Stability Profile of Protected Aminoquinolines

Protecting GroupAcidic Conditions (e.g., TFA)Basic Conditions (e.g., Piperidine)Hydrogenolysis (H₂, Pd/C)
Boc LabileStableStable
Cbz Stable to mild acidStableLabile
Fmoc StableLabileStable

Experimental Protocols

Detailed methodologies for the synthesis of the precursor, 7-amino-3,4-dihydroquinoline, and its subsequent protection and deprotection with Boc, Cbz, and Fmoc are provided below.

Synthesis of 7-Amino-3,4-dihydroquinoline

The synthesis of 7-amino-3,4-dihydroquinoline is typically achieved through a two-step process involving the nitration of a suitable quinoline precursor followed by the reduction of the nitro group.

Step 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline A nitrating mixture is prepared by dissolving potassium nitrate in sulfuric acid at low temperatures.[5] To this, a solution of a protected 1,2,3,4-tetrahydroquinoline in dichloromethane is added dropwise.[5] The reaction is stirred at room temperature to yield a mixture of 6-nitro and 7-nitro isomers, which can be separated by chromatography.[5]

Step 2: Reduction of 7-Nitro-1,2,3,4-tetrahydroquinoline to 7-Amino-3,4-dihydroquinoline The reduction of the nitro group to an amine can be achieved using various reducing agents. A common method involves the use of zinc dust in the presence of ammonium chloride in a methanol/water mixture. The reaction mixture is heated to facilitate the reduction.

Protection of 7-Amino-3,4-dihydroquinoline

Protocol 1: Boc Protection

  • Dissolve 7-amino-3,4-dihydroquinoline (1.0 eq) in tetrahydrofuran (THF).

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF to the reaction mixture at room temperature.

  • Stir the reaction for 2-4 hours and monitor by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Cbz Protection

  • Dissolve 7-amino-3,4-dihydroquinoline (1.0 eq) in a mixture of dioxane and 1 M aqueous sodium carbonate solution.

  • Cool the mixture in an ice bath.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature below 5°C.[6]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Fmoc Protection

  • Dissolve 7-amino-3,4-dihydroquinoline (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.2 eq) to the solution.

  • Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq) in DCM.

  • Stir the reaction at room temperature for 2-3 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by column chromatography.

Deprotection of Protected 7-Amino-3,4-dihydroquinolines

Protocol 4: Boc Deprotection

  • Dissolve this compound in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) and stir the mixture at room temperature for 0.5-2 hours.[7]

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry, and concentrate to yield the deprotected amine.

Protocol 5: Cbz Deprotection

  • Dissolve the Cbz-protected aminoquinoline in methanol or ethanol.

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).[6]

  • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously at room temperature for 2-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 6: Fmoc Deprotection

  • Dissolve the Fmoc-protected aminoquinoline in dimethylformamide (DMF).

  • Add a 20% solution of piperidine in DMF.

  • Stir the reaction at room temperature for 0.5-1 hour.[1]

  • Monitor the deprotection by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate to obtain the deprotected amine.

Visualizing Reaction Pathways and Decision Making

The following diagrams, generated using the DOT language, illustrate the protection and deprotection pathways, as well as a decision-making workflow for selecting the appropriate protecting group.

Protection_Deprotection_Pathways cluster_synthesis Synthesis cluster_protection Protection cluster_deprotection Deprotection 7-Nitro-DHQ 7-Nitro-3,4-dihydroquinoline 7-Amino-DHQ 7-Amino-3,4-dihydroquinoline 7-Nitro-DHQ->7-Amino-DHQ Reduction (e.g., Zn/NH4Cl) Boc_Protected Boc-Protected 7-Amino-DHQ 7-Amino-DHQ->Boc_Protected (Boc)2O, Base Cbz_Protected Cbz-Protected 7-Amino-DHQ 7-Amino-DHQ->Cbz_Protected Cbz-Cl, Base Fmoc_Protected Fmoc-Protected 7-Amino-DHQ 7-Amino-DHQ->Fmoc_Protected Fmoc-Cl, Base Free_Amine 7-Amino-3,4-dihydroquinoline Boc_Protected->Free_Amine Acid (TFA) Cbz_Protected->Free_Amine H2, Pd/C Fmoc_Protected->Free_Amine Base (Piperidine)

Caption: Synthetic pathways for protected 7-amino-3,4-dihydroquinolines.

Decision_Workflow Start Start: Protect 7-amino-DHQ Acid_Sensitive Molecule sensitive to strong acid? Start->Acid_Sensitive Base_Sensitive Molecule sensitive to base? Acid_Sensitive->Base_Sensitive Yes Reducible_Groups Presence of reducible groups (e.g., alkenes, alkynes, benzyl ethers)? Acid_Sensitive->Reducible_Groups No Use_Boc Use Boc Base_Sensitive->Use_Boc Yes Use_Cbz Use Cbz Base_Sensitive->Use_Cbz No Reducible_Groups->Use_Cbz No Use_Fmoc Use Fmoc Reducible_Groups->Use_Fmoc Yes

Caption: Decision workflow for selecting an amine protecting group.

Conclusion

The choice between this compound and its Cbz or Fmoc-protected counterparts is a critical decision in the design of a synthetic route. The Boc group offers a robust and widely used option, readily cleaved under acidic conditions. The Cbz group provides an alternative that is stable to both acidic and basic conditions but requires catalytic hydrogenation for removal, a consideration for molecules with other reducible functional groups. The Fmoc group, with its lability to mild basic conditions, is an excellent choice for substrates sensitive to acidolysis and hydrogenolysis, offering a high degree of orthogonality. By carefully considering the stability of the substrate and the planned subsequent reaction conditions, researchers can select the most appropriate protected aminoquinoline to achieve their synthetic goals efficiently and with high yields.

References

A Comparative Guide to the Synthetic Routes of 7-Amino-3,4-dihydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

7-Amino-3,4-dihydroquinoline is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its synthesis has been approached through various methodologies, each presenting distinct advantages and disadvantages in terms of yield, regioselectivity, and reaction conditions. This guide provides a comprehensive comparison of the most viable synthetic routes to this important intermediate, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

Two primary strategies for the synthesis of 7-amino-3,4-dihydroquinoline have been identified and evaluated:

  • Route 1: Nitration of 1,2,3,4-Tetrahydroquinoline and Subsequent Reduction. This is the most direct and commonly explored pathway. It involves the electrophilic nitration of the readily available starting material, 1,2,3,4-tetrahydroquinoline (THQ), followed by the reduction of the nitro intermediate. A key challenge in this route is controlling the regioselectivity of the nitration to favor the desired 7-nitro isomer.

  • Route 2: Synthesis via 7-Amino-3,4-dihydro-2(1H)-quinolinone. This alternative approach involves the formation of a lactam intermediate, 7-amino-3,4-dihydro-2(1H)-quinolinone, which is then reduced to the target amine. This route may offer advantages in specific contexts but is generally less direct.

The following table summarizes the key quantitative data for these synthetic routes, allowing for a rapid comparison of their efficiencies.

Parameter Route 1: Nitration of N-Acetyl-THQ followed by Catalytic Hydrogenation Route 1 (Alternative): Nitration of THQ followed by Reduction Route 2: Via 7-Amino-3,4-dihydro-2(1H)-quinolinone
Starting Material N-Acetyl-1,2,3,4-tetrahydroquinoline1,2,3,4-Tetrahydroquinoline3-(3-Aminophenyl)propanoic acid
Key Intermediates N-Acetyl-7-nitro-1,2,3,4-tetrahydroquinoline7-Nitro-1,2,3,4-tetrahydroquinoline7-Nitro-3,4-dihydro-2(1H)-quinolinone, 7-Amino-3,4-dihydro-2(1H)-quinolinone
Overall Yield Moderate to GoodVariable (Depends on nitration selectivity)Generally lower and less documented
Purity of Final Product HighRequires careful purificationVariable
Key Advantages Improved regioselectivity in nitration, cleaner reaction profile.Readily available starting material.Potentially avoids harsh nitrating conditions.
Key Disadvantages Requires an additional protection/deprotection step.Poor regioselectivity in nitration, leading to isomer mixtures.Multi-step, with limited available data.

Experimental Protocols and Data

Route 1: Nitration of 1,2,3,4-Tetrahydroquinoline and Subsequent Reduction

This route is predicated on the introduction of a nitro group onto the aromatic ring of THQ, followed by its reduction to an amino group. The primary challenge lies in controlling the position of nitration.

Workflow for Route 1

THQ 1,2,3,4-Tetrahydroquinoline N_Acetyl_THQ N-Acetyl-1,2,3,4- tetrahydroquinoline THQ->N_Acetyl_THQ Acetylation Nitration1 Nitration THQ->Nitration1 Nitration2 Nitration N_Acetyl_THQ->Nitration2 Nitro_Isomers Mixture of Nitro Isomers (including 7-nitro) Nitration1->Nitro_Isomers N_Acetyl_7_Nitro N-Acetyl-7-nitro-1,2,3,4- tetrahydroquinoline Nitration2->N_Acetyl_7_Nitro Reduction1 Reduction Nitro_Isomers->Reduction1 Reduction2 Reduction & Deprotection N_Acetyl_7_Nitro->Reduction2 Final_Product 7-Amino-3,4-dihydroquinoline Reduction1->Final_Product Reduction2->Final_Product

Caption: Synthetic strategies for 7-amino-3,4-dihydroquinoline via nitration.

Method 1A: Nitration of N-Acetyl-1,2,3,4-tetrahydroquinoline

Protection of the nitrogen atom of THQ as an acetamide directs the nitration primarily to the 7-position, thus improving the overall efficiency of the synthesis.

Experimental Protocol:

  • Step 1: Acetylation of 1,2,3,4-Tetrahydroquinoline

    • 1,2,3,4-Tetrahydroquinoline is reacted with acetic anhydride in a suitable solvent like dichloromethane or neat at room temperature.

    • The reaction is typically complete within a few hours.

    • Work-up involves quenching with water and extraction to yield N-acetyl-1,2,3,4-tetrahydroquinoline.

  • Step 2: Nitration of N-Acetyl-1,2,3,4-tetrahydroquinoline

    • N-acetyl-1,2,3,4-tetrahydroquinoline is dissolved in a solvent such as acetic anhydride.

    • The solution is cooled to 0-5 °C, and a nitrating agent, typically fuming nitric acid or a mixture of nitric acid and sulfuric acid, is added dropwise.

    • The reaction is stirred at low temperature for a specified period.

    • The reaction mixture is then poured onto ice, and the precipitated product, N-acetyl-7-nitro-1,2,3,4-tetrahydroquinoline, is collected by filtration.

  • Step 3: Reduction of N-Acetyl-7-nitro-1,2,3,4-tetrahydroquinoline and Deprotection

    • The nitro compound is dissolved in a solvent like ethanol or ethyl acetate.

    • A catalyst, such as 10% Palladium on carbon (Pd/C), is added.

    • The mixture is subjected to hydrogenation under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.

    • The reaction is monitored until the starting material is consumed.

    • The catalyst is removed by filtration, and the solvent is evaporated.

    • The resulting intermediate is then hydrolyzed (acidic or basic conditions) to remove the acetyl group, yielding 7-amino-3,4-dihydroquinoline.

Quantitative Data for Method 1A:

StepReagentsConditionsYieldPurity
Nitration Fuming HNO₃, Acetic Anhydride0-5 °C, 1-2 h~60-70%High
Reduction H₂, 10% Pd/C, EthanolRoom temperature, 1 atm, 4-6 h>90%High
Deprotection HCl, Reflux2-4 hQuantitativeHigh

Method 1B: Direct Nitration of 1,2,3,4-Tetrahydroquinoline

While more direct, this method suffers from a lack of regioselectivity, leading to a mixture of nitro isomers that require separation.

Experimental Protocol:

  • Step 1: Nitration of 1,2,3,4-Tetrahydroquinoline

    • 1,2,3,4-Tetrahydroquinoline is added to a mixture of concentrated sulfuric acid and nitric acid at low temperatures (0-10 °C).

    • The reaction mixture is stirred for a period, then poured onto ice and neutralized to precipitate the nitro-isomers.

    • The isomers are then separated by column chromatography.

  • Step 2: Reduction of 7-Nitro-1,2,3,4-tetrahydroquinoline

    • Catalytic Hydrogenation: The isolated 7-nitro-1,2,3,4-tetrahydroquinoline is reduced using H₂ and a catalyst (e.g., Pd/C, PtO₂) in a suitable solvent (e.g., ethanol, ethyl acetate). Yields are typically high (>95%).

    • Chemical Reduction: Alternatively, reduction can be achieved using reagents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron powder in acetic acid. These methods are also effective, with reported yields often exceeding 80%.

Quantitative Data for Method 1B:

StepReagentsConditionsYield of 7-Nitro IsomerPurity
Nitration Conc. H₂SO₄, Conc. HNO₃0-10 °C, 1-2 h20-30%Low
Reduction (Pd/C) H₂, 10% Pd/C, EthanolRoom temp, 1 atm, 4-6 h>95%High
Reduction (SnCl₂) SnCl₂, Conc. HClReflux, 2-3 h~85%High
Route 2: Synthesis via 7-Amino-3,4-dihydro-2(1H)-quinolinone

This route offers an alternative pathway that avoids direct nitration of the tetrahydroquinoline core.

Workflow for Route 2

Start 3-(3-Nitrophenyl)propanoic acid Reduction1 Reduction Start->Reduction1 Intermediate1 3-(3-Aminophenyl)propanoic acid Reduction1->Intermediate1 Cyclization Cyclization Intermediate1->Cyclization Intermediate2 7-Amino-3,4-dihydro-2(1H)-quinolinone Cyclization->Intermediate2 Reduction2 Lactam Reduction Intermediate2->Reduction2 Final_Product 7-Amino-3,4-dihydroquinoline Reduction2->Final_Product

Caption: Synthesis of 7-amino-3,4-dihydroquinoline via a quinolinone intermediate.

Experimental Protocol:

  • Step 1: Synthesis of 3-(3-Aminophenyl)propanoic acid

    • This can be achieved by the reduction of commercially available 3-(3-nitrophenyl)propanoic acid, for example, through catalytic hydrogenation using Pd/C.

  • Step 2: Cyclization to 7-Amino-3,4-dihydro-2(1H)-quinolinone

    • 3-(3-Aminophenyl)propanoic acid is subjected to intramolecular cyclization. This can be promoted by heating or by using a dehydrating agent.

  • Step 3: Reduction of 7-Amino-3,4-dihydro-2(1H)-quinolinone

    • The lactam functionality is reduced to the corresponding amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (THF) are typically required for this transformation.

Quantitative Data for Route 2:

Detailed quantitative data for this specific route is less readily available in the literature compared to Route 1. The yields for each step can be variable depending on the specific conditions employed. The final reduction of the lactam can be challenging and may result in moderate yields.

Conclusion

For the synthesis of 7-amino-3,4-dihydroquinoline, the nitration of N-acetyl-1,2,3,4-tetrahydroquinoline followed by reduction and deprotection (Method 1A) appears to be the most efficient and reliable route. It offers superior regioselectivity in the critical nitration step, leading to a cleaner product profile and simplifying purification. While the direct nitration of 1,2,3,4-tetrahydroquinoline (Method 1B) is more atom-economical, the difficulty in separating the resulting isomers makes it less practical for large-scale synthesis unless an efficient separation method is available. The alternative route via the quinolinone intermediate (Route 2) is a viable conceptual pathway but requires further optimization and characterization to be competitive with the more established nitration-reduction sequences.

Researchers should select the synthetic route that best aligns with their experimental capabilities, scale of synthesis, and purity requirements. The detailed protocols and comparative data provided in this guide are intended to facilitate this decision-making process.

Navigating the Catalytic Landscape for Quinoline Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the quinoline scaffold, a cornerstone in medicinal chemistry and material science, is a critical endeavor. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, and environmental impact. This guide provides a comparative analysis of prominent catalytic systems for quinoline synthesis, supported by experimental data and detailed protocols to aid in informed decision-making.

The synthesis of quinolines has a rich history, with classic methods such as the Skraup, Doebner-von Miller, and Friedländer reactions being foundational.[1][2] However, modern synthetic chemistry has seen a significant evolution, with the development of a diverse array of catalysts that offer milder reaction conditions, higher yields, and greater functional group tolerance.[3][4] These catalysts can be broadly categorized into homogeneous and heterogeneous systems, each with its own set of advantages and disadvantages.[5]

At the Bench: A Comparative Look at Catalyst Performance

The efficacy of a catalyst in quinoline synthesis is a multifactorial equation, with reaction time, temperature, solvent, and catalyst loading all playing crucial roles in the final product yield. Below is a summary of quantitative data for various catalytic systems, providing a snapshot of their performance in key quinoline synthesis reactions.

Catalyst Type Specific Catalyst Reaction Substrates Catalyst Loading Solvent Temperature (°C) Time (h) Yield (%) Ref.
Homogeneous (Metal) Cobalt (III) ComplexOxidative AnnulationAcetophenone, Aniline----High[6]
Homogeneous (Metal) Ruthenium ComplexAza-Michael/AnnulationEnaminone, Anthranil-----[6]
Homogeneous (Metal) Rhodium ComplexC-H Activation-----High[4][6]
Homogeneous (Metal) Zinc (II) TriflateMulticomponent CouplingAlkyne, Amine, Aldehyde-Solvent-free--Good[2]
Homogeneous (Metal-Free) Trifluoromethanesulfonic acid (TFA)CondensationAromatic Amine, α,β-Unsaturated CarbonylMedium/Catalyst---High[6]
Homogeneous (Metal-Free) Brønsted-acidic Ionic LiquidFriedländer Annulation2-Aminobenzaldehyde, AllenoateSubstoichiometricSolvent-free-ShortHigh[1]
Heterogeneous Nafion NR50 (Solid Acid)Friedländer Annulation2-Aminoaryl Ketone, α-Methylene Carbonyl-Ethanol---[6]
Heterogeneous Fe3O4-supported Ionic LiquidFriedländer Annulation2-Aminoaryl Ketone, α-Methylene Carbonyl0.02 gEthanol (optional)60-1002High[7]

Understanding the Catalytic Approaches

Homogeneous Catalysis:

Homogeneous catalysts exist in the same phase as the reactants, typically in a liquid solution. This ensures a high degree of interaction between the catalyst and reactants, often leading to high activity and selectivity under mild conditions.[8][9] Transition metal complexes of cobalt, ruthenium, rhodium, and zinc are widely employed in quinoline synthesis, facilitating reactions through mechanisms like C-H bond activation, oxidative annulation, and multicomponent couplings.[2][4][6] Metal-free homogeneous catalysts, such as superacids and ionic liquids, have also gained prominence as more sustainable and cost-effective alternatives.[1][6][7] A significant drawback of homogeneous catalysis is the often difficult and costly separation of the catalyst from the reaction products, hindering its recyclability.[5]

Heterogeneous Catalysis:

In contrast, heterogeneous catalysts are in a different phase from the reactants, usually a solid catalyst in a liquid or gas reaction mixture. This fundamental difference provides a major advantage: the ease of catalyst separation and recycling, which is crucial for industrial applications and green chemistry.[8] Examples include solid acids like Nafion NR50 and nanocatalysts such as magnetite-supported ionic liquids.[6][7] While offering practical benefits, heterogeneous catalysts can sometimes suffer from lower activity and selectivity compared to their homogeneous counterparts due to mass transfer limitations and a less-defined nature of the active sites.[10]

Experimental Corner: Protocols for Key Syntheses

Detailed experimental procedures are vital for reproducibility and adaptation in the laboratory. Below are representative protocols for classic and modern catalytic quinoline syntheses.

Friedländer Annulation using a Reusable Nanocatalyst[8]

This method exemplifies a green chemistry approach to the Friedländer synthesis using a magnetically separable nanocatalyst.

Materials:

  • 2-Aminoaryl ketone (1 mmol)

  • α-Methylene carbonyl compound (1.2 mmol)

  • Fe3O4-supported ionic liquid nanocatalyst (0.02 g)

  • Ethanol (5 mL, optional)

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl ketone, α-methylene carbonyl compound, and the nanocatalyst. If not performing the reaction solvent-free, add ethanol.

  • Stir the reaction mixture at a predetermined optimal temperature (e.g., 60-100 °C) for the required duration (e.g., 2 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, if the catalyst is magnetic, it can be separated using an external magnet. Otherwise, the catalyst is removed by filtration.

  • Remove the solvent (if used) under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired quinoline derivative.

  • The recovered catalyst can be washed with a suitable solvent like ethanol, dried, and reused in subsequent reactions.

Skraup Synthesis of Quinoline[12][13]

A classic method for synthesizing the parent quinoline ring, known for its often vigorous reaction conditions.[11] The use of ferrous sulfate helps to moderate the reaction.[12]

Materials:

  • Aniline

  • Glycerol

  • Sulfuric acid

  • An oxidizing agent (e.g., nitrobenzene or arsenic acid)[11][12]

  • Ferrous sulfate (optional, as a moderator)[12]

Procedure:

  • In a suitable reaction flask, carefully heat a mixture of aniline, glycerol, sulfuric acid, and the chosen oxidizing agent.

  • The reaction is typically exothermic and may require careful temperature control. The presence of ferrous sulfate can help to ensure a smoother reaction profile.[12]

  • After the initial vigorous reaction subsides, continue heating to complete the reaction.

  • The work-up procedure typically involves neutralization, steam distillation, and purification to isolate the quinoline product.

Doebner-von Miller Reaction[14][15]

This reaction utilizes α,β-unsaturated carbonyl compounds to produce substituted quinolines.[13] It is often catalyzed by Brønsted or Lewis acids.[13][14]

Materials:

  • Aniline

  • α,β-Unsaturated carbonyl compound

  • Acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid, or a Lewis acid like tin tetrachloride)[13][15][14]

Procedure:

  • The reaction involves the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.

  • This is followed by an acid-catalyzed cyclization and subsequent dehydration and oxidation to form the aromatic quinoline ring.

  • The specific reaction conditions (temperature, solvent) will vary depending on the chosen substrates and catalyst.

Visualizing the Process: Experimental Workflow

To provide a clearer understanding of the typical steps involved in a catalytic quinoline synthesis experiment, the following workflow diagram is presented.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Select Reactants (e.g., Aniline derivative, Carbonyl compound) Mixing Combine Reactants, Catalyst, and Solvent Reactants->Mixing Catalyst Choose Catalyst (Homogeneous/Heterogeneous) Catalyst->Mixing Solvent Select Solvent Solvent->Mixing Heating Apply Heat (if required) Mixing->Heating Monitoring Monitor Progress (e.g., TLC, GC) Heating->Monitoring Separation Catalyst Separation (Filtration/Magnetic Separation) Monitoring->Separation Extraction Product Extraction Separation->Extraction Purification Purification (Column Chromatography) Extraction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Yield Calculate Yield Characterization->Yield

Caption: A generalized workflow for catalytic quinoline synthesis.

References

A Comparative Guide to the Analytical Method Validation for tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical techniques for the validation of methods used to quantify tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate, a key intermediate in pharmaceutical synthesis. The comparison focuses on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). The data presented is representative of typical performance characteristics for quinoline derivatives and is intended to guide researchers in selecting an appropriate analytical strategy.

The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure the reliability and accuracy of experimental results.[1] This process involves a series of experiments to verify that a method is suitable for its intended purpose.[2][3] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][3][4][5]

Quantitative Performance Comparison

The following tables summarize the typical performance characteristics of HPLC-UV and UPLC-MS/MS methods for the analysis of quinoline derivatives. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC-UV Method Performance Characteristics

Validation ParameterTypical Acceptance CriteriaRepresentative Performance
Linearity (r²) ≥ 0.995> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Analyte Dependent~0.1 µg/mL
Limit of Quantitation (LOQ) Analyte Dependent~0.3 µg/mL

Table 2: UPLC-MS/MS Method Performance Characteristics

Validation ParameterTypical Acceptance CriteriaRepresentative Performance
Linearity (r²) ≥ 0.99> 0.999
Accuracy (% Recovery) 80.0 - 120.0%95.0 - 105.0%
Precision (% RSD) ≤ 15.0%< 10.0%
Limit of Detection (LOD) Analyte Dependent0.001–0.005 µg/L
Limit of Quantitation (LOQ) Analyte Dependent0.005–0.01 µg/L

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the validation of analytical methods for this compound.

HPLC-UV Method Protocol

This protocol describes a reverse-phase HPLC method with UV detection suitable for the quantification of the target analyte.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV spectrum of the analyte (typically around 254 nm).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solutions: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create calibration standards.

    • Sample Solutions: Accurately weigh the sample and dissolve it in the same solvent as the standards. Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Experiments:

    • Specificity: Analyze blank samples, placebo (if applicable), and the analyte to ensure no interference at the retention time of the analyte. Forced degradation studies are also performed to demonstrate that the method can separate the analyte from its degradation products.[6][7]

    • Linearity: Inject a series of at least five concentrations of the standard solution. Plot the peak area against the concentration and determine the correlation coefficient (r²).[2]

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.[1]

    • Precision:

      • Repeatability (Intra-assay precision): Analyze at least six replicate injections of the same sample on the same day and under the same conditions.

      • Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different analysts, or on different instruments.

    • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

UPLC-MS/MS Method Protocol

This protocol outlines a more sensitive and selective UPLC-MS/MS method for quantification.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: Determined by direct infusion of a standard solution of the analyte.

    • Collision Energy and other MS parameters: Optimized for the specific analyte.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but typically at lower concentrations due to the higher sensitivity of the instrument.

  • Validation Experiments: The validation experiments (specificity, linearity, accuracy, precision, LOD, and LOQ) are performed in a similar manner to the HPLC-UV method, but with the more sensitive detection of the mass spectrometer.[8][9]

Visualizations

The following diagrams illustrate the logical workflow of the analytical method validation process.

Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase protocol Develop Validation Protocol method_dev Analytical Method Development protocol->method_dev specificity Specificity / Forced Degradation method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Statistical Evaluation robustness->data_analysis report Final Validation Report data_analysis->report

Caption: Workflow for Analytical Method Validation.

Signaling_Pathway cluster_hplc HPLC-UV cluster_uplc UPLC-MS/MS hplc_sensitivity Moderate Sensitivity hplc_selectivity Good Selectivity hplc_cost Lower Cost uplc_sensitivity High Sensitivity uplc_selectivity High Selectivity uplc_cost Higher Cost Analyte tert-Butyl 7-amino-3,4- dihydroquinoline-1(2H)-carboxylate Analyte->hplc_sensitivity Analyte->hplc_selectivity Analyte->hplc_cost Analyte->uplc_sensitivity Analyte->uplc_selectivity Analyte->uplc_cost

Caption: Comparison of Analytical Techniques.

References

A Comparative Guide to the Purification of Quinoline Intermediates: HPLC vs. Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective purification of synthetic intermediates is a critical determinant of success in the discovery and manufacturing of quinoline-based pharmaceuticals. The choice between High-Performance Liquid Chromatography (HPLC) and traditional column chromatography can significantly impact purity, yield, and project timelines. This guide provides an objective comparison of these two techniques for the purification of quinoline intermediates, supported by experimental data and detailed methodologies.

At a Glance: Performance Comparison

The selection of a purification method hinges on the specific requirements of the project, including the desired purity, the scale of the purification, and the complexity of the crude mixture. While preparative HPLC generally offers higher resolution and purity, flash column chromatography provides greater throughput and is often more cost-effective for intermediate purification.[1][2]

ParameterPreparative HPLCFlash Column ChromatographyKey Considerations
Purity Achieved >98%[2]Typically 95-98%HPLC is superior for achieving the highest purity levels required for final products or challenging separations.[1][2]
Resolution Very HighGood to HighHPLC columns with smaller particle sizes (5-10 µm) provide a higher number of theoretical plates, leading to better separation of closely eluting impurities.[3]
Loading Capacity LowerHigherFlash chromatography columns can handle significantly larger sample loads compared to preparative HPLC columns of a similar size, making them suitable for larger scale purification.[2][3]
Purification Time Slower (e.g., >60 min/run)[2]Faster (e.g., <30 min/run)[2]The higher flow rates and larger column diameters in flash chromatography result in shorter run times.
Solvent Consumption Lower per injection, but may require multiple runsHigher per runThe need for multiple injections in HPLC for larger quantities can increase overall solvent usage.
Cost (Initial & Running) Higher[3]LowerHPLC systems represent a larger capital investment and often have higher operating costs.[3]
Typical Application Final product purification, challenging separations of complex mixtures.[1]Intermediate purification, routine separations.[1][2]Flash chromatography is often the workhorse for purifying reaction intermediates in medicinal chemistry.[1]

Deciding on the Right Purification Strategy

The choice between HPLC and column chromatography is not always straightforward. The following decision-making workflow can guide researchers in selecting the most appropriate technique for their specific needs.

G start Crude Quinoline Intermediate purity_req Required Purity > 98%? start->purity_req scale Scale > 1g? purity_req->scale No hplc Preparative HPLC purity_req->hplc Yes complexity Complex Mixture / Isomers? scale->complexity No two_step Flash Chromatography followed by Preparative HPLC scale->two_step Yes complexity->hplc Yes flash Flash Column Chromatography complexity->flash No end Pure Intermediate hplc->end flash->end two_step->end

Caption: Decision workflow for selecting a purification method.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful purification. Below are representative protocols for both preparative HPLC and flash column chromatography for a generic quinoline intermediate.

Preparative HPLC Protocol

This protocol is designed for the high-purity isolation of a quinoline intermediate.

  • System and Column: A preparative HPLC system equipped with a UV detector and fraction collector. A C18 reversed-phase column (e.g., 20 x 250 mm, 10 µm particle size) is commonly used.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in deionized water.

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample Preparation: Dissolve the crude quinoline intermediate in a minimal amount of a suitable solvent (e.g., methanol or DMSO) to a concentration of 10-50 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 10-20 mL/min.

    • Gradient: Develop a gradient based on analytical HPLC data. A typical gradient might be 10% B to 90% B over 20-30 minutes.

    • Detection: Set the UV detector to a wavelength where the quinoline intermediate has strong absorbance (e.g., 254 nm or a specific λmax).

  • Fraction Collection: Collect fractions based on the elution of the target peak.

  • Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize or precipitate the final compound.

Flash Column Chromatography Protocol

This protocol is suitable for the purification of multi-gram quantities of a quinoline intermediate, with a focus on mitigating on-column degradation.

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound. A common eluent is a gradient of ethyl acetate in hexanes.

  • Silica Gel Deactivation (Crucial for Quinolines):

    • Prepare the chosen eluent and add 1% triethylamine (NEt₃) to neutralize the acidic silica surface and prevent tailing and degradation of the basic quinoline.[1]

    • Slurry the silica gel in this eluent mixture and pack the column. Alternatively, flush a pre-packed column with 2-3 column volumes of the eluent containing triethylamine.[4]

  • Sample Loading:

    • Dry Loading (Recommended): Adsorb the crude product onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

    • Liquid Loading: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent and inject it onto the column.

  • Elution: Run the column with the selected eluent system, either isocratically or with a gradient of increasing polarity.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

General Purification Workflow

The overall process from a crude reaction mixture to a purified quinoline intermediate follows a standardized workflow, within which either HPLC or column chromatography is a key step.

G cluster_0 Synthesis & Work-up cluster_1 Purification cluster_2 Analysis & Isolation synthesis Quinoline Synthesis workup Aqueous Work-up / Extraction synthesis->workup concentrate1 Concentration workup->concentrate1 purification_choice Purification Method (HPLC or Column Chromatography) concentrate1->purification_choice fraction_collection Fraction Collection purification_choice->fraction_collection purity_analysis Purity Analysis (e.g., Analytical HPLC, LC-MS) fraction_collection->purity_analysis concentrate2 Combine & Concentrate Pure Fractions purity_analysis->concentrate2 final_product Pure Quinoline Intermediate concentrate2->final_product

Caption: General experimental workflow for quinoline purification.

Conclusion

The purification of quinoline intermediates is a critical step in pharmaceutical research and development. While preparative HPLC offers superior resolution and the ability to achieve very high purity, it is often slower and less scalable than flash column chromatography.[2][3] For routine purification of intermediates where high throughput is desired and purity requirements are slightly less stringent, flash column chromatography is an efficient and cost-effective choice.[1] A common issue with quinoline purification is the acidic nature of silica gel, which can cause degradation and peak tailing; this can be effectively mitigated by deactivating the silica gel with a basic modifier like triethylamine.[1][4] Ultimately, the optimal purification strategy may involve a multi-step approach, using flash chromatography for initial cleanup followed by preparative HPLC for final polishing to achieve the desired purity for downstream applications.[3]

References

A Spectroscopic Comparison of Quinoline and Isoquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and characterization of isomeric structures are fundamental. Quinoline and isoquinoline, both benzopyridines with the chemical formula C₉H₇N, are prevalent scaffolds in numerous pharmaceuticals and biologically active compounds. While their constituent atoms are identical, the placement of the nitrogen atom—at position 1 in quinoline and position 2 in isoquinoline—results in distinct electronic properties and, consequently, unique spectroscopic fingerprints. This guide provides a comparative analysis of these two isomers using key spectroscopic techniques, supported by standardized experimental data and protocols.

Structural Distinction

The primary difference between quinoline and isoquinoline lies in the position of the nitrogen atom within the fused heterocyclic ring system. This seemingly minor variation significantly influences the electron density distribution across the molecules, leading to observable differences in their interactions with electromagnetic radiation.

Chemical structures of quinoline and isoquinoline. Figure 1: Chemical structures of quinoline (left) and isoquinoline (right).

Comparative Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for quinoline and isoquinoline, offering a direct comparison of their characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. The differing nitrogen positions in quinoline and isoquinoline cause notable variations in the chemical shifts (δ) of the hydrogen (¹H) and carbon (¹³C) atoms.[1]

¹H NMR Spectroscopy

The proton NMR spectra are particularly telling. In quinoline, the proton at the C-2 position is significantly deshielded due to its proximity to the nitrogen atom, resulting in a downfield chemical shift. In isoquinoline, the protons at C-1 and C-3 are adjacent to the nitrogen and are similarly deshielded.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ [1]

PositionQuinolineIsoquinoline
H-1-9.22
H-28.90-
H-37.387.58
H-48.128.50
H-57.757.80
H-67.527.62
H-77.657.70
H-88.087.95

¹³C NMR Spectroscopy

The ¹³C NMR spectra also exhibit distinct differences, particularly for the carbons in the pyridine ring. The carbons directly bonded to the nitrogen (C-2 and C-8a in quinoline; C-1 and C-8a in isoquinoline) show characteristic chemical shifts.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

PositionQuinolineIsoquinoline
C-2150.3-
C-1-152.7
C-3121.1143.2
C-4136.1120.6
C-4a128.3127.4
C-5126.6130.4
C-6129.4127.1
C-7127.7127.6
C-8129.6135.7
C-8a148.4128.8
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The C-N and C-H bending and stretching vibrations within the aromatic systems of quinoline and isoquinoline give rise to characteristic absorption bands. While many of the C-H and aromatic ring vibrations are similar, subtle differences can be observed in the fingerprint region (below 1500 cm⁻¹).

Table 3: Key IR Absorption Bands (cm⁻¹)

Vibrational ModeQuinolineIsoquinoline
Aromatic C-H Stretch3050-30103050-3010
Aromatic C=C Stretch1620, 1580, 15001620, 1580, 1495
C-N Stretch~1320~1330
Out-of-plane C-H Bending810, 745830, 745
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Both quinoline and isoquinoline exhibit characteristic absorption bands in the UV region due to π-π* transitions. The position of the nitrogen atom influences the energy of these transitions, leading to differences in their absorption maxima (λₘₐₓ). The gas-phase absorption spectra of both isomers have been studied in detail.[2]

Table 4: UV-Vis Absorption Maxima (λₘₐₓ, nm) in Ethanol

CompoundBand IBand II
Quinoline226, 276313
Isoquinoline218, 266318
Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), both quinoline and isoquinoline show a prominent molecular ion peak (M⁺) at m/z = 129, corresponding to their molecular weight.[3][4] The fragmentation patterns, however, can show subtle differences. The primary fragmentation pathway for both involves the loss of hydrogen cyanide (HCN), resulting in a fragment ion at m/z = 102.

Table 5: Key Mass Spectrometry Data (EI-MS)

m/z ValueQuinoline (Relative Abundance)Isoquinoline (Relative Abundance)Fragment
129100%100%[M]⁺
102~60%~70%[M-HCN]⁺
76~20%~25%[C₆H₄]⁺

Experimental Workflow & Signaling Pathways

The general workflow for a comparative spectroscopic analysis involves a systematic approach to sample preparation, data acquisition, and interpretation across various techniques to build a comprehensive profile of each isomer.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Comparison Sample Quinoline & Isoquinoline Samples Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_UV Dilute in Ethanol Sample->Prep_UV Prep_IR Neat Liquid (ATR) Sample->Prep_IR Prep_MS Introduce into EI source Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR UV_Vis UV-Vis Spectrophotometer Prep_UV->UV_Vis IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Analyze_NMR Chemical Shifts (δ) NMR->Analyze_NMR Analyze_UV Absorption Maxima (λₘₐₓ) UV_Vis->Analyze_UV Analyze_IR Vibrational Frequencies (cm⁻¹) IR->Analyze_IR Analyze_MS m/z & Fragmentation MS->Analyze_MS Comparison Comparative Analysis Analyze_NMR->Comparison Analyze_UV->Comparison Analyze_IR->Comparison Analyze_MS->Comparison

References

Assessing the Purity of Synthesized tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust assessment of purity for synthesized intermediates is a critical checkpoint in the drug discovery and development pipeline. This guide provides a comparative overview of analytical methodologies for determining the purity of tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate, a key building block in the synthesis of various pharmaceutical agents. The following sections detail experimental protocols and present a framework for comparing the purity of this compound from different synthesis batches or suppliers.

Comparative Purity Analysis

Accurate determination of purity requires the use of orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide structural confirmation and identification of potential impurities. The table below provides a template for summarizing and comparing purity data.

Sample/Batch ID Analytical Method Reported Purity (%) Major Impurities Detected Notes
SYNTHESIS-BATCH-001 HPLC-UV (254 nm)98.5Starting material (tert-Butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate), solvent residuesPurity determined by peak area percentage.
COMMERCIAL-SUPPLIER-A HPLC-UV (254 nm)>97.0UnspecifiedAs per supplier's certificate of analysis.
SYNTHESIS-BATCH-002 (Post-Recrystallization) HPLC-UV (254 nm)99.8Reduced levels of starting materialRecrystallization from ethanol/water.
SYNTHESIS-BATCH-001 ¹H NMR (400 MHz)Consistent with structureResidual solvent (e.g., Ethyl Acetate)No significant organic impurities observed.
SYNTHESIS-BATCH-001 LC-MSConfirmed MWMinor peak at m/z corresponding to de-Boc compoundIndicates potential degradation.

Experimental Workflow for Purity Assessment

The following diagram illustrates a comprehensive workflow for the purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_analysis Purity Analysis cluster_data Data Interpretation & Reporting raw_product Crude Synthesized Product purification Column Chromatography or Recrystallization raw_product->purification sample_prep Sample Preparation purification->sample_prep hplc HPLC-UV/MS sample_prep->hplc nmr ¹H & ¹³C NMR sample_prep->nmr gcms GC-MS (Optional, for volatile impurities) sample_prep->gcms data_analysis Data Analysis & Comparison hplc->data_analysis nmr->data_analysis gcms->data_analysis report Final Purity Report data_analysis->report

Caption: Workflow for Purity Assessment of Synthesized Compound.

Detailed Experimental Protocols

Below are detailed protocols for the key analytical methods used to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantitative purity analysis. A reversed-phase method is typically employed.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 column.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by calculating the percentage area of the main peak relative to the total area of all peaks detected in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is essential for structural confirmation and the detection of proton-containing impurities.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Key expected signals for the target compound include:

    • A singlet for the tert-butyl group protons around δ 1.5 ppm.

    • Multiplets for the aliphatic protons of the dihydroquinoline ring between δ 1.8 and 3.8 ppm.

    • A broad singlet for the amino group protons.

    • Aromatic proton signals in the range of δ 6.5-7.5 ppm.

  • Purity Assessment: The presence of unexpected signals may indicate impurities. Integration of signals corresponding to the compound versus those of a known internal standard can provide a quantitative measure of purity. Residual solvent peaks should also be identified and quantified. For a structurally similar compound, tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, the following ¹H NMR data has been reported (400 MHz, CDCl₃): δ 1.48 (s, 9H), 2.71 (t, 2H), 3.58 (s, 4H), 4.47 (s, 2H), 6.44 (s, 1H), 6.52 (dd, 1H), 6.91 (d, 1H)[1].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile impurities, such as residual solvents from the synthesis and purification steps. Due to the low volatility of the target compound, derivatization may be necessary for its analysis by GC-MS. However, for the analysis of volatile impurities, direct injection of a solution of the compound can be performed.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: Splitless injection of 1 µL.

  • Temperature Program:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 min.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Sample Preparation: Dissolve approximately 2 mg of the compound in 1 mL of a suitable solvent (e.g., dichloromethane or methanol).

  • Data Analysis: Identify peaks corresponding to known residual solvents by their retention times and mass spectra.

Alternative Purity Assessment Methods

While HPLC, NMR, and GC-MS are the primary methods, other techniques can provide complementary information:

  • Thin Layer Chromatography (TLC): A rapid and simple method for qualitative assessment of purity and for monitoring the progress of reactions and purifications.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N), which can be compared to the theoretical values to assess purity.

By employing a combination of these analytical techniques, researchers can confidently assess the purity of synthesized this compound, ensuring the quality and reliability of this crucial intermediate for subsequent stages of drug development.

References

A Comparative Guide to the Efficacy of Quinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of prominent quinoline-based kinase inhibitors, focusing on their efficacy against key oncogenic targets. The information presented is supported by experimental data from preclinical and clinical studies to aid in research and development decisions. Quinoline and its derivatives, such as quinazoline, are crucial scaffolds in medicinal chemistry, forming the core of numerous targeted cancer therapies by interacting with the ATP-binding pocket of protein kinases.[1]

Comparative Efficacy: In Vitro Inhibition

The following tables summarize the in vitro inhibitory activity (IC50) of selected FDA-approved quinoline-based kinase inhibitors. These values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in cell-free biochemical assays. Variations in experimental conditions can affect absolute IC50 values.

Table 1: Multi-Kinase Inhibitors - Cabozantinib and Vandetanib
Target KinaseCabozantinib IC50 (nM)Vandetanib IC50 (nM)
VEGFR20.035[2][3][4]40[2][5][6]
MET1.3[2][3][4]-
RET5.2[2][4]100 - 130[2][6]
VEGFR36.0[3]110[5][6]
AXL7.0[3][4]-
TIE214.3[3][4]2500[2]
KIT4.6[3][4]>20000[2]
FLT311.3[3][4]-
EGFR-500[5][6]
(-) Indicates no significant inhibition reported or data not available in the cited sources.
Table 2: SRC/ABL and EGFR/HER2 Inhibitors - Bosutinib and Lapatinib
Target KinaseBosutinib IC50 (nM)Lapatinib IC50 (nM)
ABL1.2[7]-
SRC<10[8]>3500[9]
EGFR (HER1)-10.8[10]
HER2 (ErbB2)-9.2[10]
HER4 (ErbB4)-367[10]
(-) Indicates no significant inhibition reported or data not available in the cited sources.

Comparative Efficacy: Clinical Trials

Clinical trials provide essential data on the real-world efficacy and safety of these inhibitors. Below is a summary of key findings from comparative studies.

Table 3: Clinical Trial Performance - Cabozantinib vs. Vandetanib in Medullary Thyroid Cancer (MTC)
ParameterCabozantinibVandetanibStudy Context
Median PFS 11.2 months (vs. 4.0 for placebo)[11]30.5 months (vs. 19.3 for placebo)[11]Data from separate Phase III trials (EXAM for Cabozantinib, ZETA for Vandetanib). Not a head-to-head comparison.
Median PFS (Real-World) 4 months[12]17 months[12]Retrospective analysis where Cabozantinib was often used as a second-line treatment after Vandetanib failure.[12]
Median OS (Real-World) 24 months[12]53 months[12]Same retrospective study, subject to selection bias.[12]
Objective Response Rate 28%[11]45% (in ZETA trial)From respective Phase III trials.

PFS: Progression-Free Survival; OS: Overall Survival.

Signaling Pathways and Experimental Workflows

Visualizing the targeted signaling pathways and the experimental procedures used for inhibitor evaluation is crucial for understanding their mechanism of action and the data generated.

Signaling Pathways

The following diagrams illustrate the key signaling cascades targeted by quinoline-based inhibitors.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Adaptors Grb2/Shc/SOS EGFR->Adaptors Recruits PI3K PI3K EGFR->PI3K RAS RAS Adaptors->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Invasion Nucleus->Proliferation Lapatinib Lapatinib Lapatinib->EGFR Inhibits VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability, Survival ERK->Angiogenesis AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS eNOS->Angiogenesis Inhibitors Cabozantinib, Vandetanib Inhibitors->VEGFR2 Inhibit BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL (Constitutively Active) Adaptors Grb2/GAB2/SOS BCR_ABL->Adaptors JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT RAS_MAPK RAS-MAPK Pathway Adaptors->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Adaptors->PI3K_AKT Proliferation Uncontrolled Cell Proliferation RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Apoptosis Bosutinib Bosutinib Bosutinib->BCR_ABL Inhibits Experimental_Workflow start Start: Novel Quinoline Compound biochem Biochemical Assay (e.g., In Vitro Kinase Assay) start->biochem ic50 Determine IC50 & Selectivity Profile biochem->ic50 cell_viability Cell-Based Assay (e.g., MTT Assay) ic50->cell_viability cytotoxicity Determine Cytotoxicity (Cellular IC50) cell_viability->cytotoxicity target_engagement Target Engagement Assay (e.g., Western Blot) cytotoxicity->target_engagement pathway_inhibition Confirm Inhibition of Downstream Signaling target_engagement->pathway_inhibition invivo In Vivo Model (e.g., Xenograft) pathway_inhibition->invivo efficacy Evaluate Anti-Tumor Efficacy & Toxicity invivo->efficacy end Candidate for Clinical Trials efficacy->end

References

A Comparative Guide to Protecting Groups for Aminoquinolines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules. This guide provides a comprehensive evaluation of common amine protecting groups for the aminoquinoline scaffold, a privileged structure in medicinal chemistry. We present a comparative analysis of the tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups, supported by experimental data on their introduction, stability, and cleavage.

The selection of an appropriate protecting group is a critical decision that can significantly influence the efficiency and overall yield of a synthetic route. The ideal protecting group should be introduced in high yield, remain stable throughout various reaction conditions, and be selectively removed under mild conditions that do not affect other functional groups within the molecule. This principle of "orthogonal protection" is fundamental to the successful synthesis of functionalized aminoquinoline derivatives.

Comparison of Protecting Group Performance

The following table summarizes the performance of Boc, Cbz, and Fmoc protecting groups when applied to the aminoquinoline core. The data is compiled from various sources to provide a comparative overview.

Protecting GroupProtection Reagent & ConditionsTypical Protection YieldDeprotection ConditionsTypical Deprotection YieldStability
Boc Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., NaHCO₃, DMAP), Solvent (e.g., THF, DCM)>90%Strong Acid (e.g., TFA, HCl in dioxane)[1][2]>90%Stable to bases and nucleophiles. Labile to strong acids.[1]
Cbz Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃), Solvent (e.g., THF/H₂O)[3]~90%Catalytic Hydrogenolysis (H₂, Pd/C)[3]>95%Stable to acidic and basic conditions. Labile to catalytic hydrogenation.[3]
Fmoc Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃, Piperidine), Solvent (e.g., Dioxane/H₂O, DMF)[4]>90%Base (e.g., 20% Piperidine in DMF)>95%Stable to acids and mild bases. Labile to strong bases.

Experimental Protocols

Detailed methodologies for the protection and deprotection of aminoquinolines are crucial for reproducibility. Below are representative experimental protocols for the Boc, Cbz, and Fmoc protecting groups.

Boc Group

Protection of 8-Aminoquinoline: To a solution of 8-aminoquinoline (1 mmol) in tetrahydrofuran (THF, 10 mL), di-tert-butyl dicarbonate (1.2 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added. The reaction mixture is stirred at room temperature for 4-6 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield N-Boc-8-aminoquinoline.

Deprotection of N-Boc-8-Aminoquinoline: N-Boc-8-aminoquinoline (1 mmol) is dissolved in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM, 10 mL).[2] The reaction is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed in vacuo to yield the deprotected 8-aminoquinoline as its TFA salt.

Cbz Group

Protection of 8-Aminoquinoline: To a solution of 8-aminoquinoline (1 mmol) in a 2:1 mixture of THF and water (15 mL), sodium bicarbonate (2.2 mmol) is added, followed by the dropwise addition of benzyl chloroformate (1.5 mmol) at 0 °C.[3] The reaction is stirred at room temperature for 12-16 hours. The mixture is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Deprotection of N-Cbz-8-Aminoquinoline: A solution of N-Cbz-8-aminoquinoline (1 mmol) in methanol (20 mL) is treated with 10% palladium on carbon (10 mol%). The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 2-4 hours. The catalyst is removed by filtration through celite, and the filtrate is concentrated to afford the deprotected 8-aminoquinoline.

Fmoc Group

Protection of an Aminoquinoline: An aminoquinoline (1 mmol) is dissolved in a mixture of dioxane and aqueous sodium bicarbonate solution. 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 mmol) is added, and the reaction is stirred vigorously at room temperature for 8-12 hours. The product is then extracted and purified.

Deprotection of N-Fmoc-Aminoquinoline: The N-Fmoc-protected aminoquinoline (1 mmol) is dissolved in a 20% solution of piperidine in N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 30-60 minutes. The solvent is evaporated, and the residue is purified to give the free aminoquinoline.

Experimental Workflows and Signaling Pathways

The strategic application of protecting groups is often a key component of complex synthetic pathways. The following diagrams, generated using the DOT language, illustrate typical workflows for the protection and deprotection of aminoquinolines.

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_deprotection Deprotection Aminoquinoline Aminoquinoline Protected_AQ Protected Aminoquinoline Aminoquinoline->Protected_AQ Protecting Group Reagent, Base Further_Reaction Further Synthetic Steps Protected_AQ->Further_Reaction Reaction on other part of the molecule Deprotected_AQ Deprotected Aminoquinoline Further_Reaction->Deprotected_AQ Cleavage Reagent

A general workflow for the protection and deprotection of an aminoquinoline.

In drug development, protected aminoquinolines may be utilized as intermediates in the synthesis of molecules that interact with specific biological pathways. For instance, aminoquinolines are known to accumulate in the acidic lysosomes of cells, a mechanism relevant to their use as antimalarial and anticancer agents.[5]

Lysosomal_Accumulation Extracellular Extracellular Space (pH 7.4) Cytosol Cytosol (pH ~7.2) Extracellular->Cytosol Diffusion Lysosome Lysosome (pH 4-5) Cytosol->Lysosome Ion Trapping Lysosome->Cytosol Protonated & Trapped

Mechanism of aminoquinoline accumulation in the lysosome via ion trapping.

Conclusion

The choice between Boc, Cbz, and Fmoc protecting groups for the synthesis of aminoquinoline derivatives depends on the overall synthetic strategy, particularly the nature of other functional groups present in the molecule and the reaction conditions anticipated in subsequent steps. The Boc group offers the advantage of being removable under acidic conditions, providing orthogonality to base-labile and hydrogenation-sensitive groups. The Cbz group is robust under many conditions but requires catalytic hydrogenation for removal, which may not be compatible with reducible functional groups. The Fmoc group, with its lability to mild basic conditions, is an excellent choice for syntheses involving acid-sensitive moieties. Careful consideration of these factors will enable the rational design of efficient and successful synthetic routes toward novel aminoquinoline-based compounds for research and drug development.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides a detailed, step-by-step guide for the safe disposal of tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate, a compound commonly used in synthetic chemistry. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.

I. Hazard Identification and Personal Protective Equipment (PPE)

  • Harmful if swallowed.

  • Causes skin and eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][3]

  • Potential for long-term adverse effects in the aquatic environment.[4]

Before initiating any disposal procedures, it is mandatory to wear the appropriate Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves. Inspect for tears or degradation before use.
Body Protection A fully fastened laboratory coat. A chemically resistant apron is recommended for larger quantities.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[5][6]

II. Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous chemical waste.[7] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.[7][8]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_final Final Disposal A Identify Waste Stream (Solid, Liquid, Contaminated Materials) B Select Appropriate Waste Container (Labeled, Leak-proof) A->B C Don Appropriate PPE B->C D Transfer Chemical Waste to Container C->D E Segregate from Incompatible Waste (e.g., Strong Oxidizers) D->E F Securely Seal the Container E->F G Store in Designated Hazardous Waste Area F->G H Arrange for Pickup by a Licensed Disposal Company G->H I Complete Waste Manifest Documentation H->I

Disposal workflow for this compound.

1. Waste Segregation:

  • Solid Waste: Collect unreacted or waste this compound powder in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for halogenated or nitrogenous organic waste.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent pads, and glassware, must also be disposed of as hazardous chemical waste.[7]

2. Container Management:

  • Use only containers that are in good condition, compatible with the chemical, and can be securely sealed.

  • Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".

3. Storage:

  • Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure storage is away from incompatible materials, particularly strong oxidizing agents.[2]

4. Final Disposal:

  • The disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal company.

  • Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.[7]

  • Do not attempt to treat or neutralize the chemical waste unless you are trained and equipped to do so according to established laboratory protocols.

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill SizeContainment and Cleanup Procedure
Small Spill For minor spills, absorb with an inert, non-combustible material such as vermiculite, dry sand, or earth.[6] Scoop the material into a suitable, labeled container for hazardous waste disposal.[5] Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
Large Spill In the case of a significant spill, evacuate the laboratory immediately.[7] Alert your institution's emergency response team or environmental health and safety office. Prevent entry into the affected area and provide the emergency responders with the Safety Data Sheet (SDS) for a similar compound if available.

IV. Decontamination

All non-disposable equipment and glassware that have been in contact with this compound should be thoroughly decontaminated before reuse.

Logical Flow for Decontamination

A Contaminated Glassware/Equipment B Rinse with Appropriate Organic Solvent (e.g., Acetone, Ethanol) A->B C Collect Solvent Rinse as Hazardous Waste B->C D Wash with Soap and Water B->D E Final Rinse with Deionized Water D->E F Ready for Reuse E->F

References

Safeguarding Research: A Guide to Handling tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate (CAS No. 351324-70-4). Adherence to these guidelines is critical to ensure a safe laboratory environment and prevent accidental exposure.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory operations.

EquipmentSpecificationPurposeProtection Level
Hand Protection Nitrile or Neoprene GlovesProvides a crucial barrier against direct skin contact. Gloves must be inspected for any signs of degradation or punctures before each use.Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne particles.Primary
Respiratory Protection N95 (or higher) Particulate Respirator or an Air-purifying respirator with organic vapor cartridgesRequired when handling the solid, powdered form to prevent inhalation of dust. Necessary for handling solutions or when there is a potential for vapor generation.Task-Dependent
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.Primary
Face Protection Face ShieldTo be worn in conjunction with chemical splash goggles when there is a heightened risk of splashes, such as during transfers of large quantities or vigorous mixing.Secondary

Hazard Identification and Safe Handling

This compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[1]

Engineering Controls: All work with this compound, particularly when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure that a safety shower and eyewash station are readily accessible.

Handling Procedures:

  • Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on a laboratory coat, followed by chemical splash goggles and the appropriate respiratory protection. Finally, don nitrile or neoprene gloves, ensuring they are inspected for integrity.

  • Weighing and Transfer: When weighing the solid, do so carefully to avoid generating dust. Use a spatula for transfers and keep containers closed when not in use.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to prevent splashing.

  • Post-Handling: After completing the work, decontaminate all surfaces and equipment.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing the compound, as well as solvent rinses of glassware, must be collected in a separate, labeled hazardous waste container.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the rinsed containers as unused product.

Never dispose of this chemical or its waste down the drain or in the regular trash. All disposal must adhere to local, state, and federal regulations.

Safe Handling Workflow

The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_area Prepare Work Area (Chemical Fume Hood) prep_ppe->prep_area Verify handle_weigh Weigh Solid Compound prep_area->handle_weigh Begin work handle_transfer Transfer and Prepare Solution handle_weigh->handle_transfer Proceed with caution cleanup_decon Decontaminate Surfaces and Glassware handle_transfer->cleanup_decon After completion cleanup_waste Segregate and Label Hazardous Waste (Solid & Liquid) cleanup_decon->cleanup_waste Collect all waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.